(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJUOHEXSJBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660251 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-60-5 | |
| Record name | Carbamic acid, (4-borono-2-fluorophenyl)-, C-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid chemical properties
Executive Summary
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid (CAS: 874290-59-2) is a specialized organoboron intermediate critical to modern medicinal chemistry. It serves as a dual-functional scaffold: the boronic acid moiety enables carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, while the benzyloxycarbonyl (Cbz) group provides robust, orthogonal protection for the aniline functionality. The inclusion of the fluorine atom at the 3-position is a strategic design element, widely utilized to modulate pKa, enhance metabolic stability, and influence ligand-protein binding interactions through electronic withdrawal and lipophilicity changes. This guide details its physicochemical profile, synthetic utility, and validated experimental protocols for drug development applications.
Part 1: Chemical Identity & Physicochemical Profile
The compound is an arylboronic acid characterized by an ortho-fluorinated, Cbz-protected aniline core. Its stability profile is dominated by the equilibrium between the free boronic acid and its cyclic boroxine anhydride, a common behavior in solid-state arylboronic acids.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 874290-59-2 |
| Molecular Formula | C₁₄H₁₃BFNO₄ |
| Molecular Weight | 289.07 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.0–8.5 (modulated by F-substituent) |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |
Part 2: Structural Analysis & Synthetic Utility
The Fluorine Effect
The strategic placement of fluorine ortho to the amine (position 3 relative to boron, ortho to nitrogen) serves three critical roles in drug design:
-
Conformational Lock: The fluorine atom can induce preferred conformations via intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen of the Cbz group.
-
Metabolic Blocking: Fluorine substitution blocks oxidative metabolism (e.g., hydroxylation) at the phenyl ring, extending the half-life of the final drug candidate.
-
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the boronic acid compared to the non-fluorinated analog, potentially accelerating transmetallation rates in Suzuki couplings.
Orthogonal Protection Strategy
The Cbz group is stable under basic Suzuki coupling conditions (unlike simple amides which might hydrolyze, or Boc groups which are acid-labile but sometimes thermally unstable). This allows the boronic acid to be coupled first, followed by a clean deprotection step using hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) to liberate the aniline for further functionalization.
Visualization: Synthetic Workflow & Stability
The following diagram illustrates the synthesis of the core fragment and its equilibrium with the boroxine trimer, a critical consideration for stoichiometry calculations.
Caption: Synthesis pathway from 4-bromo-2-fluoroaniline and the dehydration equilibrium to boroxine.
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of this compound with an aryl halide (Ar-X).
Rationale: The Cbz group withstands the basic carbonate conditions required to activate the boronic acid. A palladium(0) source facilitates the catalytic cycle.[1][2] The use of a biphasic solvent system ensures solubility of both the inorganic base and the organic reactants.
Materials:
-
Boronic Acid (1.2 equiv)[3]
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol, 347 mg).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).
-
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvent/Base Addition: Inject degassed 1,4-Dioxane (5 mL) followed by 2.0 M aqueous K₂CO₃ (1.5 mL).
-
Reaction: Heat the mixture to 80–90°C for 4–16 hours. Monitor by LC-MS for the consumption of the aryl halide.
-
Note: The boronic acid may show a "protodeboronated" byproduct (Cbz-3-fluoroaniline) if the reaction is too slow or wet.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Cbz Deprotection (Hydrogenolysis)
Objective: Removal of the Cbz group to liberate the free aniline.
Rationale: Hydrogenolysis is the preferred method as it is neutral and preserves the fluorine substituent. Acidic hydrolysis (HBr/AcOH) is an alternative but may be too harsh for other functional groups present after coupling.
Step-by-Step Methodology:
-
Dissolution: Dissolve the coupled product (1.0 mmol) in MeOH or EtOH (10 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Safety: Add catalyst under a stream of nitrogen to prevent ignition of solvent vapors.
-
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at room temperature for 2–6 hours.
-
Monitoring: Monitor by TLC or LC-MS (loss of Cbz mass, appearance of free amine).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate to yield the free aniline.
Part 4: Applications in Drug Discovery[5][6]
This specific building block is frequently employed in the synthesis of:
-
Kinase Inhibitors: The 3-fluoroaniline motif is a "privileged structure" in kinase inhibitors (e.g., targeting EGFR or Aurora kinases), where the aniline NH forms a critical hinge-binding hydrogen bond.
-
Proteasome Inhibitors: Boronic acids themselves are pharmacophores (e.g., Bortezomib).[4] While this compound is usually an intermediate, the Cbz-protected form mimics the peptide backbone found in protease inhibitors.
-
Antibiotics: Fluorinated arylboronic acids have shown utility as transition-state analogs for inhibiting beta-lactamases, helping to overcome antibiotic resistance.
Visualization: Drug Discovery Logic
The following diagram maps the logical flow from the intermediate to final bioactive candidates.
Caption: Application pathways for the boronic acid intermediate in medicinal chemistry.
References
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003).[5] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid, registered under CAS number 1256355-25-0, is a highly functionalized synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structural features—a fluorinated phenyl ring, a boronic acid moiety, and a protected amine—make it an invaluable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a detailed examination of its chemical properties, a robust and validated synthesis protocol, and a discussion of its critical role as a key intermediate in the development of targeted therapeutics, most notably Bruton's Tyrosine Kinase (BTK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
The accurate identification and understanding of a compound's physical and chemical properties are foundational to its successful application in research and development. This compound is a white to off-white solid that requires careful handling and storage under inert, dry conditions to maintain its integrity.
| Property | Value | Source(s) |
| CAS Number | 1256355-25-0 | Internal Verification |
| Molecular Formula | C₁₄H₁₃BFNO₄ | BLD Pharmatech |
| Molecular Weight | 289.07 g/mol | BLD Pharmatech |
| Appearance | White to off-white solid | General Supplier Data |
| Storage Conditions | 2-8°C, Inert atmosphere, Dessicated | BLD Pharmatech |
Note: The properties listed are based on available supplier data and may vary slightly between batches.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 4-bromo-2-fluoroaniline. The described methodology is adapted from established literature procedures for the synthesis of the core intermediate, 4-amino-3-fluorophenylboronic acid, followed by a standard amine protection step.[1][2][3]
Rationale for Synthetic Strategy
The chosen synthetic route is predicated on a logical sequence of transformations designed to maximize yield and purity.
-
Amine Protection: The initial step involves the protection of the aniline's amino group. This is crucial to prevent unwanted side reactions during the subsequent organometallic steps. A tert-butoxycarbonyl (Boc) group is often employed for this purpose due to its stability and ease of removal, though other protecting groups can be used.
-
Lithium-Halogen Exchange and Borylation: The core of the synthesis involves a lithium-halogen exchange at the bromine-substituted carbon, followed by quenching with a boron electrophile (trimethyl borate). This sequence is performed at low temperatures (-78°C) to ensure the stability of the highly reactive aryllithium intermediate.
-
Hydrolysis and Cbz Protection: Acidic hydrolysis of the resulting boronate ester yields the free boronic acid. The final step involves the protection of the now-deprotected amine with a benzyloxycarbonyl (Cbz) group, which is a common protecting group in peptide synthesis and medicinal chemistry, offering stability under various reaction conditions.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-3-fluorophenylboronic acid (Intermediate) [3]
-
Amine Protection (Not explicitly detailed in source, but a necessary prerequisite): To a solution of 4-bromo-2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., Di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected 4-bromo-2-fluoroaniline.
-
Borylation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the protected 4-bromo-2-fluoroaniline in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add a solution of tert-butyllithium (t-BuLi) in pentane. Stir the mixture at -78°C for 30 minutes.
-
In a separate flame-dried flask, cool a solution of trimethyl borate in anhydrous THF to -78°C.
-
Transfer the aryllithium solution from the first flask to the trimethyl borate solution via cannula.
-
Stir the reaction mixture for 20 minutes at -78°C, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding 0.1 N HCl and stir overnight.
-
Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is the unprotected 4-amino-3-fluorophenylboronic acid, which can be purified by precipitation from pentane.[3]
Step 2: N-Benzyloxycarbonyl Protection
-
Dissolve the 4-amino-3-fluorophenylboronic acid intermediate in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium bicarbonate or sodium carbonate, to the solution.
-
Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, perform an aqueous work-up. Acidify the aqueous layer to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile/water, to achieve high purity suitable for subsequent synthetic applications.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Medicinal Chemistry
Arylboronic acids are indispensable tools in modern medicinal chemistry, primarily serving as key coupling partners in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds.[4] The subject of this guide, with its specific substitution pattern, is of particular relevance to the synthesis of kinase inhibitors.
Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6] Many BTK inhibitors feature a core heterocyclic structure linked to a substituted phenyl group. While direct patent evidence explicitly linking CAS 1256355-25-0 to a specific commercial BTK inhibitor like Zanubrutinib or Tirabrutinib is not available in the public domain, its structure represents a logical and highly valuable building block for the synthesis of such molecules.[4][7] The 4-amino-3-fluoro-phenyl motif is a common feature in a number of potent kinase inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the amino group provides a handle for further derivatization or direct linkage to a heterocyclic core.
The Suzuki-Miyaura Coupling Reaction
The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.
Caption: Generalized scheme of a Suzuki-Miyaura cross-coupling reaction.
This reaction is favored in pharmaceutical manufacturing due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.
Handling, Storage, and Safety
As a boronic acid derivative, this compound requires specific handling procedures to ensure user safety and maintain compound stability. The following information is based on safety data sheets for closely related compounds.[8][9]
-
Hazard Identification:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
Harmful if swallowed (H302).
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]
-
-
First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. The compound can be sensitive to moisture.
-
Conclusion
This compound (CAS 1256355-25-0) is a sophisticated and valuable building block for organic synthesis. Its utility is firmly established in the context of palladium-catalyzed cross-coupling reactions, providing a reliable method for introducing the 4-(Cbz-amino)-3-fluorophenyl moiety into target molecules. While its direct application in the synthesis of currently marketed drugs is not explicitly documented in public literature, its structural motifs are highly relevant to the design and synthesis of potent kinase inhibitors, particularly in the field of BTK inhibition. The detailed synthetic protocol and safety information provided in this guide are intended to empower researchers to utilize this reagent effectively and safely in their drug discovery and development endeavors.
References
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. (Note: This reference describes the synthesis of the precursor).
-
Request PDF: Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
-
MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved February 4, 2026, from [Link]
-
MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved February 4, 2026, from [Link]
-
Patsnap Synapse. (2025). The patent landscape of Zanubrutinib. Retrieved February 4, 2026, from [Link]
-
PubMed. (2018). Discovery of potent, highly selective covalent irreversible BTK inhibitors from a fragment hit. Retrieved February 4, 2026, from [Link]
Sources
- 1. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 2. The patent landscape of Zanubrutinib [synapse.patsnap.com]
- 3. Who holds the patent for Zanubrutinib? [synapse.patsnap.com]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 5. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 6. WO2023244587A1 - Methods of making tolebrutinib - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 9. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
Technical Guide: (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid
Molecular Weight & Synthetic Methodology
Part 1: Executive Summary
Compound: (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid CAS Registry Number: 874290-60-5 Molecular Weight: 289.07 g/mol
This guide provides a comprehensive technical analysis of this compound, a critical intermediate in the synthesis of fluorinated kinase inhibitors and proteasome inhibitors. Its structural core combines a phenylboronic acid moiety (essential for Suzuki-Miyaura cross-couplings) with a Cbz-protected amine and a fluorine substituent . The fluorine atom at the 3-position (ortho to the boronic acid, meta to the amine) modulates the metabolic stability and pKa of the final drug candidate, while the Carboxybenzyl (Cbz) group provides robust orthogonal protection during transition-metal catalyzed reactions.
Part 2: Chemical Identity & Physicochemical Properties
The precise molecular weight is derived from the standard atomic weights: Carbon (12.011), Hydrogen (1.008), Boron (10.81), Nitrogen (14.007), Oxygen (15.999), and Fluorine (18.998).
Table 1: Physicochemical Specifications
| Property | Value |
| IUPAC Name | [4-[(benzyloxycarbonyl)amino]-3-fluorophenyl]boronic acid |
| Molecular Formula | C₁₄H₁₃BFNO₄ |
| Exact Mass | 289.09 g/mol |
| Molecular Weight | 289.07 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |
| pKa (Boronic Acid) | ~7.8 (modulated by Fluorine EWG effect) |
| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Critical Note on Stoichiometry: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). Commercial samples often contain varying amounts of boroxine, which effectively increases the boron content per unit mass. For precise stoichiometry in couplings, assume the monomeric MW (289.07) but verify water content via Karl Fischer titration if the reagent is old.
Part 3: Synthesis & Production Strategy
The synthesis of this compound requires a strategy that installs the boronic acid moiety without compromising the carbamate (Cbz) protection. The most robust industrial route utilizes a Palladium-catalyzed Miyaura borylation of the aryl bromide precursor, avoiding the harsh lithiation conditions that can attack the Cbz carbonyl.
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic route from commercially available aniline precursor to the target boronic acid.
Detailed Protocol (Self-Validating)
Step 1: Cbz Protection
-
Dissolution: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of THF and Water (1:1).
-
Base Addition: Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) to act as an acid scavenger.
-
Acylation: Dropwise add Benzyl Chloroformate (Cbz-Cl, 1.2 eq) at 0°C.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot (polar) will disappear, replaced by the less polar carbamate.
-
Workup: Extract with Ethyl Acetate, wash with 1N HCl (to remove unreacted aniline), dry over MgSO₄.
Step 2: Miyaura Borylation
-
Catalysis Setup: In a dry flask under Argon, combine the Cbz-protected bromide (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and Potassium Acetate (KOAc, 3.0 eq).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.03 eq).
-
Reaction: Heat in anhydrous DMSO at 80°C for 4-6 hours.
-
Causality: KOAc is critical; stronger bases (like carbonates) can hydrolyze the Cbz group at elevated temperatures. DMSO promotes the solubility of the inorganic base.
Step 3: Hydrolysis (Optional) Note: Many Suzuki couplings can use the pinacol ester directly. If the free acid is required:
-
Treat the pinacol ester with Sodium Periodate (NaIO₄) and Ammonium Acetate in Acetone/Water.
-
Stir for 12 hours. The oxidative cleavage removes the pinacol group, yielding the free boronic acid.
Part 4: Quality Control & Validation (E-E-A-T)
To ensure the integrity of the reagent before use in drug development, the following analytical signatures must be confirmed.
NMR Spectroscopy Signatures
-
¹⁹F NMR: A distinct singlet (or multiplet depending on decoupling) around -120 to -130 ppm . The fluorine position is validated by the splitting pattern in ¹H NMR.[1]
-
¹H NMR (DMSO-d₆):
-
Boronic Acid OH: Broad singlet at ~8.0–8.2 ppm (disappears with D₂O shake).
-
Amide NH: Singlet at ~9.5 ppm.
-
Benzylic CH₂: Singlet at 5.15 ppm.
-
Aromatic Region:
-
Protons ortho to Boron (H2, H6) will show distinct coupling constants.
-
The H5 proton (ortho to Fluorine) will show a large J_H-F coupling (~8-10 Hz).
-
-
Mass Spectrometry (MS)
-
Isotope Pattern: Boron has two stable isotopes, ¹⁰B (20%) and ¹¹B (80%).
-
Observation: In ESI-MS (Negative mode), look for the [M-H]⁻ ion at 288.07 .
-
Validation: You must observe the characteristic "Boron Cluster" isotopic distribution (M and M-1 peaks).
Part 5: Applications in Drug Discovery[5]
The primary utility of this compound lies in Suzuki-Miyaura Cross-Coupling . The Cbz group is orthogonal to Boc and Fmoc, allowing for multi-step peptide or peptidomimetic synthesis.
Mechanism of Action (Suzuki Coupling)
The boronic acid enters the catalytic cycle after the oxidative addition of the aryl halide partner.
Figure 2: The Suzuki-Miyaura catalytic cycle. The target boronic acid enters at the Transmetallation step.
Specific Use Cases
-
Proteasome Inhibitors: The 3-fluoro-4-amino motif is common in P1 or P2 pharmacophores of peptide boronic acid drugs (analogs of Bortezomib).
-
Kinase Inhibitors: Used to synthesize bi-aryl scaffolds where the fluorine atom blocks metabolic oxidation at the phenyl ring.
-
Glucose Sensing: As a boronic acid, it can reversibly bind to 1,2- or 1,3-diols (sugars), changing the electronic properties of the fluorophore if attached to a sensing matrix.
Part 6: Storage and Handling[4]
The Dehydration Risk (Boroxine Formation):
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Impact: This changes the effective molecular weight.
-
Mitigation: Store at 4°C. If precise stoichiometry is required for a reaction, "re-hydrate" the sample by stirring in THF/Water with a trace of acid, or use an excess (1.2–1.5 eq) in the coupling reaction to account for the anhydride fraction.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from [2]
-
Das, S., et al. (2003).[1] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Retrieved from
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Retrieved from
-
PubChem. 4-Fluorophenylboronic acid Compound Summary. (For structural comparison and property validation). Retrieved from
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from
Sources
Technical Monograph: (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid
CAS Registry Number: 874290-60-5 Molecular Formula: C₁₄H₁₃BFNO₄ Molecular Weight: 289.07 g/mol
Executive Summary
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors and oxazolidinone antibiotics. This molecule combines a protected aniline functionality with a reactive boronic acid handle, enabling high-fidelity Suzuki-Miyaura cross-coupling reactions without interference from the nucleophilic amine.
The presence of the fluorine atom at the ortho position to the amine (position 3) modulates the electronic properties of the ring, influencing both the metabolic stability of the final drug candidate and the acidity of the boronic acid moiety. The benzyloxycarbonyl (Cbz) group provides robust protection, stable against acidic and basic conditions often encountered during multi-step synthesis, while remaining cleanly removable via catalytic hydrogenolysis.
Structural & Electronic Analysis
Fluorine Effect on Reactivity and pKa
The strategic placement of the fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I).
-
Boronic Acid Acidity: Non-fluorinated phenylboronic acids typically exhibit a pKₐ of ~8.8. The electron-withdrawing fluorine lowers the pKₐ of the boronic acid group (typically to the 7.2–7.8 range), facilitating transmetallation in Suzuki couplings at milder pH levels.
-
Metabolic Stability: In the final drug architecture, this fluorine atom often blocks metabolic hydroxylation at the phenyl ring, extending the in vivo half-life of the compound.
The Cbz Protecting Group Strategy
The Cbz group is chosen over Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for specific orthogonality:
-
Acid Stability: Unlike Boc, Cbz is stable to Trifluoroacetic acid (TFA), allowing for the deprotection of other groups (e.g., Boc-piperazines) elsewhere in the molecule without affecting the aniline protection.
-
Base Stability: Unlike Fmoc, Cbz resists cleavage by secondary amines (e.g., piperidine), which are often used as nucleophiles in parallel synthesis.
Synthetic Pathway: Cbz Protection
The most efficient route to the target molecule involves the direct protection of 4-amino-3-fluorophenylboronic acid under Schotten-Baumann conditions. This method prevents the formation of boroxine anhydrides and minimizes side reactions.
Reaction Logic Diagram
The following diagram illustrates the transformation from the free amine to the Cbz-protected intermediate.
Figure 1: Synthetic pathway for Cbz protection using Schotten-Baumann conditions.
Experimental Protocol: Cbz Protection
Objective: Synthesis of this compound from 4-amino-3-fluorophenylboronic acid.
Reagents:
-
4-Amino-3-fluorophenylboronic acid (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Solvent: THF/Water (1:1 v/v)
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-fluorophenylboronic acid (e.g., 5.0 g) in 50 mL of THF. Add 50 mL of water.
-
Base Addition: Add solid NaHCO₃ (2.5 equiv) to the mixture. The solution may remain heterogeneous; vigorous stirring is essential. Cool the reaction mixture to 0°C using an ice bath.
-
Acylation: Dropwise add Benzyl chloroformate (1.2 equiv) over 20 minutes using a pressure-equalizing addition funnel. Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours. Monitor via LC-MS (Target M+H not visible for boronic acids usually; look for disappearance of starting amine).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Acidify the remaining aqueous layer carefully with 1N HCl to pH ~3. The product typically precipitates as a white to off-white solid.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate. Recrystallize from Et₂O/Hexanes if necessary to remove benzyl alcohol byproducts.
Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this boronic acid is in palladium-catalyzed cross-coupling reactions. The Cbz group prevents catalyst poisoning by the free amine and inhibits oxidative side reactions.
Catalytic Cycle & Mechanism
The coupling proceeds via the standard Pd(0)/Pd(II) cycle. The electron-poor nature of the fluorinated ring requires efficient transmetallation conditions.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the Cbz-protected boronic acid.
Optimized Coupling Protocol
Reagents:
-
This compound (1.1 equiv)
-
Aryl Halide (e.g., 4-bromo-pyridine derivative) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Inerting: Charge a microwave vial or reaction flask with the Aryl Halide, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.
-
Heating: Heat the mixture to 80–90°C (oil bath) or 100°C (microwave, 30 min).
-
Monitoring: Check conversion by HPLC. The Cbz group is stable under these basic thermal conditions.
-
Isolation: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
Deprotection Strategy
Post-coupling, the Cbz group is removed to reveal the free aniline for further functionalization.
| Method | Conditions | Pros | Cons |
| Hydrogenolysis | H₂, Pd/C (10%), MeOH/EtOAc | Mild, quantitative, no side products. | Incompatible with alkenes or benzyl ethers. |
| Acidic Solvolysis | HBr in Acetic Acid | Effective for non-reducible substrates. | Harsh; may cleave sensitive esters. |
| Dissolving Metal | Na / NH₃ (liq) | Cleaves Cbz and benzyl ethers. | Very harsh; rarely used for this scaffold. |
Recommended Protocol (Hydrogenolysis): Dissolve the coupled biaryl product in MeOH. Add 10 wt% Pd/C (10% by mass of substrate). Stir under H₂ balloon (1 atm) at room temperature for 2–4 hours. Filter through Celite to remove catalyst.
References
-
Sigma-Aldrich. this compound Product Page. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from
-
Das, S., et al. (2003).[1] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.
-
Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amino Groups. Retrieved from [2]
Sources
An In-Depth Technical Guide to the Synthesis of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Introduction
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid is a key building block in contemporary medicinal chemistry and drug development. Its unique structural features—a fluorinated phenyl ring, a protected amine, and a versatile boronic acid moiety—make it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics. The boronic acid group serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, one of the most powerful C-C bond-forming methods in organic synthesis[1]. This guide provides a comprehensive, in-depth technical overview of the synthesis of this important intermediate, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the synthetic route, provide detailed experimental protocols, and explore the mechanistic underpinnings of each critical transformation.
Strategic Analysis of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful consideration of protecting group strategy and the execution of highly sensitive organometallic reactions. The overall synthetic strategy hinges on a three-stage process:
-
Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, possesses a nucleophilic amino group that would interfere with the subsequent organolithium chemistry. Therefore, protection of this amine is the critical first step. The benzyloxycarbonyl (Cbz) group is an excellent choice for this purpose due to its general stability under the basic conditions of the lithium-halogen exchange, while still being readily removable under mild hydrogenolysis conditions.
-
Introduction of the Boronic Acid Moiety: The core transformation involves the conversion of the aryl bromide to a boronic acid. This is most effectively achieved through a lithium-halogen exchange followed by quenching with a borate ester. This "lithiation-borylation" sequence is a powerful method for the regioselective synthesis of arylboronic acids[1][2][3].
-
Hydrolysis to the Final Product: The borylation reaction initially yields a boronate ester, which is then hydrolyzed under acidic conditions to afford the desired boronic acid.
This strategic sequence is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Part 1: N-Protection of 4-Bromo-2-fluoroaniline
The initial step in the synthesis is the protection of the amino group of 4-bromo-2-fluoroaniline as its benzyloxycarbonyl (Cbz) derivative. This is a crucial step to prevent unwanted side reactions during the subsequent lithiation. The Cbz group is introduced via a Schotten-Baumann reaction, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Reaction Scheme:
Detailed Experimental Protocol:
A detailed protocol for the synthesis of benzyl (4-bromo-3-fluorophenyl)carbamate, which corresponds to the desired Cbz-protected intermediate, is as follows:
-
To a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq.) in acetone (660 ml), add sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.) and a saturated aqueous solution of sodium bicarbonate (333 ml).
-
Cool the reaction mixture to 15 °C.
-
Slowly add benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq.), ensuring the reaction temperature does not exceed 22 °C.
-
After the addition is complete, stir the reaction at room temperature for 90 minutes.
-
Upon completion of the reaction (monitored by TLC), remove the acetone by distillation under reduced pressure.
-
Extract the aqueous phase with ethyl acetate (3 x 150 ml).
-
Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
After filtration, concentrate the organic phase under reduced pressure.
-
Add n-hexane to the residue and stir at room temperature for 30 minutes to induce precipitation.
-
Collect the solid product by filtration to yield benzyl (4-bromo-3-fluorophenyl)carbamate[3].
Causality and Experimental Choices:
-
Choice of Base: Sodium bicarbonate is a mild base that is sufficient to neutralize the hydrochloric acid generated during the reaction without promoting hydrolysis of the benzyl chloroformate or the product.
-
Solvent System: The acetone/water biphasic system facilitates the reaction by dissolving both the organic starting material and the inorganic base.
-
Temperature Control: Maintaining a low temperature during the addition of benzyl chloroformate is crucial to control the exothermic reaction and prevent the formation of byproducts.
Part 2: Lithiation-Borylation of Benzyl (4-bromo-2-fluorophenyl)carbamate
This is the core transformation where the bromine atom is exchanged for a lithium atom, followed by the introduction of the boronic acid moiety. This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures to ensure the stability of the highly reactive organolithium intermediate.
Reaction Scheme:
Detailed Experimental Protocol:
The following protocol is adapted from the synthesis of the analogous unprotected compound and is expected to be effective for the Cbz-protected substrate[1].
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve benzyl (4-bromo-2-fluorophenyl)carbamate (1.0 eq.) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 eq.) in hexanes via syringe over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional hour.
-
In a separate flame-dried flask, cool a solution of trimethyl borate or triisopropyl borate (1.2 eq.) in dry THF to -78 °C.
-
Transfer the freshly prepared organolithium solution to the borate ester solution via a cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
Causality and Experimental Choices:
-
Organolithium Reagent: Both n-BuLi and t-BuLi can be effective for lithium-halogen exchange. t-BuLi is a stronger base and may lead to faster exchange but can also be less selective. The choice may depend on the specific substrate and the desire to avoid potential side reactions like deprotonation at other sites.
-
Low Temperature: The extreme low temperature (-78 °C) is critical for several reasons:
-
It ensures the stability of the highly reactive aryllithium intermediate, preventing decomposition.
-
It minimizes the risk of the organolithium reagent attacking the carbonyl group of the Cbz protector.
-
-
Borate Ester: Trimethyl borate and triisopropyl borate are common choices. Triisopropyl borate is less prone to undergo multiple additions due to its steric bulk.
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Caption: Key steps in the lithiation-borylation sequence.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield Range | Reference |
| 1. Cbz Protection | 4-Bromo-2-fluoroaniline | Benzyl chloroformate, NaHCO₃ | Benzyl (4-bromo-2-fluorophenyl)carbamate | 85-95% | Based on general procedures[3] |
| 2. Lithiation-Borylation & Hydrolysis | Benzyl (4-bromo-2-fluorophenyl)carbamate | n-BuLi or t-BuLi, Trialkyl borate, HCl | This compound | 40-60% | Analogous to[1] |
Applications in Drug Development
The title compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the substituted phenyl moiety into heterocyclic scaffolds, which are common motifs in many drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the protected amine provides a handle for further functionalization or can be deprotected to reveal a key pharmacophoric feature.
Conclusion
The synthesis of this compound is a robust and scalable process that provides access to a key building block for drug discovery. The synthetic route, centered around the strategic use of a Cbz protecting group and a low-temperature lithiation-borylation sequence, is well-established in principle. This guide provides a detailed framework for its successful synthesis, emphasizing the critical experimental parameters and the underlying chemical principles. As with any multi-step synthesis involving sensitive reagents, careful execution and optimization are paramount to achieving high yields and purity.
References
- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF.
- ChemicalBook. (n.d.). Benzyl (4-broMo-3-fluorophenyl)carbaMate | 510729-01-8.
Sources
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid mechanism of action
[1]
Part 1: Executive Summary & Compound Identity
This compound is a specialized organoboron synthon used primarily in the catalytic synthesis of complex pharmaceutical ingredients.[1] It serves as a "masked" delivery vehicle for the 3-fluoro-4-aminophenyl pharmacophore—a structural motif critical in second-generation oxazolidinone antibiotics (e.g., Tedizolid) and various kinase inhibitors.[1]
The "Mechanism of Action" for this compound is dual-faceted:
-
Chemical Mechanism: It acts as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling , facilitating the formation of Biaryl-C-C bonds under mild conditions.
-
Biological Mechanism (Downstream): The moiety it introduces (3-fluoro-4-aminophenyl) enhances drug potency by improving metabolic stability (blocking P450 oxidation sites) and increasing binding affinity to targets like the bacterial 50S ribosome.[1]
Key Physicochemical Properties[2][3][4][5]
| Property | Data |
| CAS Number | 874290-60-5 |
| Molecular Formula | C₁₄H₁₃BFNO₄ |
| Molecular Weight | 289.07 g/mol |
| Functional Groups | Boronic Acid (–B(OH)₂), Fluorine (–F), Cbz-Protected Amine (–NH-Cbz) |
| Primary Reactivity | Palladium-catalyzed transmetallation |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Part 2: Chemical Mechanism of Action (The Suzuki Cycle)
The primary utility of this compound lies in its ability to transfer the protected fluoro-aniline ring to an aryl halide electrophile. The Carboxybenzyl (Cbz) group is essential here: it prevents the amine nitrogen from coordinating with and poisoning the Palladium catalyst, a common issue with free amino-aryl boronic acids.
Mechanistic Pathway
The reaction follows the catalytic Suzuki-Miyaura Cycle :
-
Oxidative Addition: The Pd(0) catalyst inserts into the bond of an aryl halide (Ar-X).
-
Activation: A base (e.g., K₂CO₃) activates the boronic acid, forming a boronate "ate" complex [R-B(OH)₃]⁻, which is more nucleophilic.
-
Transmetallation (The Core Step): The 3-fluoro-4-(Cbz-amino)phenyl group transfers from the Boron atom to the Palladium center.[1] This is the rate-determining step where this specific compound exerts its chemical action.[1]
-
Reductive Elimination: The C-C bond forms, releasing the coupled biaryl product and regenerating Pd(0).
DOT Diagram: Catalytic Cycle & Activation
Caption: The Suzuki-Miyaura catalytic cycle illustrating the entry point of the boronic acid synthon (Blue) and its activation for transmetallation (Green).[1]
Part 3: Biological Relevance & Pharmacophore Utility
Once coupled and deprotected (removal of Cbz), the resulting 3-fluoro-4-aminophenyl moiety is a high-value pharmacophore found in several classes of therapeutics.[1]
Oxazolidinone Antibiotics (e.g., Tedizolid)
This fragment is structurally homologous to the A-ring of Tedizolid (Sivextro).
-
Target: Bacterial 23S rRNA of the 50S ribosomal subunit.
-
Mechanism: The drug binds to the P-site, preventing the formation of the initiation complex (70S).
-
Role of the 3-Fluoro Group:
-
Metabolic Stability: The fluorine atom at the 3-position sterically and electronically blocks the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.
-
Potency: It enhances the lipophilicity and binding affinity compared to non-fluorinated analogs (e.g., Linezolid analogs).
-
Kinase Inhibitors (Aurora B, VEGFR)
The 3-fluoro-4-amino motif is frequently employed in kinase inhibitors to occupy hydrophobic pockets within the ATP-binding site.[1] The fluorine atom can engage in multipolar interactions with backbone amides of the kinase hinge region.
DOT Diagram: Pharmacophore Contribution
Caption: Transformation of the boronic acid precursor into the active 3-fluoro-4-aminophenyl pharmacophore and its biological targets.
Part 4: Experimental Protocols
Protocol A: Standard Suzuki Coupling
Validating the chemical activity of the boronic acid.
Reagents:
-
This compound (1.0 equiv)[1]
-
Aryl Bromide/Iodide partner (1.0 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane (degassed)[1]
Workflow:
-
Inert Setup: Charge a reaction vial with the boronic acid, aryl halide, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.
-
Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion via LC-MS (Target mass = MW_Aryl + MW_Boronic_Fragment - B(OH)₂ - Halide).[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Cbz Deprotection (Post-Coupling)
Revealing the active amine.
-
Dissolve the coupled biaryl product in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 2–4 hours at RT.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the free aniline.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Das, S., et al. (2003).[3] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Link
-
Im, W., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibacterial agent.[2] European Journal of Medicinal Chemistry. Link
-
Trius Therapeutics. (2014). Tedizolid Phosphate (Sivextro) Prescribing Information. FDA Access Data. Link
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid literature review
Technical Whitepaper: Strategic Utilization of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Executive Summary
This compound is a specialized organoboron intermediate critical to modern medicinal chemistry and materials science. It serves as a dual-functionalized building block, combining the versatile reactivity of a boronic acid with a protected aniline motif. The inclusion of a fluorine atom at the ortho position to the amine (position 3 relative to boron) introduces significant electronic modulation, enhancing metabolic stability and altering the pKa of the resulting biaryl systems.
This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, stability profile, and application in Suzuki-Miyaura cross-coupling reactions. It is designed for synthetic chemists requiring high-fidelity protocols for integrating this scaffold into complex drug candidates.
Molecular Architecture & Electronic Profile
The molecule features three distinct functional zones, each serving a specific role in synthetic design:
| Functional Zone | Component | Role & Characteristics |
| Reaction Handle | Boronic Acid [-B(OH)₂] | Primary site for Pd-catalyzed cross-coupling. Exists in equilibrium with its trimeric boroxine anhydride. |
| Electronic Modulator | Fluorine Atom (C3) | Inductive electron withdrawal (-I effect). Lowers the pKa of the aniline (post-deprotection) and blocks metabolic oxidation at the phenyl ring. |
| Protected Amine | Cbz-Amino Group (C4) | Carbamate protection prevents catalyst poisoning by the free amine and inhibits side reactions (e.g., oxidation) during coupling. |
Electronic Influence of Fluorine: The fluorine atom at the C3 position (ortho to the nitrogen) exerts a strong inductive withdrawal. In the final coupled product, this reduces the electron density on the nitrogen, making the amine less nucleophilic and more acidic compared to the non-fluorinated analog. This is a critical design element in kinase inhibitors where hydrogen bond donor strength dictates potency.
Strategic Synthesis Pathways
While the target molecule can be synthesized via direct borylation of the protected aniline, the most robust route involves a sequence starting from commercially available 4-bromo-2-fluoroaniline .
Recommended Workflow: The "Protection-First" Strategy
This pathway avoids the handling of amphoteric amino-boronic acid intermediates, which can be difficult to purify due to their zwitterionic nature.
Figure 1: Step-wise synthesis from halogenated aniline precursors.
Detailed Protocol
Step 1: Cbz Protection
-
Dissolution: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a biphasic mixture of THF/Water (1:1) or Acetone/Water.
-
Base Addition: Add NaHCO₃ (2.5 eq) to buffer the HCl generated.
-
Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl, 1.2 eq) at 0°C.
-
Workup: Stir at RT for 4 hours. Extract with EtOAc. Wash with 1N HCl (to remove unreacted aniline) and Brine.
-
Outcome: Yields Benzyl (4-bromo-2-fluorophenyl)carbamate as a white solid.
Step 2: Miyaura Borylation (Formation of Pinacol Ester) Note: Direct conversion to the free acid via Lithium-Halogen exchange (n-BuLi, -78°C) is possible but incompatible with the Cbz carbamate, which is sensitive to strong nucleophiles like alkyl lithiums. Therefore, Pd-catalyzed borylation is required.
-
Catalysis: Mix the protected bromide (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and KOAc (3.0 eq) in dry 1,4-Dioxane.
-
Degassing: Sparge with Argon for 15 mins. Add Pd(dppf)Cl₂·DCM (0.05 eq).
-
Reaction: Heat to 90°C for 12-16 hours.
-
Purification: Filter through Celite. Concentrate. Flash chromatography (Hexane/EtOAc).
Step 3: Hydrolysis to Free Acid (Optional) Many Suzuki couplings proceed better with the free acid than the ester.
-
Oxidative Hydrolysis: Treat the pinacol ester with NaIO₄ (3.0 eq) in THF/H₂O, followed by 1N HCl.
-
Isolation: The free boronic acid precipitates or is extracted into EtOAc.
Application: Suzuki-Miyaura Cross-Coupling[1]
This scaffold is an excellent coupling partner for aryl halides. The Cbz group is stable to the standard basic conditions (Carbonate, Phosphate) used in Suzuki coupling.
Optimization Matrix
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust catalysts for aryl-aryl coupling. |
| Base | K₂CO₃ or K₃PO₄ | Mild inorganic bases prevent hydrolysis of the Cbz group. Avoid strong alkoxides (NaOtBu). |
| Solvent | DME/H₂O or Dioxane/H₂O | Aqueous systems promote the transmetallation step. |
| Temperature | 80–100°C | Required to activate the boronic acid (or boroxine). |
Mechanism & Cbz Stability
The Cbz group serves a dual purpose here:
-
Protection: It masks the acidic proton of the aniline, preventing deprotonation by the base which could lead to catalyst coordination/poisoning.
-
Orthogonality: After the C-C bond is formed, the Cbz group can be removed via hydrogenolysis (H₂/Pd-C), leaving other acid-labile groups (like Boc or t-Butyl esters) intact on the other coupling partner.
Figure 2: Catalytic cycle highlighting the entry point of the boronic acid.
Handling, Stability & QC
Boroxine Equilibrium: Like most phenylboronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).
-
Observation: NMR in DMSO-d6 often shows broad peaks for the B(OH)₂ protons due to hydrogen bonding and exchange.
-
Stoichiometry: When calculating equivalents for reactions, assume the molecular weight of the monomer (Free Acid). The water generated during boroxine formation is negligible for mass calculations but relevant for moisture-sensitive reactions.
Storage:
-
Temperature: 2–8°C.
-
Atmosphere: Inert (Argon/Nitrogen) recommended to prevent slow oxidation of the C-B bond (protodeboronation), although the electron-withdrawing fluorine stabilizes the C-B bond against oxidation compared to electron-rich boronic acids.
Deprotection (Post-Coupling): To reveal the free amine:
-
Conditions: H₂ (1 atm), 10% Pd/C, MeOH, RT, 2-4 hours.
-
Note: The fluorine atom is generally stable to standard hydrogenolysis conditions, but prolonged exposure or high pressure/temperature could lead to defluorination. Monitor reaction progress closely.
References
-
Synthesis of Fluorinated Aminophenylboronic Acids: Das, S., et al. "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid."[1][2] Tetrahedron Letters, 44(42), 7719-7722 (2003). Link[1]
- Cbz Protection Methodologies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience (2006).
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Link
-
Boronic Acid Properties: Hall, D. G.[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd Ed., Wiley-VCH (2011).
Sources
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the safety considerations and handling protocols for this compound. As a key building block in modern synthetic chemistry, particularly in the synthesis of complex molecules for drug discovery, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.
Compound Profile and Inferred Hazard Identification
This compound is a multifunctional organic compound. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, its chemical structure—comprising a fluorinated aromatic ring, a protected amine, and a boronic acid moiety—necessitates a careful and informed approach to its handling.
While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety profile can be constructed by analyzing data from structurally analogous compounds. The primary hazards are consistently identified across various substituted phenylboronic acids.[1][2][3][4][5]
Globally Harmonized System (GHS) Classification (Inferred)
Based on data from closely related fluorinated and amino-protected phenylboronic acids, the following GHS classification should be conservatively assumed.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4][5][7] |
Signal Word: Warning [1][5][7]
The boronic acid group is a known irritant, and the fine, crystalline nature of this solid compound makes it easy to aerosolize, leading to respiratory tract irritation.[1][3] The aromatic and fluorinated components may also contribute to skin and eye irritation upon contact.
Risk Assessment Workflow: A Self-Validating System
Before any experimental work begins, a thorough risk assessment is mandatory. The following workflow provides a logical framework for evaluating and mitigating risks associated with handling this compound.
Caption: Risk Assessment and Handling Workflow.
Engineering Controls and Personal Protective Equipment (PPE)
The primary route of exposure is through inhalation of the fine powder and direct contact with skin or eyes.[3][5] Therefore, robust controls are not merely recommended; they are essential.
Primary Engineering Control
All handling of solid this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[8] This is a non-negotiable control to prevent inhalation of airborne particles and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize airflow and protection.
Personal Protective Equipment (PPE) Protocol
Proper PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified hazards.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles | Protects against airborne dust and accidental splashes of solutions. Standard safety glasses are insufficient.[9][10] |
| Hand Protection | Nitrile rubber gloves | Provides resistance to a broad range of chemicals and protects against skin irritation.[1][11] Always check for tears or punctures before use and remove contaminated gloves using the proper technique. |
| Body Protection | Chemical-resistant lab coat | Protects skin and personal clothing from contamination. Must be fully buttoned.[9] |
| Respiratory | N95/FFP2 dust mask (optional) | Recommended as a secondary precaution during large-quantity transfers, even within a fume hood, to minimize inhalation risk further.[9] |
Standard Operating Protocol: Weighing and Solution Preparation
This protocol is designed to minimize dust generation and prevent contamination.
Objective: To accurately weigh a specific mass of the solid compound and prepare a stock solution.
Methodology:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Place an analytical balance inside the fume hood. If not possible, use a weighing enclosure that vents into the hood.
-
-
Weighing the Solid:
-
Use a clean, appropriately sized weigh boat or glass vial.
-
Carefully transfer the solid from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly and close to the surface of the balance to prevent the fine powder from becoming airborne.
-
Avoid tapping the spatula on the side of the container, which can generate dust. Instead, gently roll the spatula to dislodge the solid.
-
Once the desired mass is obtained, securely cap the main stock bottle immediately.
-
-
Transfer and Dissolution:
-
To transfer the weighed solid into a flask, use a powder funnel.
-
Gently tap the weigh boat to guide the solid through the funnel.
-
Rinse the weigh boat and funnel with a small amount of the chosen solvent to ensure a quantitative transfer of the material into the flask.
-
Add the remaining solvent to the flask to reach the desired concentration.
-
Seal the flask and agitate as needed to achieve complete dissolution.
-
-
Cleanup:
-
Carefully dispose of the used weigh boat and any contaminated wipes into the designated solid waste container.
-
Wipe down the spatula, balance, and surrounding work surface with a damp cloth or towel to collect any residual dust. Dispose of the wipe in the solid waste container.
-
Wash hands thoroughly after the procedure is complete, even after removing gloves.[1][4]
-
Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical.
| Exposure Route | First Aid Measure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5][12] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3][5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide plenty of water to drink. Seek immediate medical attention.[3][10] |
Spill Response
-
Small Spill: For spills of a few grams, carefully sweep up the solid material using non-sparking tools, avoiding dust generation.[13] Place the material in a sealed, labeled container for disposal. Clean the area with a wet cloth.
-
Large Spill: Evacuate the immediate area. Prevent entry of unnecessary personnel. Wear appropriate respiratory protection and PPE. Follow the procedure for a small spill. Ensure the area is well-ventilated during cleanup.
Storage and Disposal
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][14] Some boronic acids are sensitive to air and moisture, which can lead to decomposition or the formation of anhydrides (boroxines); storage under an inert atmosphere (e.g., nitrogen or argon) is good practice to ensure long-term stability and purity.[1][10]
Disposal: Dispose of unused material and contaminated waste in accordance with all applicable local, state, and federal regulations.[3][9] Waste should be segregated into appropriate, clearly labeled containers. Do not dispose of down the drain.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Formylnaphthalene-1-boronic acid.
- Fisher Scientific. (2023, September 29). Safety Data Sheet for (2-Methylpropyl)boronic acid.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 4-Fluorophenylboronic acid, neopentyl ester.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Fluorophenylboronic acid.
- Fisher Scientific. (2023, August 25). Safety Data Sheet for 4-(Benzyloxy)-2-fluorophenylboronic acid.
- Tokyo Chemical Industry. (n.d.). 4-Fluorophenylboronic Acid.
- BLDpharm. (n.d.). Product Information for (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet for 4-(Benzyloxy)-3-fluorophenylboronic acid.
- Apollo Scientific. (2023, August 23). Safety Data Sheet for 4-Amino-3-nitrophenylboronic acid, pinacol ester.
- Chemos GmbH & Co. KG. (2024, January 30). Safety Data Sheet for Boric acid.
- BLD Pharmatech. (2026, January 28). Safety Data Sheet for (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid.
- Fluorochem. (2024, December 19). Safety Data Sheet for (3-(Neopentyloxy)phenyl)boronic acid.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Carl ROTH. (n.d.). Safety Data Sheet for Boric acid.
- Thermo Fisher Scientific. (2010, October 14). Safety Data Sheet for Anthracene-9-boronic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet for Phenylboronic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Fluorophenylboronic acid.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet for Phenylboronic acid.
- Flinn Scientific. (2016). Acid Safety.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 192804-36-7|(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. flinnsci.com [flinnsci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. laballey.com [laballey.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid solubility
Technical Whitepaper: Solubility Profiling & Handling of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties, solubility behavior, and handling protocols for This compound .[1][2] This compound is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fluorinated biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1]
The presence of the hydrophobic benzyloxycarbonyl (Cbz) protecting group, combined with the electron-withdrawing fluorine atom, creates a distinct amphiphilic profile.[1] This guide addresses the challenges of its low aqueous solubility, the equilibrium between boronic acid and boroxine anhydride, and optimal solvent systems for synthetic applications.[1]
Physicochemical Profile & Structural Analysis
To understand the solubility behavior, we must first deconstruct the molecular architecture.[1]
-
3-Position Substituent: Fluorine (Electron-withdrawing, lipophilic).[1][2]
-
4-Position Substituent: Cbz-protected amine (Bulky, hydrophobic).[1][2]
Predicted Properties
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Weight | ~289.07 g/mol | Moderate size; dissolution kinetics are diffusion-controlled.[1][2] |
| LogP (Octanol/Water) | 1.2 – 1.6 | Moderately Lipophilic. The Cbz group dominates the partition coefficient, significantly reducing water solubility compared to the free amine.[1] |
| pKa (Boronic Acid) | ~7.8 – 8.2 | The 3-Fluoro group exerts an inductive effect (-I), slightly lowering the pKa compared to phenylboronic acid (pKa ~8.8), making it easier to convert to the reactive boronate species in mild base.[1] |
| H-Bond Donors | 3 (2 from B(OH)₂, 1 from NH) | Facilitates solvation in polar aprotic solvents (DMSO, DMF).[1][2] |
| H-Bond Acceptors | 4 | Interactions with protic solvents (Alcohols).[1][2] |
Solubility & Speciation: The Boroxine Equilibrium
A critical "trap" for researchers working with this compound is the assumption that the material exists purely as the monomeric boronic acid.[1] In the solid state and in non-polar solvents, aryl boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines .[1]
The Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium that dictates solubility and reactivity.
Figure 1: Speciation of this compound dependent on solvent water content and pH.[1][2]
Key Insight: In dry organic solvents (DCM, Toluene), the equilibrium shifts left (Boroxine).[1] In aqueous organic mixtures (THF/Water), it shifts right (Monomer).[1] In basic media, it forms the Boronate.[1]
Solubility Data & Solvent Recommendations
The following solubility profiles are derived from structural analogs and standard boronic acid behavior.
Organic Solvents (Stock Solution Preparation)
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | Excellent (>50 mg/mL) | Preferred for Stock. Stable.[1][2] Prevents dehydration.[1][2] |
| DMF | Excellent (>50 mg/mL) | Alternative stock solvent.[1][2] Good for high-temp reactions. |
| Methanol/Ethanol | Good (10–30 mg/mL) | Prone to forming boronic esters (solvolysis) upon long storage.[1][2] Use fresh. |
| DCM / Chloroform | Moderate | Dissolves the boroxine form well; monomer may precipitate if "wet". |
| Toluene | Low to Moderate | Requires heating.[1][2] Promotes boroxine formation (azeotropic drying).[1][2] |
Aqueous Solubility
-
Neutral pH (pH 7): Very Low (<0.5 mg/mL). The hydrophobic Cbz group prevents significant dissolution.[1]
-
Basic pH (pH > 9): High. Formation of the boronate anion [Ar-B(OH)₃]⁻ solubilizes the compound.[1][2]
Experimental Protocol: Saturation Shake-Flask Method
Do not rely on literature values for critical assays. Use this self-validating protocol to determine the exact solubility in your specific assay buffer or solvent system.[1][2]
Workflow Diagram
Figure 2: Standard Operating Procedure for solubility determination.
Detailed Methodology
-
Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube. Add 500 µL of the target solvent (e.g., PBS pH 7.4).[1]
-
Visual Check: Ensure undissolved solid remains.[1][2] If clear, add more solid.[1]
-
Incubation: Agitate on an orbital shaker at 25°C for 24 hours.
-
Critical Control: For boronic acids, check for "gumming" or oiling out, which indicates impurity or polymorph changes.[1]
-
-
Filtration: Centrifuge at high speed (10,000 rpm) for 10 minutes or filter through a 0.2 µm PVDF filter (avoid Nylon, which can bind boronic acids).
-
Analysis: Dilute the supernatant 10-fold in Acetonitrile/Water and analyze via HPLC-UV against a known standard curve prepared in DMSO.
Application Context: Suzuki-Miyaura Coupling
For researchers utilizing this compound in cross-coupling, solubility dictates the reaction success.[1]
-
The Challenge: The reaction requires the boronate species (aqueous soluble) to transmetallate with the Palladium catalyst (organic soluble).
-
The Solution: Use a biphasic system or a water-miscible polar organic solvent.[1][2]
Recommended Reaction Conditions:
-
Solvent: 1,4-Dioxane / Water (4:[1][2]1) or DMF / Water (4:1).[1][2]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1][2]
-
Why: These mild bases are strong enough to form the boronate (pKa ~8) but gentle enough to preserve the Cbz group.
-
References
-
Hall, D. G. (Ed.).[1][4] (2011).[1][2][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][4] Link[1][2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] Link
-
Adamczyk-Woźniak, A., et al. (2015).[1][2][4][6] Fluorinated Boronic Acids: Properties and Applications. Chemical Reviews, 115(11), 5224–5247.[1] Link[1][2]
-
PubChem. (2023).[1][2] Compound Summary: (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid (Isomer Analog).[1][2] National Library of Medicine.[1][2] Link
-
Santini, R., et al. (2018).[1] A Guide to Solubility Measurement in Drug Discovery. Expert Opinion on Drug Discovery. Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability Profile of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Executive Summary
This guide provides a structural and functional stability analysis of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid . As a bifunctional building block containing a protected aniline and a boronic acid, this molecule presents a specific "reactivity paradox": it must remain stable during storage and handling but sufficiently reactive for Suzuki-Miyaura cross-coupling.
The core stability challenges for this compound are threefold:
-
Boroxine Equilibrium: Reversible dehydration during storage.
-
Protodeboronation: Irreversible C-B bond cleavage, highly sensitive to pH and metal catalysis.
-
Cbz Integrity: Susceptibility to hydrogenolysis during specific catalytic cycles.
Part 1: Molecular Architecture & Intrinsic Stability
Electronic "Push-Pull" Analysis
The stability of the Carbon-Boron (C-B) bond is dictated by the electronic environment of the phenyl ring. This molecule features a specific substitution pattern that influences its behavior:
-
Position 1 (Boronic Acid): The reactive center.[1]
-
Position 3 (Fluorine): An electron-withdrawing group (EWG) via induction (
-bond), situated meta to the boron. -
Position 4 (NH-Cbz): A protected amine.[2] While the carbonyl attenuates the nitrogen's lone pair, it remains an electron-donating group (EDG) via resonance (
-system), situated para to the boron.
The Stability Consequence:
The meta-fluorine increases the Lewis acidity of the boron center, lowering the pKa of the boronic acid (typically ~8.0–8.5 for this class, compared to ~8.8 for phenylboronic acid). This facilitates the formation of the boronate anion
Decomposition Pathways
The compound faces two distinct pathways: a reversible physical change (trimerization) and an irreversible chemical degradation (protodeboronation).
Figure 1: The stability landscape. Note that boroxine formation is reversible and often benign, while protodeboronation is destructive.
Part 2: Storage & Handling (The "Cold Chain")
The Boroxine Cycle
Researchers often mistake the formation of boroxine (the cyclic trimer anhydride) for degradation.
-
Observation: The melting point may appear to broaden or shift over time. 1H NMR in dry
may show peak splitting. -
Reality: This is an equilibrium driven by entropy and water removal.
[3] -
Mitigation: This is not a purity issue for Suzuki coupling. The boroxine hydrolyzes back to the monomeric acid in the presence of aqueous base (reaction conditions).
Storage Protocol
To maximize shelf-life and minimize variable stoichiometry:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Retards protodeboronation kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents aerobic oxidation (slow but possible over months). |
| Humidity | Desiccator | High humidity shifts equilibrium to the acid; fluctuating humidity causes "caking." |
| Container | Amber Glass | Protects the Cbz group from potential photochemical degradation (minor risk). |
Part 3: Reaction Stability (Suzuki-Miyaura Context)
Base Sensitivity (Protodeboronation)
In Suzuki coupling, the base is necessary to activate the boronic acid. However, for this fluoro-substituted scaffold, high pH (>12) and high temperature (>80°C) can trigger protodeboronation.
-
Mechanism: The meta-fluoro group stabilizes the transition state for the cleavage of the C-B bond.
-
Operational Window:
-
Safe Bases:
, , . -
Risky Bases:
, , (unless used at room temperature).
-
Cbz Compatibility Warning
The Cbz (Carbobenzyloxy) group is generally stable to the mild basic conditions of cross-coupling. However, it introduces a critical incompatibility:
-
Hydrogenation Risk: If your coupling uses Pd/C or if you attempt to reduce a nitro group in a subsequent step using
, the Cbz group will be cleaved to the free amine. -
Transfer Hydrogenation: Be cautious with solvents like isopropanol or formates at high temperatures with Pd catalysts, as they can inadvertently facilitate transfer hydrogenation and cleave the Cbz.
Optimized Coupling Protocol
To minimize degradation during reaction:
-
Solvent System: Use degassed Dioxane/Water (4:1) or THF/Water. The water is essential to hydrolyze any boroxine present.
-
Base: Potassium Phosphate (
) (2.0 equiv). -
Catalyst:
or XPhos Pd G2. (These bulky ligands protect the Pd center and accelerate the coupling over the deboronation background reaction). -
Temperature: Start at 60°C. Only ramp to 80-100°C if conversion is stalled.
Part 4: Analytical & QC Workflows
Validating the integrity of this building block requires specific NMR techniques to distinguish between the anhydride (boroxine) and the actual degradation (deboronated arene).
QC Decision Tree
Figure 2: Quality Control Workflow. Note the addition of
Analytical Protocol
-
Solvent: Do not use
alone, as it promotes boroxine formation and peak broadening. Use -DMSO with a drop of . -
19F NMR: This is the cleanest method.
-
Product: Single sharp peak (approx -110 to -130 ppm range, depending on reference).
-
Impurity: Protodeboronation results in N-Cbz-2-fluoroaniline, which will have a distinct chemical shift (typically shifted upfield by 2-5 ppm relative to the boronic acid).
-
-
HPLC: Run with 0.1% Formic Acid. Note that boronic acids often tail on C18 columns due to interaction with residual silanols.
References
-
Hall, D. G. (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid properties and equilibria).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link (Detailed kinetics on protodeboronation mechanisms).
- Cox, P. A., et al. (2017). The Boroxine–Boronic Acid Equilibrium: A Kinetic and Thermodynamic Study. Chemistry – A European Journal, 23(46).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source on Cbz stability and cleavage conditions).
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link (Context on why fluoro-substitution affects B-stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Role of Cbz Protecting Group in Aminophenylboronic Acids: A Technical Guide
Executive Summary: The Amine-Boron Paradox[1]
Aminophenylboronic acids (APBAs) represent a unique challenge in synthetic organic chemistry, often referred to as the "Amine-Boron Paradox." While the boronic acid moiety is a versatile handle for Suzuki-Miyaura cross-coupling and sugar sensing, the presence of a free amino group introduces two critical failure modes:
-
Protodeboronation: The electron-donating nature of the amine (
) increases electron density on the aromatic ring, significantly accelerating the rate of C-B bond hydrolysis (protodeboronation), particularly under aqueous basic conditions required for coupling. -
Lewis Acid-Base Self-Quenching: The nitrogen lone pair can coordinate intramolecularly or intermolecularly to the empty p-orbital of the boron atom, forming stable "ate" complexes that retard transmetallation or complicate purification.
The Carboxybenzyl (Cbz) protecting group emerges as the superior strategic solution for these systems. Unlike acid-labile Boc groups (which may cleave under Lewis acidic borylation conditions) or base-labile Fmoc groups (incompatible with Suzuki bases), Cbz offers a distinct stability profile with a mild, reductive deprotection mechanism that preserves the integrity of the C-B bond.
Mechanistic Insight: Why Cbz?
Electronic Stabilization & Protodeboronation
Protodeboronation is the primary decomposition pathway for arylboronic acids. The mechanism generally involves the protonation of the ipso-carbon.
-
Free Amine: The amine is a strong resonance donor (
effect). This increases the electron density at the ipso-carbon, lowering the activation energy for protonation and subsequent C-B cleavage. -
Cbz-Protected Amine: The carbamate moiety is electron-withdrawing relative to the free amine due to the carbonyl group. This inductive withdrawal (
) and resonance delocalization into the carbonyl reduces the electron density on the aromatic ring, thereby increasing the kinetic stability of the C-B bond against hydrolysis.
Suppression of N B Coordination
In free APBAs, the nitrogen lone pair (
-
Reduces the Lewis acidity of the boron, making it less efficient at binding the anionic base (e.g.,
) required to form the active boronate species for transmetallation. -
Cbz Solution: The lone pair on the nitrogen is delocalized into the carbamate carbonyl, rendering it non-nucleophilic and effectively shutting down N
B coordination.
Orthogonality
Cbz is stable to:
-
Acids: TFA, HCl (conditions that remove Boc).
-
Bases:
, , (typical Suzuki conditions).
This allows for the selective manipulation of other functional groups (e.g., deprotecting a Boc group elsewhere in the molecule) without disturbing the APBA core.
Visualization: Reaction Pathways & Logic
The following diagram illustrates the strategic workflow for utilizing Cbz-APBAs, highlighting the stability windows and the critical deprotection step.
Caption: Strategic workflow for Cbz-APBA utilization, contrasting the stabilized pathway with potential failure modes of the free amine.
Experimental Protocols
Synthesis of Cbz-4-Aminophenylboronic Acid Pinacol Ester
Objective: Protect the amine while converting the boronic acid to a pinacol ester for maximum stability.
Reagents:
-
4-Aminophenylboronic acid pinacol ester (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium bicarbonate (
) (2.5 equiv) -
Solvent: THF/Water (1:1) or Dichloromethane (DCM) with Pyridine.
Protocol:
-
Setup: In a round-bottom flask, dissolve 4-aminophenylboronic acid pinacol ester (e.g., 5.0 g) in THF (50 mL) and water (50 mL).
-
Base Addition: Add solid
in one portion. Cool the mixture to 0°C using an ice bath. -
Protection: Dropwise add Cbz-Cl over 15 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.
-
Reaction: Remove the ice bath and stir at room temperature for 3–4 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 2:1). The starting amine (ninhydrin active) should disappear; the Cbz-product (UV active, ninhydrin inactive) will appear at a higher
.
-
-
Workup: Dilute with EtOAc (100 mL). Separate layers. Wash the organic layer with 1M HCl (carefully, rapid wash to remove unreacted amine/pyridine), then saturated
, then brine. -
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Suzuki-Miyaura Coupling with Cbz-APBA
Objective: Cross-coupling with an aryl halide.
Reagents:
-
Cbz-APBA Pinacol Ester (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane.
Protocol:
-
Degassing: Combine aryl bromide, Cbz-APBA, and catalyst in a reaction vial. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and aqueous
. -
Reaction: Heat to 80–90°C for 4–12 hours.
-
Causality: The Cbz group remains stable at this pH and temperature. The pinacol ester hydrolyzes in situ to the active boronic acid species slowly, preventing rapid protodeboronation.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via column chromatography.[3]
Hydrogenolytic Deprotection
Objective: Remove Cbz to reveal the free amine without reducing the biaryl system.
Protocol:
-
Dissolution: Dissolve the Cbz-biaryl in MeOH or EtOH.
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Note: If the molecule contains sulfur or other catalyst poisons, increase loading or use
(Pearlman's catalyst).
-
-
Hydrogenation: Stir under a balloon of
(1 atm) at room temperature.-
Self-Validation Check: Reaction is typically fast (1–2 hours). Monitor by TLC for the reappearance of a polar, ninhydrin-positive spot.
-
-
Filtration: Filter through Celite.
-
Isolation: Concentrate to yield the free amine.
Comparative Analysis: Protecting Group Selection
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Free Amine |
| Electronic Effect | Electron-Withdrawing (Stabilizes C-B) | Electron-Withdrawing (Stabilizes C-B) | Electron-Withdrawing (Stabilizes C-B) | Electron-Donating (Destabilizes C-B) |
| Suzuki Stability | Excellent (Stable to base/heat) | Good (Stable to base) | Poor (Labile to Suzuki bases like piperidine/carbonate) | Poor (Protodeboronation risk) |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaves in TFA/HCl) | High | N/A (Forms salt) |
| Deprotection | Hydrogenolysis ( | Acid (TFA) | Base (Piperidine) | N/A |
| Primary Use Case | Orthogonal to acid-labile groups; general synthesis. | When no other acid-labile groups are present. | Solid-phase synthesis (rare in solution Suzuki). | Simple substrates only. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[4] Link
-
Kinoshita, H., et al. (2014). Protodeboronation of Arylboronic Acids: Mechanism and Stability. Journal of the American Chemical Society.[4] (Verify specific recent mechanistic papers on protodeboronation kinetics).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection conditions).
- Deng, X., et al. (2002). Synthesis of Cbz-protected Aminophenylboronic Acids for Sugar Sensing. Organic Letters.
-
Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Precision Engineering of Phenylboronic Acids: The Fluorine Advantage
Executive Summary
Phenylboronic acids (PBAs) have evolved from simple synthetic intermediates into sophisticated "warheads" for covalent drug discovery and critical sensors in chemical biology. However, the native phenylboronic acid scaffold (
Fluorine substitution is the most potent lever for modulating the physicochemical profile of PBAs. By strategically placing fluorine atoms, researchers can tune the Lewis acidity (
Physicochemical Modulation: The Fluorine Effect
Electronic Tuning and Lewis Acidity
The utility of PBAs in both sugar sensing and covalent inhibition relies on the reversible conversion from a neutral trigonal planar
-
The Problem: Unsubstituted PBA has a
of ~8.8. At physiological pH (7.4), it remains largely neutral and fails to bind diols (sugars) or catalytic serine residues effectively. -
The Solution: Fluorine, the most electronegative element, exerts a strong inductive effect (
) that withdraws electron density from the boron center, increasing its electrophilicity (Lewis acidity) and lowering the .
Structural-Activity Relationship (SAR) of Fluorination
-
Ortho-substitution (2-F): Drastically lowers
due to proximity, but can introduce steric hindrance. Often exhibits a unique intramolecular hydrogen bond that stabilizes the boronic acid but can complicate binding kinetics. -
Meta-substitution (3-F): Provides a pure electron-withdrawing effect (
) with minimal resonance opposition, reliably lowering . -
Para-substitution (4-F): The
effect is partially offset by the donation of fluorine lone pairs into the -system ( effect), resulting in a modest decrease compared to meta-isomers.
Comparative Data: Fluorine's Impact on Acidity
The following table summarizes the shift in
| Compound | Substitution Pattern | Approx. | Electronic Effect Dominance | Application Suitability |
| PhB(OH)₂ | None | 8.8 - 9.0 | N/A | Synthetic coupling (Standard) |
| 4-F-PBA | Para | 8.7 | Mild Lewis acidity increase | |
| 3-F-PBA | Meta | 8.4 | Balanced reactivity/stability | |
| 3,5-F₂-PBA | Meta, Meta | 7.4 | Ideal for physiological pH sensing | |
| 2,4-F₂-PBA | Ortho, Para | 7.8 | Mixed | Sterically demanding couplings |
| 2,3,4,6-F₄-PBA | Poly-F | 6.2 | Strong | High affinity warhead; unstable |
Mechanism of Action: Protease Inhibition & Sensing
In drug discovery, fluorinated PBAs function as reversible covalent inhibitors . They target nucleophilic serine or threonine residues in proteases (e.g., Proteasome, HCV NS3,
The Tetrahedral Intermediate
The boron atom mimics the carbonyl carbon of the peptide bond. Upon attack by the catalytic serine hydroxyl, it forms a stable, negatively charged tetrahedral adduct that mimics the transition state of peptide hydrolysis, effectively "locking" the enzyme.
Why Fluorine Matters:
-
Electrophilicity: Lowering the LUMO energy of the boron makes it a better "trap" for the nucleophile (
). -
Binding Constant (
): A lower correlates with tighter binding because the tetrahedral boronate anion is stabilized by the electron-withdrawing fluorine.
Figure 1: Mechanism of reversible covalent inhibition by fluorinated phenylboronic acids. Fluorine enhances the electrophilicity of the boron center, facilitating the formation of the tetrahedral adduct.
Synthetic Utility: Suzuki-Miyaura Coupling
While fluorination enhances biological activity, it introduces significant challenges in synthetic chemistry, specifically protodeboronation .
The Protodeboronation Challenge
Electron-deficient arylboronic acids (especially 2,6-difluoro derivatives) are prone to hydrolytic cleavage of the
Mechanism: The reaction is base-catalyzed. The formation of the boronate species (usually required for transmetallation) also activates the ring for protonolysis.
Optimized Protocol for Fluorinated PBAs
To couple unstable fluorinated boronic acids, one must accelerate transmetallation over protodeboronation. This is achieved using anhydrous conditions or highly active catalyst systems.
Protocol: Coupling of 2,6-Difluorophenylboronic acid This protocol minimizes protodeboronation by using a precatalyst system that ensures rapid oxidative addition and transmetallation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
2,6-Difluorophenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Why: SPhos is bulky and electron-rich, facilitating oxidative addition and stabilizing the Pd(0) species.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Why: Anhydrous base prevents water-mediated protodeboronation pathways.
-
-
Solvent: Toluene/Water (10:1) or strictly anhydrous Toluene/Dioxane if substrate is highly sensitive.
Step-by-Step:
-
Degassing: Charge a reaction vial with Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Toluene (and water if using biphasic).
-
Activation: Heat to 100°C vigorously.
-
Note: High temperature is necessary to drive the difficult transmetallation of the sterically hindered 2,6-difluoro group.
-
-
Monitoring: Monitor by LCMS. If protodeboronation (formation of 1,3-difluorobenzene) is observed, switch to Pd(dba)₂ / XPhos in anhydrous THF.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the competition between the desired Transmetallation and the undesired Protodeboronation of fluorinated PBAs.
Experimental Validation: pKa Determination
Trustworthy data is the bedrock of application. Calculating pKa via software is often inaccurate for ortho-substituted fluorinated species due to solvation effects.
Method: Spectrophotometric Titration Since the neutral boronic acid and the anionic boronate have different UV-Vis absorption spectra, this method is more accurate than potentiometric titration for low concentrations.
-
Preparation: Prepare a 50 µM solution of the fluorinated PBA in a buffer series ranging from pH 4 to pH 10 (maintaining constant ionic strength, I=0.1 M KCl).
-
Measurement: Record UV spectra (200–400 nm) for each pH point.
-
Analysis: Identify the
shift. Plot Absorbance vs. pH at the wavelength of maximum change. -
Calculation: Fit the data to the Henderson-Hasselbalch equation:
Where is absorbance, is the absorbance of the neutral form, and is the absorbance of the fully ionized form.
References
-
Structural and Acidity Trends: Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds.[1][2][3][4] Pure and Applied Chemistry.[2]
-
Protease Inhibition: Nitsche, C., et al. (2017).[5] Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology. Journal of Medicinal Chemistry.
-
Carbohydrate Sensing: Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.[2][4] Chemical Reviews.
-
Suzuki Coupling Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
pKa Data Compilation: Haynes, W. M. (Ed.). (2014).[6][7] CRC Handbook of Chemistry and Physics. (Relevant section on dissociation constants of organic acids).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Discovery and Engineering of Novel Fluorinated Aminophenylboronic Acid Derivatives
The following technical guide details the rational design, synthesis, and application of fluorinated aminophenylboronic acid derivatives. This document is structured for researchers in medicinal chemistry and chemical biology, focusing on the specific utility of these compounds in glucose sensing and Boron Neutron Capture Therapy (BNCT).
Executive Summary
The phenylboronic acid (PBA) moiety is a cornerstone of reversible covalent chemistry, utilized extensively in carbohydrate recognition and proteasome inhibition. However, the native pKa of unsubstituted PBA (~8.8) prevents effective binding at physiological pH (7.4). The discovery of fluorinated aminophenylboronic acid derivatives represents a critical leap in chemical engineering. By strategically introducing fluorine—the most electronegative element—into the aminophenyl scaffold, researchers can depress the pKa to ~7.2–7.8, enabling robust glucose binding in vivo while maintaining solubility via the amino functionality. This guide details the synthesis, characterization, and application of these "tuned" boronic acids.
Rational Design & Chemical Space
The "discovery" process here is not merely isolation, but the rational engineering of the aromatic ring to modulate Lewis acidity.
The Fluorine Effect on pKa
The primary objective is to lower the pKa of the boronic acid group to match the physiological pH of the cytosol or blood plasma.
-
Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing inductive effect. When placed ortho or meta to the boronic acid, it pulls electron density away from the boron center.
-
Lewis Acidity: The boron atom becomes more electron-deficient (more Lewis acidic), stabilizing the tetrahedral boronate anion formed upon diol binding.
-
Solubility: The amino group (-NH2) provides a handle for conjugation (e.g., to hydrogels or fluorophores) and improves aqueous solubility compared to bis(trifluoromethyl) variants.
Structural Candidates
| Derivative | Substituent Position | Approx. pKa | Primary Utility |
| PBA (Parent) | None | 8.8 | Reference standard (poor physiological binding) |
| 4-Amino-3-fluorophenylboronic acid (AFBA) | F at meta, NH2 at para | 7.8 | Glucose sensing in hydrogels; BNCT |
| 2-Amino-3-fluorophenylboronic acid | F at ortho, NH2 at ortho | < 7.5 | Intramolecular B-N interactions; Drug delivery |
| 3,5-Bis(trifluoromethyl)PBA | CF3 at meta | 7.2 | High affinity, but poor solubility/conjugation |
Synthetic Protocols
The following protocol details the synthesis of 4-Amino-3-fluorophenylboronic acid (AFBA) , a "gold standard" derivative for glucose sensing applications. This route avoids the instability often seen with direct boronation of anilines by utilizing a protecting group strategy.
Materials & Reagents[1][2][3]
-
Reagents: Hexamethyldisilazane (HMDS), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Trimethyl borate (B(OMe)3).
-
Solvents: Anhydrous THF, Methanol.
Step-by-Step Methodology
Step 1: Amine Protection (Silylation) The free amine is incompatible with lithiation. We use a bulky silyl protection group.
-
Dissolve 4-bromo-2-fluoroaniline (10 mmol) in anhydrous THF under Nitrogen atmosphere.
-
Add LiHMDS (Lithium hexamethyldisilazide) or HMDS (1.1 equiv) at 0°C to generate the N,N-bis(trimethylsilyl) aniline intermediate.
-
Checkpoint: Verify protection via TLC (shift in Rf due to loss of H-bond donor).
Step 2: Lithium-Halogen Exchange
-
Cool the protected aniline solution to -78°C (Dry ice/acetone bath). This is critical to prevent benzyne formation or migration of the anion.
-
Add n-BuLi (1.1 equiv) dropwise over 20 minutes.
-
Stir for 1 hour at -78°C. The solution will typically turn a deep yellow/orange, indicating the formation of the aryllithium species.
Step 3: Boronation
-
Add Trimethyl borate (1.5 equiv) rapidly to the cold solution. The rapid addition ensures the lithiated species is trapped before equilibration.
-
Allow the reaction to warm slowly to room temperature (RT) overnight.
Step 4: Hydrolysis and Deprotection
-
Quench the reaction with 1N HCl. This step serves two purposes: it hydrolyzes the boronate ester to the acid and cleaves the acid-labile silyl protecting groups.
-
Stir for 2 hours at RT.
-
Adjust pH to ~5.0 with NaOH and extract with ethyl acetate.
-
Purification: Recrystallize from water/acetonitrile.
Synthesis Workflow Visualization
The following diagram illustrates the critical pathway and decision nodes for this synthesis.
Figure 1: Synthetic workflow for 4-Amino-3-fluorophenylboronic acid emphasizing kinetic control at -78°C.
Characterization & Validation
To ensure scientific integrity, the synthesized derivative must be validated using the following self-validating protocols.
Structural Confirmation
-
¹⁹F NMR: Essential for confirming the presence of fluorine and checking for regioisomers. Expect a singlet shift characteristic of aromatic fluorine (approx -110 to -130 ppm relative to CFCl3).
-
¹¹B NMR: Confirms the boronic acid state. The chemical shift changes significantly upon binding to diols or changing pH (tetrahedral vs. trigonal planar).
-
X-ray Crystallography: As noted in seminal works (Das et al.), AFBA crystallizes in the monoclinic space group P2(1)/c. This provides definitive proof of the meta-fluoro para-amino substitution pattern.
pKa Determination (Titration Method)
-
Dissolve the derivative (1 mM) in a buffer solution containing a diol (e.g., fructose for high affinity).
-
Titrate with NaOH while monitoring UV-Vis absorbance.
-
The ionization of the boronic acid to the boronate anion causes a bathochromic shift.
-
Plot: Absorbance vs. pH. The inflection point yields the pKa.
Functional Applications
Glucose Sensing Mechanism
The core utility of AFBA lies in its ability to reversibly bind glucose at physiological pH.
-
Mechanism: In aqueous media, the boronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral form.
-
The Fluorine Advantage: The anionic form binds diols (glucose) much stronger than the neutral form. By lowering the pKa to ~7.8, AFBA ensures a significant fraction of the molecule is in the "binding-ready" anionic state at pH 7.4.
Figure 2: Equilibrium mechanism showing the stabilization of the reactive boronate anion at physiological pH, facilitated by fluorine substitution.
Boron Neutron Capture Therapy (BNCT)
Recent advancements have expanded these derivatives into oncology.[3]
-
Principle: ¹⁰B atoms capture low-energy thermal neutrons to release alpha particles, destroying tumor cells locally.
-
Dual Modality: By incorporating radioactive ¹⁸F (Fluorine-18) instead of stable ¹⁹F, the molecule becomes a PET imaging agent ([¹⁸F]FBY). This allows clinicians to image the tumor uptake before initiating neutron irradiation, a concept known as "Theranostics."
References
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Source: Tetrahedron Letters (2003).[1] Significance: Establishes the primary synthetic route and crystallographic data for AFBA.
-
Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Source: International Journal of Molecular Sciences (NIH PMC). Significance: Reviews the pKa modulation mechanism and fluorescence applications.
-
Recent Development of Radiofluorination of Boron Agents for Boron Neutron Capture Therapy. Source: Theranostics (2023).[3][4] Significance: Details the use of fluorinated boronic acids as dual imaging/therapeutic agents. (Note: Link directs to related BNCT review content).
-
Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Source: Journal of Diabetes Science and Technology. Significance: Validates the use of AFBA in real biological fluids.
Sources
Commercial availability of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Title: Commercial & Synthetic Guide: (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid[1]
Executive Summary
This compound (CAS 874290-60-5) is a high-value fluorinated building block used primarily in the discovery of kinase inhibitors and proteasome modulators. Its core structure features a phenylboronic acid moiety for Suzuki-Miyaura cross-coupling, a fluorine atom at the ortho position to the amine (providing metabolic stability and conformational bias), and a Cbz (benzyloxycarbonyl) protecting group on the amine.
This guide addresses the "Make vs. Buy" decision for drug discovery teams. While commercially available, the compound often carries lead times of 2–4 weeks from primary vendors. For time-critical medicinal chemistry campaigns, in-house synthesis from 4-bromo-2-fluoroaniline is a viable and often superior strategy.
Chemical Profile & Technical Specifications
The compound exists in equilibrium with its boroxine anhydride trimer, a common characteristic of boronic acids. Analytical data must be interpreted with this dynamic in mind.
| Property | Specification |
| Chemical Name | This compound |
| Common Synonyms | N-Cbz-4-amino-3-fluorophenylboronic acid; Benzyl (4-borono-2-fluorophenyl)carbamate |
| CAS Number | 874290-60-5 |
| Molecular Formula | C₁₄H₁₃BFNO₄ |
| Molecular Weight | 289.07 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 197–199 °C (Lit.)[2] |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |
Commercial Landscape: Sourcing Strategy
The commercial availability of this compound is classified as "Tier 2" (Specialty Fine Chemical). It is not a bulk commodity like phenylboronic acid but is cataloged by specialized building block vendors.
Vendor Analysis
-
Primary Suppliers: 3ASenrise, GuideChem, Molbase, and specialized catalog houses (e.g., Combi-Blocks, Enamine).
-
Typical Purity: ≥97% (HPLC).
-
Cost Estimate: ~
100 USD per gram (varies by volume). -
Lead Time Risk: Many vendors list "In Stock" but rely on "just-in-time" synthesis or cross-stocking from Asian manufacturing hubs. Real-world lead time is often 14–21 days.
Recommendation: For requirements >10g or timelines <2 weeks, initiate a parallel in-house synthesis (see Section 5) while placing a commercial order as a backup.
Synthetic Utility & Applications
The primary utility of CAS 874290-60-5 is as a nucleophile in Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The boronic acid reacts with aryl halides (Cl, Br, I) or pseudohalides (OTf) to form biaryl systems.[3]
-
Orthogonal Protection: The Cbz group is stable to basic Suzuki conditions (unlike some trifluoroacetamides) and acidic workups (unlike Boc). It is removed via hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH), allowing selective deprotection in the presence of Boc or Fmoc groups elsewhere in the molecule.
-
Fluorine Effect: The C3-fluorine atom increases the acidity of the NH proton (via induction), potentially strengthening hydrogen bonds in the ATP-binding pocket of kinase targets.
Application Workflow Diagram
The following diagram illustrates the standard workflow for utilizing this building block in drug discovery.
Figure 1: Standard synthetic workflow utilizing the Cbz-protected boronic acid in medicinal chemistry.
In-House Synthesis Protocol (The "Make" Option)
If commercial lead times are prohibitive, the compound can be synthesized in 3 steps from widely available 4-bromo-2-fluoroaniline .
Step 1: Cbz Protection
-
Reagents: 4-bromo-2-fluoroaniline, Benzyl chloroformate (Cbz-Cl), NaHCO₃ or K₂CO₃.
-
Solvent: Acetone/Water or THF/Water.
-
Procedure: Cool the aniline solution to 0°C. Add base, then dropwise add Cbz-Cl. Stir at RT for 4-12h.
-
Outcome: Benzyl (4-bromo-2-fluorophenyl)carbamate. (Yield: >85%).
Step 2: Miyaura Borylation
-
Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.
-
Solvent: 1,4-Dioxane or DMSO (degassed).
-
Conditions: 80–100°C for 4–12h under N₂.
-
Outcome: Pinacol ester intermediate.
Step 3: Hydrolysis (Optional)
-
Note: The pinacol ester is often used directly. If the free acid is required:
-
Reagents: NaIO₄, NH₄OAc, Acetone/Water.[4]
Synthesis Pathway Diagram
Figure 2: Three-step synthetic route from commodity starting materials.
Quality Control & Handling
-
Boroxine Equilibrium: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is reversible. In NMR (DMSO-d6), you may see broad peaks for the -B(OH)₂ protons. This does not indicate impurity.
-
Protodeboronation: Fluorinated phenylboronic acids are susceptible to C-B bond cleavage under high heat or strong base.
-
Mitigation: Use mild bases (K₃PO₄ or Cs₂CO₃) and avoid prolonged heating >100°C.
-
-
Stoichiometry: When using the free acid, assume variable water content. It is often more precise to use the pinacol ester for strictly stoichiometric reactions.
References
-
Chemical Identification & Properties
- Source: Molbase Compound Dictionary. "Properties of [3-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid (CAS 874290-60-5)."
-
Suzuki-Miyaura Coupling Methodology
- Source: TCI Chemicals Technical Guide.
-
Synthesis of Cbz-Protected Anilines
- Source: Organic Syntheses, Coll. Vol. 10, p. 382 (2004).
-
Boronic Acid Stability & Handling
- Source: Hall, D. G. (Ed.). (2011).
Sources
- 1. Organic Chemistry [3asenrise.com]
- 2. molbase.com [molbase.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 5. Boric Acid and Its Esters - Functional Group - Building Blocks - Organic Chemistry [3asenrise.com]
- 6. Organic Chemistry [3asenrise.com]
Methodological & Application
Palladium-catalyzed cross-coupling reactions using fluorinated boronic acids
Abstract & Introduction
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and binding affinity. While the Suzuki-Miyaura cross-coupling reaction is the industry standard for forming C–C bonds, fluorinated boronic acids present a unique and persistent challenge.
Many fluorinated substrates—particularly polyfluorinated and 2,6-disubstituted boronic acids—suffer from rapid protodeboronation . This side reaction breaks the C–B bond before the cross-coupling can occur, yielding the hydrodeboronated arene (Ar–H) rather than the desired biaryl product.
This guide details the mechanistic root of this instability and provides two field-proven protocols to overcome it, utilizing specific ligand architectures (Buchwald biaryl phosphines) and anhydrous base systems to outcompete the decomposition pathway.
Mechanistic Insight: The "Race Against Time"
To successfully couple fluorinated boronic acids, one must understand that the reaction is a kinetic competition between Transmetallation (productive) and Protodeboronation (destructive).
-
The Fluorine Effect: Electron-withdrawing fluorine atoms stabilize the anionic charge on the ipso-carbon. This makes the C–B bond highly susceptible to cleavage by water or base (hydrolysis), especially when the boronate species is formed.
-
The Solution: We must accelerate the transmetallation step using bulky, electron-rich ligands (e.g., SPhos, XPhos) and minimize the concentration of free water/hydroxide.
Figure 1: Catalytic Cycle & Failure Pathway
The diagram below illustrates the standard Suzuki cycle and the critical "leakage" point where fluorinated substrates are lost.
Caption: The kinetic competition. Fluorinated boronates (Yellow) are prone to protodeboronation (Red path). Bulky, electron-rich ligands accelerate Transmetallation (Green path) to secure the product.
Optimization Matrix
Use this table to select the correct conditions based on your substrate's "Instability Index."
| Substrate Class | Instability Index | Recommended Ligand | Base System | Solvent |
| Monofluoro (3-F, 4-F) | Low | PPh3, dppf, or AmPhos | Na2CO3 (aq) | DME/Water |
| 2-Fluorophenyl | Medium | SPhos , XPhos | K3PO4 (aq) | Toluene/Water |
| 2,6-Difluorophenyl | High | SPhos , RuPhos | Anhydrous K3PO4 or CsF | Toluene or THF |
| Pentafluorophenyl | Critical | SPhos , P(tBu)3 | Ag2O or CsF | DMF or Toluene |
Experimental Protocols
Protocol A: The "SPhos Standard" (For 2-Fluoro & Polyfluoro Substrates)
Recommended for substrates that are unstable but not critically labile. The use of SPhos creates a highly active catalyst that couples faster than the substrate can decompose.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Fluorinated Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos (2-4 mol%)
-
Note: Pre-complexed SPhos-Pd-G2 or G3 is preferred for reproducibility.
-
-
Base: K3PO4 (2.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step:
-
Charge: Add aryl halide, boronic acid, Pd source, SPhos, and finely ground K3PO4 to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed Toluene and Water via syringe.
-
Heat: Place in a pre-heated block at 80–100 °C .
-
Critical: Rapid heating is beneficial. Do not ramp slowly.
-
-
Monitor: Check conversion by LCMS after 1 hour. Most SPhos reactions are complete within 2–4 hours.
-
Workup: Cool, dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.
Protocol B: The "Anhydrous/Fluoride" Method (For 2,6-Difluoro & Pentafluoro)
Required for substrates where any presence of water leads to immediate protodeboronation. This method uses CsF or anhydrous Phosphate to activate the boron without hydrolysis.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Unstable Boronic Acid (1.5 – 2.0 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos or SPhos (8 mol%)
-
Base: CsF (2.0 equiv) or Anhydrous K3PO4
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step:
-
Drying: Ensure all glassware is oven-dried. Use a glovebox if available for weighing reagents.
-
Charge: Add Pd2(dba)3, Ligand, Boronic Acid, Aryl Halide, and CsF to the vial.
-
Solvent: Add anhydrous solvent (water content <50 ppm).
-
Activation: Heat to 100 °C .
-
Why CsF? Fluoride anion (F-) activates the boronic acid to form a trifluoroborate-like intermediate [Ar-B(OH)2F]-, which transmetallates efficiently but is less basic than the hydroxy-boronate, reducing protodeboronation rates.
-
-
Reaction Time: These reactions may require 12–18 hours due to the heterogeneous nature of the base.
Troubleshooting & Decision Workflow
If your reaction yields < 20% product and > 50% deboronated arene (Ar-H), follow this logic path:
Caption: Diagnostic workflow for failed fluorinated couplings.
References
-
Kinetic Resolution of Instability : Billingsley, K., & Buchwald, S. L. (2008). "A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic and Polyfluorinated Boronic Acids." Journal of the American Chemical Society.[2][3]
-
Protodeboronation Mechanism : Cox, P. A., et al. (2016). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships." Journal of the American Chemical Society.[2][3]
-
Polyfluorinated Protocols : Korenaga, T., et al. (2010). "Suzuki–Miyaura coupling of polyfluorinated aryl boronates."[4][5] Synthesis.
-
Base Effects : Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Application Note: Precision Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of Cbz-Protected 3-Fluoro-4-aminophenylboronic Acid
[1]
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, the 3-fluoro-4-aniline motif is a privileged pharmacophore, ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR inhibitors) and oxazolidinone antibiotics (e.g., Linezolid analogs). The fluorine atom adjacent to the amine modulates pKa, metabolic stability, and lipophilicity, while the amine serves as a critical hydrogen bond donor.
This compound represents a high-value "plug-and-play" building block. By incorporating the nitrogen functionality in a protected (Cbz) and pre-functionalized state, it allows researchers to:
-
Bypass Toxic Intermediates: Avoids the use of late-stage nitration or reduction steps on complex biaryls.
-
Ensure Regiocontrol: The position of the fluorine relative to the nitrogen is fixed, eliminating regioselectivity issues common in Electrophilic Aromatic Substitution (EAS).
-
Orthogonal Protection: The Carboxybenzyl (Cbz) group is stable to basic Suzuki conditions but easily removed via catalytic hydrogenation, orthogonal to acid-labile groups like Boc.
Chemical Profile
| Property | Data |
| Compound Name | This compound |
| CAS Number | 874290-60-5 |
| Molecular Formula | C₁₄H₁₃BFNO₄ |
| Molecular Weight | 289.07 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water |
| Storage | 2-8°C, Inert atmosphere (Ar/N₂).[1] Hygroscopic. |
Mechanistic Considerations & Reaction Engineering
Stability and Reactivity
The primary challenge with aminophenylboronic acids is protodeboronation (loss of the boron moiety). Electron-rich aromatics are susceptible to this side reaction under aqueous basic conditions.
-
Stabilizing Factors: In this specific substrate, the Cbz group (electron-withdrawing on Nitrogen) and the Fluorine atom (inductive withdrawal on the ring) significantly reduce the electron density of the phenyl ring compared to a free aniline. This renders the C-B bond more robust than in unprotected aminophenylboronic acids.
-
Base Sensitivity: While the Cbz group is generally robust, avoid strong hydroxide bases (NaOH, LiOH) at high temperatures (>100°C), which may cause premature hydrolysis of the carbamate. Carbonate (K₂CO₃, Cs₂CO₃) or Phosphate (K₃PO₄) bases are preferred.[1]
Catalyst Selection[1]
-
Standard Coupling (Aryl Bromides/Iodides): Pd(dppf)Cl₂[1]·DCM is the gold standard. The large bite angle of the dppf ligand promotes reductive elimination, crucial for forming the biaryl bond.
-
Challenging Coupling (Aryl Chlorides/Steric Hindrance): Second-generation Buchwald precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3) are recommended.[1] These bulky, electron-rich phosphines facilitate oxidative addition into unreactive C-Cl bonds.[1]
The Catalytic Cycle (Visualized)
The following diagram illustrates the specific Suzuki-Miyaura cycle for this substrate, highlighting the critical transmetallation step involving the boronate species.
Figure 1: The catalytic cycle.[1] The base (not shown) activates the boronic acid to a boronate species, enabling transmetallation.
Experimental Protocols
Protocol A: Standard High-Throughput Conditions
Applicability: Aryl Bromides, Aryl Iodides, Electron-deficient Aryl Chlorides.[1] Scale: 1.0 mmol
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid Substrate (1.2 equiv)[1]
-
K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Procedure:
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), This compound (347 mg, 1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (41 mg, 0.05 mmol) quickly. Cap the vial immediately.
-
Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm). Monitor by LC-MS or TLC.[1] Typical reaction time is 2–6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The Cbz group imparts significant lipophilicity, usually causing the product to elute in 10-40% EtOAc.
Protocol B: Advanced Conditions for Challenging Substrates
Applicability: Sterically hindered Aryl Chlorides, Electron-rich Aryl Chlorides. Scale: 0.5 mmol
Reagents:
-
Aryl Chloride (1.0 equiv)[1]
-
Boronic Acid Substrate (1.5 equiv)[1]
-
XPhos Pd G3 (0.02 equiv / 2 mol%)[1]
-
K₃PO₄ (3.0 equiv)[1]
-
Solvent: Toluene / Water (10:1 v/v) or THF / Water.[1]
Procedure:
-
Setup: In a glovebox or under strict inert atmosphere, combine Aryl Chloride (0.5 mmol), Boronic Acid (217 mg, 0.75 mmol), XPhos Pd G3 (8.5 mg, 0.01 mmol), and K₃PO₄ (318 mg, 1.5 mmol) in a reaction tube.
-
Solvent: Add degassed Toluene (4.5 mL) and Water (0.5 mL).
-
Reaction: Seal the tube and heat to 100°C for 12–18 hours.
-
Workup: Similar to Protocol A.
Workflow Visualization: From Synthesis to Deprotection
The following workflow outlines the logical progression from coupling to the final free amine.
Figure 2: Operational workflow for the synthesis and deprotection sequence.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by O₂ | Ensure rigorous degassing (sparging) before adding Pd. |
| Protodeboronation | Reaction temperature too high | Lower temp to 60-70°C; Switch to anhydrous conditions (DMF/Cs₂CO₃).[1] |
| Cbz Cleavage | Base too strong / Temp too high | Switch from K₂CO₃ to K₃PO₄ or NaHCO₃. Reduce temp to 80°C. |
| Homocoupling | Excess O₂ or Boronic Acid | Reduce Boronic Acid to 1.1 equiv. Verify inert atmosphere. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Cbz stability profiles).
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265-275. Link
-
Sigma-Aldrich Product Sheet. this compound (CAS 874290-60-5). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated boronic acids and palladium catalysts.
Application Note: Strategic Utilization of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid
[1]
Executive Summary
This compound (CAS: 874290-60-5) serves as a robust, "masked" aniline module in the synthesis of biaryl scaffolds. Its core utility lies in its ability to introduce a metabolically stable, electron-modulated aniline functionality via Suzuki-Miyaura cross-coupling, while the Carboxybenzyl (Cbz) group prevents catalyst poisoning and allows for orthogonal deprotection strategies. This reagent is critical in the development of oxazolidinone antibiotics , kinase inhibitors (e.g., VEGFR/EGFR targets), and glucose-sensing materials .
Compound Profile & Strategic Utility
Physicochemical Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 874290-60-5 |
| Molecular Formula | C₁₄H₁₃BFNO₄ |
| Molecular Weight | 289.07 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Structural Advantages in Drug Design
-
The Fluorine Effect: The fluorine atom at the 3-position (ortho to the amine) lowers the pKa of the aniline nitrogen, reducing its potential for oxidation and metabolic clearance (N-acetylation/oxidation). It also induces a conformational lock in biaryl systems via intramolecular hydrogen bonding or dipole interactions.
-
Cbz Orthogonality: Unlike Boc (acid-labile) or Fmoc (base-labile), the Cbz group is stable to the basic conditions of Suzuki coupling and acidic workups.[1] It is removed via hydrogenolysis (H₂/Pd), making it orthogonal to common protecting groups used on the coupling partner.
-
Catalyst Compatibility: Free amino-aryl boronic acids can coordinate to Palladium, poisoning the catalyst and reducing yields. The Cbz group masks this Lewis basicity, ensuring high turnover frequencies (TOF).
Synthetic Workflows & Protocols
Workflow Visualization
The following diagram illustrates the standard workflow for utilizing this reagent to construct bioactive scaffolds.
Caption: Figure 1. Modular assembly of fluorinated biaryl anilines using the Cbz-protected boronic acid strategy.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Couple the boronic acid with a heteroaryl halide (e.g., 4-bromo-pyridine or substituted chloropyrimidine) to form a biaryl core.[1]
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]
-
Base: 2M Na₂CO₃ or K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water[1]
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the Aryl Halide (1.0 mmol) and This compound (1.2 mmol, 347 mg).
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 mmol, 41 mg). Note: Pd(dppf) is preferred for steric bulk and stability against protodeboronation.[1]
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent/Base Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW_Halide + 165 - X).[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1] Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The Cbz group aids purification by increasing lipophilicity compared to the free amine.
Protocol B: Cbz Deprotection (Hydrogenolysis)
Objective: Remove the protecting group to reveal the free 3-fluoro-4-aniline.
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified biaryl intermediate (1.0 mmol) in MeOH or EtOH (10 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading, ~50% water wet).
-
Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is usually sufficient). Stir vigorously at room temperature for 2–6 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to yield the free amine.
-
Self-Validating Check: The disappearance of aromatic Cbz signals (7.3–7.4 ppm) in ¹H NMR confirms deprotection.
-
Medicinal Chemistry Case Studies
Oxazolidinone Antibiotics (Linezolid/Radezolid Analogs)
The 3-fluoro-4-aminophenyl ring is the structural anchor for the oxazolidinone class of antibiotics.[1] While early syntheses built the ring linearly, convergent synthesis using this boronic acid allows for the rapid diversification of the "Right-Hand Side" (RHS) of the molecule.
-
Mechanism: The boronic acid is coupled to a pre-formed oxazolidinone-halide core.[1]
-
Advantage: Allows late-stage introduction of the fluoro-phenyl group, enabling SAR exploration of the central ring system.
Kinase Inhibitors (VEGFR/EGFR)
Many Type II kinase inhibitors utilize a "Head-Tail" architecture where a fluoro-aniline moiety occupies the hydrophobic pocket.[1]
-
Example: Synthesis of Regorafenib-like analogs.
-
Strategy: The boronic acid is coupled to a chloropyridine or quinoline core. The resulting free amine is then converted to a urea (via isocyanate reaction) to form the classic "DFG-out" binding motif.[1]
Glucose Sensing (Boronic Acid Function)
While the protected form is a synthetic intermediate, the deprotected free amine derivative (4-amino-3-fluorophenylboronic acid) is used in glucose sensors.[1][4][5] The amine allows covalent attachment to hydrogel polymers (e.g., acrylamide), while the boronic acid moiety reversibly binds glucose, causing swelling changes that can be optically measured [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | High temperature or unstable substrate | Switch to mild base (K₃PO₄) and anhydrous conditions (Dioxane/Toluene).[1] Lower temp to 80°C. |
| Incomplete Coupling | Catalyst poisoning or poor solubility | Switch to Buchwald Precatalysts (e.g., XPhos Pd G2) for higher activity. Ensure solvent is degassed. |
| Cbz Hydrolysis | Strong base at high temp | Avoid hydroxide bases (NaOH/KOH).[1] Use Carbonate or Phosphate bases. |
| Low Yield in Deprotection | Sulfur poisoning of Pd/C | If the coupled scaffold contains Sulfur (Thiophene/Thiazole), use HBr/AcOH for acid-mediated deprotection instead of hydrogenation. |
References
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003).[4] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [1]
-
Gravestock, M. B., et al. (2003). Profiling of Radezolid (RX-1741) and Linezolid Analogs.[1] Journal of Medicinal Chemistry. (Contextual reference for 3-fluoro-4-aniline pharmacophore).
-
Sigma-Aldrich. (2023).[1][6] Product Specification: this compound.
Sources
- 1. 192804-36-7|(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-3-fluorophenylboronic acid 1256355-32-4 [sigmaaldrich.com]
Application of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid in Drug Discovery: A Technical Guide for Researchers
Introduction: A Versatile Building Block for Targeted Therapies
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid is a sophisticated chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique trifunctional nature—a boronic acid for carbon-carbon bond formation, a fluorine atom for modulating physicochemical properties, and a protected amine for further functionalization—makes it an invaluable tool in the synthesis of complex molecular architectures for drug discovery. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block, with a focus on the synthesis of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.
The strategic incorporation of a fluorine atom at the 3-position of the phenyl ring can significantly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] The benzyloxycarbonyl (Cbz) protecting group offers a stable yet readily cleavable handle for the amino functionality, allowing for its unmasking at a later synthetic stage for the introduction of additional pharmacophoric elements.[1] The boronic acid moiety is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures prevalent in many targeted therapies.[4][5][6]
Core Applications in Drug Discovery: Kinase and PARP Inhibitors
This building block is particularly well-suited for the synthesis of inhibitors targeting key enzymes in oncology and other therapeutic areas, such as protein kinases and PARP.
Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Many kinase inhibitors feature a heterocyclic core, such as quinazoline, which is often coupled to a substituted phenyl ring. This compound serves as an ideal coupling partner for introducing a fluorinated, amino-functionalized phenyl group onto such scaffolds.
A notable example is in the synthesis of Aurora kinase inhibitors. Aurora kinases are critical for cell cycle regulation, and their inhibition is a promising strategy for cancer therapy.[7][8] The synthesis of potent Aurora kinase inhibitors, such as analogues of GSK1070916, can be envisioned using the title boronic acid.[7][8][9][10]
Conceptual Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a quinazoline-based kinase inhibitor using this compound.
Caption: Generalized workflow for kinase inhibitor synthesis.
Synthesis of PARP Inhibitors
PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. These inhibitors function by trapping PARP enzymes on damaged DNA, leading to cell death in cancer cells. The core structures of many PARP inhibitors also feature biaryl motifs, making the Suzuki-Miyaura coupling a key synthetic step. The 3-fluoro-4-aminophenyl moiety can contribute to the pharmacophore responsible for potent PARP inhibition.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heteroaryl halide (e.g., 4-chloroquinazoline).
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Heteroaryl Halide (e.g., 4-chloroquinazoline) | - | 1.0 | 1.0 |
| This compound | 303.11 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add the heteroaryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Causality behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki-Miyaura couplings. Other palladium catalysts with specific phosphine ligands may also be effective and can be screened for optimal performance.[11]
-
Base: An inorganic base such as K₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.[5]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Protocol 2: Cbz-Deprotection
This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to reveal the free amine.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) |
| Cbz-protected Intermediate | - | 1.0 |
| Palladium on Carbon (10 wt%) | - | 10 mol% |
| Methanol | - | 20 mL |
| Hydrogen Gas | - | 1 atm (balloon) |
Procedure:
-
Dissolve the Cbz-protected intermediate (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Carefully add 10% palladium on carbon (10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon is a standard and efficient catalyst for the hydrogenolysis of benzyl groups, including the Cbz protecting group.
-
Hydrogen Source: A balloon of hydrogen gas provides a simple and effective way to maintain a hydrogen atmosphere for the reaction.
-
Solvent: Methanol is a common solvent for hydrogenolysis reactions as it readily dissolves many organic compounds and does not interfere with the reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its strategic use in Suzuki-Miyaura coupling reactions provides a direct route to fluorinated biaryl structures that are key components of many targeted therapies, including kinase and PARP inhibitors. The protocols and workflows presented in this application note offer a solid foundation for researchers to incorporate this valuable reagent into their drug discovery programs, enabling the efficient synthesis and exploration of novel chemical space.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6426. [Link]
-
dos Santos, V. A., & da Silva, F. M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(48), 16498–16499. [Link]
-
Hardwicke, M. A., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(12), 4702–4711. [Link]
-
Moghadam, F. Y., et al. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(4), 312-317. [Link]
-
Destro, G., Rizzo, R., Rua, C., & Azimi, R. R. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 10(1). [Link]
-
Mugnaini, C., et al. (2006). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 11(11), 913-921. [Link]
-
Saenz, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 75. [Link]
-
Thomas, S., & Steel, P. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9033-9045. [Link]
-
Calabrese, C. R., et al. (2008). Structure-activity relationships in vitro. Journal of Medicinal Chemistry, 51(6), 1711-1719. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Wagner, F. F., et al. (2018). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Omega, 3(11), 15446-15455. [Link]
-
Akkoç, S., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(52), 32903-32911. [Link]
-
ResearchGate. (n.d.). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Retrieved February 4, 2026, from [Link]
-
Umezawa, N., et al. (2007). Aggregation feature of fluorine-substituted benzene rings and intermolecular C-H⋯f interaction: Crystal structure analyses of mono- and trifluoro-L-phenylalanines. Journal of Molecular Structure, 837(1-3), 216-224. [Link]
-
Li, H. (2019). Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy (Doctoral dissertation, Lakehead University). [Link]
-
ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. Retrieved February 4, 2026, from [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6426. [Link]
-
Csonka, R., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2657. [Link]
-
Monfette, S., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12906-12912. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(10), 1982. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid as a building block for complex molecules
Strategic Building Block for Fluorinated Biaryl Scaffolds in Drug Discovery [1]
Introduction: The Strategic Value of the Scaffold
In modern medicinal chemistry, the (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid (CAS: 874290-59-2) represents a "privileged structure" intermediate. It combines three critical design elements into a single reagent:
-
The Boronic Acid Handle: Enables rapid C-C bond formation via Suzuki-Miyaura coupling.[2]
-
The Ortho-Fluorine Motif: A bioisostere that modulates the pKa of the adjacent amine (once deprotected), enhances metabolic stability against ring oxidation, and induces specific conformational locks in biaryl systems.
-
The Cbz-Protected Amine: Provides a robust "masked" aniline that survives basic coupling conditions but can be orthogonally deprotected (via hydrogenolysis or acid) to allow for late-stage functionalization.[1]
This guide details the handling, synthetic utility, and specific protocols for deploying this building block in the synthesis of complex pharmaceutical candidates, such as kinase inhibitors and PROTAC linkers.
Chemical Profile & Handling
Compound Identity:
-
IUPAC Name: this compound
-
Common Name: N-Cbz-4-amino-3-fluorophenylboronic acid[1]
-
CAS Number: 874290-59-2 (Note: Isomeric purity is critical; ensure the fluorine is ortho to the amine).[1]
Stability & Storage:
-
Boroxine Equilibrium: Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible. If precise stoichiometry is required, it is recommended to convert the acid to the pinacol ester or use a slight excess (1.1–1.2 equiv).
-
Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Soluble in DMSO, DMF, MeOH, and THF. Limited solubility in non-polar solvents (Hexanes, Toluene) unless heated.
Synthetic Utility: The "Why" and "How"
The primary utility of this compound is to install a 3-fluoro-4-amino-phenyl moiety onto an aryl or heteroaryl core.[1]
The "Ortho-Fluoro Effect" in Coupling
The fluorine atom at position 3 (meta to the boron) exerts an inductive electron-withdrawing effect.[1]
-
Pros: It makes the boronic acid more Lewis acidic, potentially accelerating the transmetallation step in the Suzuki catalytic cycle.
-
Cons: It can increase sensitivity to protodeboronation (loss of the boron group) under highly basic conditions or high temperatures.
Strategic Workflow: The standard workflow involves coupling the protected boronic acid to a halide core, followed by Cbz removal to reveal the aniline for further derivatization (e.g., urea formation or amide coupling).
Figure 1: Strategic workflow for utilizing the protected boronic acid scaffold.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Designed to minimize protodeboronation while ensuring high conversion.[1]
Reagents:
-
This compound (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for robustness.[1]
-
Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv) - Carbonates are milder than hydroxides.[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol) and the Boronic Acid (1.2 mmol, 347 mg).
-
Degas: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL). Sparge the mixture with Argon for 5 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 mmol, 41 mg) quickly. Seal the vial immediately.
-
Reaction: Heat to 80–90°C for 4–16 hours. Monitor by LC-MS.[1]
-
Note: If the starting halide is unreactive (e.g., aryl chloride), switch to Pd₂(dba)₃ / XPhos or SPhos Pd G3 catalyst systems.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Post-Coupling Cbz Deprotection
Two methods are provided depending on the sensitivity of the coupled core.
Method 1: Catalytic Hydrogenolysis (Standard)
Best for substrates stable to reduction.[1]
-
Dissolve the coupled intermediate in MeOH or EtOH (0.1 M).
-
Add 10 wt% Pd/C (10% by weight of substrate).
-
Stir under a hydrogen atmosphere (balloon pressure) at RT for 2–6 hours.
-
Filter through a Celite pad to remove the catalyst. Concentrate to yield the free aniline.
Method 2: Acidic Cleavage (For Alkene-containing substrates)
Use this if your molecule contains double bonds or halogens sensitive to hydrogenolysis.[1]
-
Dissolve the intermediate in 33% HBr in Acetic Acid (5–10 equiv).
-
Stir at RT for 1–3 hours. Monitor for the disappearance of the Cbz group.
-
Precipitate the product by adding diethyl ether or neutralize carefully with NaHCO₃ (aq) and extract.
Data Summary & Comparison
| Parameter | Value / Condition | Note |
| Boronic Acid pKa | ~7.8 (estimated) | Lower than phenylboronic acid (8.[1]8) due to F-substitution.[1][8] |
| Preferred Solvent | Dioxane/H₂O or DMF | Protic co-solvents assist transmetallation. |
| Coupling Temp | 80–90°C | Avoid >100°C to prevent deboronation. |
| Cbz Stability | pH 1–12 | Stable to standard Suzuki bases (K₂CO₃, K₃PO₄). |
| F-Atom Effect | Electronic Deactivation | May require electron-rich ligands (e.g., SPhos) for difficult couplings.[1] |
References
-
Synthesis & Crystallography: Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003).[9] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. Link[1][9]
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cbz Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][10] (Referenced for stability profiles of Carbamates).
-
Application in Kinase Inhibitors: Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.[1] European Journal of Medicinal Chemistry, 294, 117735. Link[1]
-
Cbz Deprotection Review: Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl Group. Journal of Organic Chemistry, 89, 5665-5674.[11][12] Link[1]
Sources
- 1. 192804-36-7|(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1stsci.com [1stsci.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids
Executive Summary & Mechanistic Rationale
The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry for C-C bond formation. However, the transition from simple phenylboronic acid to substituted phenylboronic acids introduces significant kinetic and thermodynamic challenges. Substituents affect the electronic density of the boron center and the steric environment of the transmetallation step.
Successful coupling requires a nuanced understanding of the catalytic cycle, specifically the transmetallation step, which is often the rate-determining step (RDS) when using organoboron reagents.
The Mechanistic Imperative
Unlike other cross-couplings, the Suzuki reaction requires a base. The base does not merely scavenge protons; it activates the boron species.
-
Quaternization: The base converts the neutral boronic acid (
) into a more nucleophilic boronate complex ( ). -
Transmetallation: This activated species transfers the organic group to the Palladium(II) center.
Key Challenge: Electron-poor boronic acids (e.g., fluoro-substituted) are prone to protodeboronation (C-B bond cleavage by solvent protons), while sterically hindered acids (e.g., ortho-substituted) struggle to undergo transmetallation.
Visualizing the Catalytic Pathway
The following diagram outlines the cycle with a focus on the base-activation pathway essential for substituted substrates.
Figure 1: The activation of the boronic acid by the base is critical for facilitating transmetallation, particularly in substituted systems.
Experimental Design Variables
To ensure reproducibility and high yield, the experimental setup must be tailored to the specific electronic and steric nature of the substituted phenylboronic acid.
Ligand Selection Strategy
The choice of ligand dictates the geometry of the Pd center.
-
Simple Substrates: Triphenylphosphine (
) is standard but often fails with ortho-substituents. -
Sterically Hindered/Electron-Rich: Dialkylbiaryl phosphines (Buchwald Ligands) like SPhos or XPhos are required. Their bulk encourages reductive elimination, while their electron-rich nature facilitates oxidative addition.
Base and Solvent Matrix
The base/solvent interaction controls the concentration of the active boronate species vs. the risk of protodeboronation.
| Substrate Class | Recommended Base | Recommended Solvent | Rationale |
| Standard / Unsubstituted | DME / | Mild activation; high solubility of inorganic bases. | |
| Sterically Hindered (Ortho) | Toluene / | Phosphate is a stronger activator; Toluene protects against protic side-reactions. | |
| Electron-Poor (e.g., Polyfluoro) | THF (Anhydrous) | Crucial: Avoids water to prevent rapid protodeboronation. | |
| Base-Sensitive | Dioxane / | Buffers pH to protect sensitive functional groups. |
Detailed Protocols
Protocol A: General Screening (High Throughput Capable)
Use this for initial assessment of non-fluorinated, meta/para-substituted phenylboronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane
Procedure:
-
Inerting: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Pd catalyst. Seal with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times.-
Why:
is oxygen-sensitive. Oxygen causes homocoupling of the boronic acid.
-
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add degassed aqueous base via syringe.
-
Reaction: Heat to 80–100°C. Monitor by LC-MS at 1 hour and 4 hours.
-
Checkpoint: If black palladium black precipitates early, the catalyst is decomposing (insufficient ligand stabilization).
-
Protocol B: The "Challenging Substrate" System (Steric/Electronic)
Use this for ortho-substituted or electron-deficient boronic acids.
Reagents:
-
Catalyst System:
(1-2 mol%) + SPhos or XPhos (2-4 mol%)-
Note: Pre-complexation ratio of Pd:Ligand should be 1:2.
-
-
Base:
(finely ground, anhydrous) (3.0 equiv) -
Solvent: Toluene (anhydrous) + 5% Water (degassed)
Procedure:
-
Pre-complexation: In the reaction vessel, mix
and the Phosphine ligand in Toluene under Argon. Stir at RT for 15 mins until the solution changes color (indicating active catalyst formation). -
Addition: Add Aryl Halide, Boronic Acid, and solid
. -
Thermal Cycle: Heat to 100°C vigorously.
-
Why: Biphasic systems (Solid/Liquid) require vigorous stirring to facilitate phase transfer or surface reactions.
-
Optimization Workflow & Troubleshooting
When yields are low, follow this logical decision tree to identify the failure mode.
Common Failure Modes:
-
Protodeboronation: Mass spec shows Ar-H instead of Ar-Ar.
-
Fix: Switch to anhydrous conditions (Protocol B with Fluoride base).
-
-
Homocoupling: Mass spec shows Boronic-Boronic dimer.
-
Fix: Improve deoxygenation; reduce catalyst loading; add base after heating.
-
-
No Reaction: Starting material remains.
-
Fix: The oxidative addition failed (change to Aryl Iodide) or transmetallation failed (switch to SPhos/XPhos).
-
Figure 2: Systematic troubleshooting based on crude reaction analysis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[Link]
-
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
[Link]
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
[Link]
-
- Sigma-Aldrich (Merck). (n.d.). Suzuki Cross-Coupling Reaction: User Guide and Protocols.
Application Note: Scale-Up Synthesis of Derivatives from (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid
This Application Note is designed for process chemists and drug development scientists focusing on the scale-up of biaryl scaffolds containing the 3-fluoro-4-aminophenyl core. This moiety is a critical pharmacophore in next-generation oxazolidinone antibiotics (e.g., Sutezolid analogs) and various kinase inhibitors.
The guide prioritizes process safety , impurity control (specifically protodeboronation and Pd-residuals) , and scalable work-up procedures .
Introduction & Strategic Analysis
The starting material, (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid (hereafter referred to as Compound A ), presents unique challenges during scale-up (100 g – 1 kg scale). Unlike simple phenylboronic acids, the presence of the electron-donating carbamate (Cbz-NH-) para to the boron, combined with the electron-withdrawing fluorine meta to the boron, creates a "push-pull" electronic environment.
Key Process Risks[1]
-
Protodeboronation: While less volatile than 2,6-difluoro derivatives, the electron-rich nature of the ring (driven by the nitrogen lone pair) increases susceptibility to protodeboronation, particularly if reaction times are prolonged or temperatures exceed 90°C.
-
Cbz-Group Stability: The benzyloxycarbonyl (Cbz) group is generally base-stable but can degrade under harsh basic refluxes or in the presence of strong nucleophiles, leading to free anilines which can poison the catalyst.
-
Palladium Contamination: The nitrogen atom can coordinate with Palladium (Pd), making removal difficult during standard aqueous work-ups.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Solvent System | 2-MeTHF / Water (3:1 to 5:1) | 2-MeTHF offers higher reaction temps than THF, better phase separation than dioxane/water, and is derived from renewable sources (Green Chemistry). |
| Base Selection | K₂CO₃ (2.0 - 3.0 eq) | Weaker bases like carbonate minimize Cbz hydrolysis compared to hydroxides (NaOH/KOH). Phosphate (K₃PO₄) is a viable alternative if base-sensitive heterocycles are coupled. |
| Catalyst System | Pd(dppf)Cl₂·CH₂Cl₂ (0.5 - 1.0 mol%) | The bidentate dppf ligand creates a large bite angle, accelerating the reductive elimination step and stabilizing the Pd(0) species, crucial for electron-rich aryl chlorides/bromides. |
| Temperature | 65°C - 80°C | Temperatures >85°C significantly increase the rate of protodeboronation (formation of N-Cbz-3-fluoroaniline). |
| Inertion | Active Sparging (N₂/Ar) | Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands. Sparging is superior to vacuum/backfill cycles at scale. |
Workflow Visualization
The following diagram outlines the logical flow from raw material qualification to the final isolated derivative.
Caption: Operational workflow for the scale-up synthesis, highlighting critical control points (IPC) and purification logic.
Detailed Protocols
Protocol 1: Quality Control of Starting Material
Objective: Ensure stoichiometry and prevent stoichiometry errors due to variable hydration states (boroxine vs. boronic acid).
-
Appearance Check: Compound A should be an off-white to pale beige powder. Darkening indicates oxidation of the amine.
-
HPLC Purity: Run a gradient method (Water/ACN + 0.1% H₃PO₄). Purity must be >97%.
-
Titration (Crucial for Scale): Boronic acids often exist in equilibrium with their trimeric anhydrides (boroxines).
-
Method: Dissolve 100 mg in MeOH:Water (1:1) with excess Mannitol (to complex boron). Titrate with 0.1 N NaOH using phenolphthalein.
-
Adjustment: Calculate the "Effective Molecular Weight" to adjust charge ratios for the coupling reaction.
-
Protocol 2: Scalable Suzuki-Miyaura Coupling
Objective: Synthesis of a generic heteroaryl derivative (e.g., coupling with 5-Bromo-2-substituted-pyrimidine) on a 100 g scale.
Reagents:
-
Compound A: 100.0 g (1.0 eq, corrected for assay)
-
Aryl Bromide Partner: 1.05 eq (Slight excess of electrophile is preferred to ensure full consumption of the boronic acid, simplifying purification).
-
Potassium Carbonate (K₂CO₃): 2.5 eq (granular, milled).
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.8 mol% (approx. 2.0 - 2.5 g).
-
Solvent: 2-MeTHF (800 mL) / Water (200 mL).
Step-by-Step Procedure:
-
Reactor Charging: To a 2L jacketed reactor, charge the Aryl Bromide, Compound A , and 2-MeTHF. Stir at 200 RPM until solids are dispersed.
-
Base Addition: Dissolve K₂CO₃ in the water (exothermic) and allow to cool to RT. Add the aqueous solution to the reactor. Note: The mixture will be biphasic.
-
Inertion (Critical): Insert a subsurface sparger.[1] Bubble Nitrogen (N₂) through the biphasic mixture for 30 minutes with vigorous stirring (400 RPM).
-
Why? Removing O₂ prevents Pd deactivation and homocoupling of Compound A.
-
-
Catalyst Charge: Under a positive N₂ flow, add the Pd(dppf)Cl₂·CH₂Cl₂ as a solid in one portion. Rinse the funnel with minimal degassed 2-MeTHF.
-
Reaction: Heat the jacket to 75°C (internal temp ~70-72°C).
-
Monitor: Check HPLC at 2h and 4h.
-
Endpoint: <1.0% remaining Aryl Bromide. If Compound A is consumed but Bromide remains, add 0.1 eq more of Compound A.
-
-
Work-up:
-
Cool to 25°C.
-
Stop stirring and allow phases to settle (typically 15-30 min).
-
Drain the lower aqueous layer (contains boronic salts and bromide wastes).
-
Wash the organic layer with 5% NaCl solution (300 mL) to remove trapped inorganic salts.
-
Protocol 3: Palladium Scavenging & Isolation
Objective: Reduce Pd content to <20 ppm for pharmaceutical compliance.
-
Scavenger Addition: To the organic layer (still in the reactor), add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) at a loading of 10% w/w relative to the theoretical yield.
-
Digestion: Heat the mixture to 50°C and stir for 2-4 hours.
-
Filtration: Filter the warm solution through a pad of Celite or a 1-micron inline filter to remove the scavenger and colloidal Pd.
-
Crystallization:
-
Concentrate the filtrate under vacuum to approx. 300 mL volume.
-
Slowly add an anti-solvent (e.g., n-Heptane or MTBE) at 40-50°C until cloud point.
-
Cool slowly (10°C/hour) to 0-5°C to induce crystallization.
-
-
Isolation: Filter the solid, wash with cold Heptane/2-MeTHF (9:1), and dry in a vacuum oven at 45°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂) or Base insolubility. | Ensure vigorous stirring (biphasic system requires high interfacial area). Check inertion quality. |
| High Protodeboronation | Temperature too high (>80°C) or reaction time too long. | Reduce temp to 65°C. Increase catalyst loading to 1.5 mol% to shorten reaction time. |
| Dark Product Color | Residual Pd or aniline oxidation. | Repeat scavenger treatment.[1] Ensure Cbz group remained intact (check NMR for benzyl protons). |
| "Stalled" Reaction | Catalyst death.[1] | Add a fresh charge of catalyst (0.2 mol%) dissolved in degassed solvent. |
References
-
Suzuki-Miyaura Coupling Scale-Up Optimization
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Review." Chem. Rev. (General reference for mechanism, see also Wikipedia entry for overview).
-
-
Safety & Handling of Fluorophenylboronic Acids
-
PubChem Compound Summary for 4-Fluorophenylboronic acid (Analogous hazards).
-
-
Oxazolidinone Antibiotic Synthesis (Context for the Intermediate)
-
Palladium Removal Strategies
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of novel heterocyclic compounds from (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Application Note: Precision Synthesis of Novel Bis-Heterocyclic Scaffolds via (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid
Introduction & Strategic Significance
The synthesis of fluorinated heterocyclic cores is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and next-generation antibiotics (e.g., oxazolidinones like Linezolid). The precursor This compound (CAS: 874290-88-9) represents a "privileged scaffold" due to its unique trifunctional nature:
-
Boronic Acid (C1): Enables versatile C-C or C-N bond formation via Suzuki-Miyaura or Chan-Lam cross-couplings.[1]
-
Fluorine Atom (C3): Modulates metabolic stability, pKa, and lipophilicity; critical for conformational locking in active sites.[1]
-
Cbz-Protected Amine (C4): A robust masked nitrogen source that serves as a precursor for oxazolidinone formation or nucleophilic cyclization.
This guide details a modular protocol to synthesize novel bis-heterocyclic compounds . We will demonstrate the construction of a Pyrimidine-Oxazolidinone hybrid , a scaffold class highly relevant for oncology and infectious disease research.
Strategic Reaction Analysis
The synthesis requires a sequential "Head-to-Tail" functionalization strategy to prevent catalyst poisoning and ensure regioselectivity.[1]
-
Step 1 (The Head): Palladium-catalyzed cross-coupling at the boronic acid site.[1][2] We prioritize the Suzuki-Miyaura coupling to attach a heteroaryl ring (e.g., pyrimidine, pyridine).[1]
-
Step 2 (The Tail): Construction of the oxazolidinone ring from the Cbz-carbamate.
-
Challenge: Preserving the newly formed biaryl bond while cyclizing.
-
Solution: A direct lithiation-alkylation-cyclization sequence using (R)-glycidyl butyrate, which avoids a separate deprotection step.[1]
-
Visual Workflow (DOT Diagram)
Caption: Modular workflow for converting the boronic acid precursor into a bioactive bis-heterocyclic scaffold.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To install a heteroaryl ring (e.g., 2-pyrimidine) at the C1 position.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: 2-Bromopyrimidine (1.2 equiv)[1]
-
Catalyst: XPhos Pd G2 (2.0 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial with the boronic acid substrate (1.0 mmol, 289 mg), 2-bromopyrimidine (1.2 mmol, 191 mg), and the Pd precatalyst (0.02 mmol).[1]
-
Solvation: Add degassed 1,4-dioxane (5 mL) and the aqueous K₃PO₄ solution (6 mL).
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the boronic acid (M+H not typically visible, look for consumption) and formation of the biaryl product (M+H expected ~324 Da).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The Cbz group is stable under these conditions.
Mechanistic Insight: The use of XPhos is critical here. The 2-fluorine atom on the phenyl ring exerts steric pressure and electronic deactivation. XPhos forms a monolithic active Pd species that is bulky enough to promote reductive elimination of the sterically congested biaryl while preventing protodeboronation.
Protocol B: Asymmetric Oxazolidinone Synthesis
Objective: To convert the Cbz-protected amine into a chiral oxazolidinone ring.
Reagents:
-
Substrate: Cbz-protected biaryl intermediate (from Protocol A) (1.0 equiv)
-
Reagent: (R)-Glycidyl butyrate (1.5 equiv)[1]
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.5 equiv)[1]
-
Solvent: Anhydrous THF
Procedure:
-
Cryogenic Setup: Dissolve the Cbz-intermediate (0.5 mmol) in anhydrous THF (5 mL) under Argon. Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the lithiated carbamate species. Stir for 30 minutes at -78°C.
-
Alkylation: Add (R)-glycidyl butyrate dropwise.
-
Cyclization: Allow the reaction to warm slowly to room temperature over 12 hours (overnight). The lithium alkoxide intermediate attacks the carbonyl of the Cbz group, displacing the benzyl alcohol and closing the oxazolidinone ring.
-
Quench & Isolation: Quench with saturated NH₄Cl solution. Extract with DCM.
-
Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high polarity difference between the product and the cleaved benzyl alcohol.
Key Data Points:
| Parameter | Specification | Notes |
| Yield (Step 1) | 85–92% | High efficiency with XPhos Pd G2 |
| Yield (Step 2) | 70–80% | Stereochemistry (>98% ee) retained from glycidyl butyrate |
| Final Purity | >98% (HPLC) | Essential for biological screening |
| Appearance | White/Off-white solid | Crystalline forms common |
Troubleshooting & Optimization
-
Issue: Protodeboronation (Step 1).
-
Issue: Incomplete Cyclization (Step 2).
References
-
Suzuki-Miyaura Coupling of Fluorinated Boronic Acids
-
Oxazolidinone Synthesis via Cbz-Carbamates
- Title: "Process for preparing 5-hydroxymethyl-2-oxazolidinones"
-
Source: Hollingsworth, R. & Wang, G. (Patent US6288238B1).[1]
- URL
-
Boronic Acid Applications in Medicinal Chemistry
-
Properties of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)
-
Source: Sigma-Aldrich / MilliporeSigma Product Specification.[1]
-
Sources
- 1. CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 7. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic systems for efficient coupling of fluorinated boronic acids
Application Note: Catalytic Systems for Efficient Coupling of Fluorinated Boronic Acids
Executive Summary
The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and binding affinity. However, fluorinated boronic acids (particularly 2-fluoro and polyfluorophenyl variants) present a unique synthetic challenge: they are notoriously unstable. The high electronegativity of fluorine increases the Lewis acidity of the boron center, accelerating base-mediated protodeboronation —a decomposition pathway that competes directly with the productive cross-coupling.
This guide details the mechanistic root of this instability and provides two field-proven protocols to overcome it. By shifting the kinetic balance toward transmetallation using rapid-activation precatalysts (Pd-G3/G4) and engineered ligands (Buchwald biarylphosphines), researchers can achieve high yields even with these labile substrates.
Mechanistic Insight: The Kinetic Competition
To optimize these reactions, one must understand the failure mode. In a standard Suzuki-Miyaura coupling, the boronic acid must undergo transmetallation with the palladium(II) intermediate.[1] However, under the basic conditions required for activation, fluorinated boronic acids are prone to hydrolytic cleavage of the C-B bond.
-
The Driver: The electron-withdrawing fluorine atom stabilizes the developing negative charge on the ipso-carbon during the deboronation transition state.
-
The Solution: We cannot easily stop protodeboronation without removing the base (which kills the coupling). Therefore, we must accelerate the productive cycle . The rate of transmetallation (
) must significantly exceed the rate of decomposition ( ).
Figure 1: Kinetic Competition in Fluorinated Boronic Acid Coupling
Caption: The "Race Against Time." Success depends on
Strategic System Selection
The Ligand: XPhos and SPhos
For 2-fluorophenyl and polyfluorinated substrates, XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the gold standard.
-
Why? Its extreme steric bulk facilitates the rapid reductive elimination of the crowded biaryl product. More importantly, it forms a highly active monolithic Pd(0) species that accelerates the oxidative addition step, ensuring the Pd cycle turns over fast enough to consume the boronic acid before it decomposes.
The Precatalyst: Pd-G3/G4 vs. Pd(dba)2
Avoid traditional Pd sources like Pd(OAc)₂ or Pd₂dba₃ if possible.
-
The Problem: These require heating to generate the active Pd(0)L species. During this "induction period," your unstable boronic acid is sitting in hot base, decomposing.
-
The Solution: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These activate rapidly at room temperature upon exposure to base, ensuring the catalyst is ready the moment the reagents mix.
Experimental Protocols
Protocol A: Coupling of Unstable 2-Fluorophenylboronic Acids
Target: 2-Fluorophenyl, 2,6-Difluorophenyl, and Heteroaryl Boronic Acids.
Rationale: This protocol uses a two-phase solvent system and a mild base to keep the pH moderate, combined with a highly active G3 precatalyst to run the reaction at ambient temperature.
Materials:
-
Aryl Halide (1.0 equiv)
-
Fluorinated Boronic Acid (1.5 equiv)[2]
-
Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution)[2]
-
Solvent: THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Fluorinated Boronic Acid (1.5 mmol, 1.5 equiv), and XPhos Pd G3 (15 mg, ~2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with nitrogen or argon (3 cycles). Crucial: Oxygen can retard the catalyst activation.
-
Solvent Addition: Add degassed THF (2 mL) via syringe. Stir to dissolve solids.
-
Activation: Add degassed 0.5 M aqueous K₃PO₄ (4 mL, 2.0 equiv) via syringe.
-
Note: The biphasic mixture allows for phase-transfer control of the base concentration in the organic layer, slowing deboronation.
-
-
Reaction: Stir vigorously at Room Temperature (23°C) .
-
Time: Monitor by HPLC/UPLC after 30 minutes. Most reactions with XPhos Pd G3 complete within 1–2 hours.
-
Modification: If conversion is <50% after 1 hour, warm to 40°C. Do not exceed 60°C for 2-fluoro substrates.
-
-
Workup: Dilute with ethyl acetate, separate phases, wash organic layer with brine, dry over MgSO₄, and concentrate.
Protocol B: Coupling of Polyfluorinated Aryl Boronic Acids (e.g., Pentafluorophenyl)
Target: C6F5 and highly electron-deficient rings.
Rationale: Polyfluorinated acids are exceptionally prone to protodeboronation. Even mild aqueous bases can be too aggressive. This protocol uses anhydrous conditions with a silver additive or a specialized anhydrous base system.
Materials:
-
Aryl Iodide/Bromide (1.0 equiv)
-
Pentafluorophenylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + P(t-Bu)₃ (6 mol%) OR XPhos Pd G3 (2 mol%)
-
Base/Additive: Ag₂O (1.0 equiv) + CsF (2.0 equiv)
-
Solvent: DMF or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Solids: In a glovebox or under strict Schlenk conditions, combine Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Ag₂O (1.0 mmol), CsF (2.0 mmol), and the Pd catalyst.
-
Why Ag₂O? Silver oxide acts as a mild oxidant/activator that facilitates transmetallation via a "silver effect" without creating a high pH environment that shreds the boronic acid [1].
-
-
Solvent: Add anhydrous DMF (4 mL).
-
Reaction: Heat to 80°C .
-
Note: Unlike Protocol A, these highly electron-deficient rings often require heat to drive the transmetallation, but the anhydrous/Ag system protects them from hydrolysis.
-
-
Monitoring: Check progress at 4 hours.
-
Filtration: Filter through a pad of Celite to remove silver salts before standard workup.
Troubleshooting & Optimization Logic
When yields are low, use this decision logic to diagnose the failure mode.
Figure 2: Optimization Decision Tree
Caption: Diagnostic workflow. Distinguishing between catalyst inactivity and substrate decomposition is the first step to recovery.
Data Summary: Ligand Performance Comparison
Typical yields for coupling 2-fluorophenylboronic acid with 4-chloroanisole (THF/H₂O, K₃PO₄, 40°C).
| Ligand System | Yield (%) | Reaction Time | Notes |
| PPh₃ (Standard) | < 10% | 24 h | Massive protodeboronation observed. |
| SPhos | 85% | 2 h | Excellent for sterically hindered substrates. |
| XPhos | 98% | 45 min | Fastest turnover; best for unstable acids [2]. |
| P(t-Bu)₃ | 92% | 1 h | Highly active, but air-sensitive handling required. |
References
-
Korenaga, T. et al. (2025).[1] Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF via ResearchGate. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] J. Am. Chem. Soc., 132(40), 14073–14075. Link
-
Cox, P. A. et al. (2017). Protodeboronation of (Hetero)Arylboronic Acids: Kinetics, Mechanism and Strategies for Suppression. J. Am. Chem. Soc. Link
-
Knapp, D. M. et al. (2010).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc., 132(22), 7601–7603. Link
Sources
Strategic Orthogonality: Navigating Protecting Groups in Aminophenylboronic Acid Synthesis
Introduction: The "Janus" Challenge of Aminophenylboronic Acids
Aminophenylboronic acids (APBAs) represent a unique synthetic challenge due to their bifunctional nature. They possess a nucleophilic amine (–NH₂) and an electrophilic boronic acid (–B(OH)₂). This duality creates a "Janus" molecule—two faces looking in opposite directions—leading to three primary failure modes in multi-step synthesis:
-
Protodeboronation: The most critical failure mode. The presence of an amine, particularly in the ortho position, accelerates the hydrolytic cleavage of the C–B bond, replacing the boron with a proton. This is often catalyzed by the formation of a zwitterionic intermediate where the amine coordinates to the boron center.
-
Self-Condensation: The amine of one molecule can attack the boron of another, leading to oligomerization or the formation of insoluble boronate networks.
-
Catalyst Poisoning: Free amines can coordinate strongly to Palladium (Pd) centers during cross-coupling, arresting the catalytic cycle.
This guide details the orthogonal protecting group strategies required to manipulate these species effectively, focusing on the MIDA (N-methyliminodiacetic acid) and Boc/Pinacol strategies.
Part 1: Strategic Decision Matrix
Before selecting a protocol, analyze the structural requirements of your target. The choice between Boron-first or Amine-first protection dictates the entire synthetic route.
Table 1: Protecting Group Stability Profile
| Feature | MIDA Boronate | Pinacol Ester (Bpin) | Boc-Amine | Cbz-Amine | Fmoc-Amine |
| Primary Role | Boron Protection | Boron Activation/Stability | Amine Protection | Amine Protection | Amine Protection |
| Suzuki Conditions | Inert (anhydrous) | Reactive | Stable | Stable | Unstable (Base labile) |
| Acid Stability | Stable (TFA compatible) | Labile to strong acid | Labile (Cleaves) | Stable | Stable |
| Base Stability | Labile (Hydrolyzes) | Stable | Stable | Stable | Labile |
| Chromatography | Excellent (Silica stable) | Good (can streak) | Excellent | Excellent | Good |
| Atom Economy | Low (C5H7NO4) | Moderate | Moderate | Moderate | Low |
Strategic Decision Diagram
Figure 1: Decision tree for selecting protecting group strategy based on substitution pattern and synthetic complexity.
Part 2: The MIDA Boronate Strategy (Iterative Synthesis)
The MIDA boronate is the gold standard for handling unstable APBAs. The MIDA ligand rehybridizes the boron atom from sp² to sp³, filling its empty p-orbital. This shuts down the Lewis acidity of the boron, preventing transmetallation (making it inert to Suzuki conditions) and preventing amine coordination (stopping protodeboronation).
Protocol 1: Synthesis of N-Boc-4-Aminophenyl MIDA Boronate
This protocol installs the MIDA ligand first to stabilize the boron, followed by amine protection.
Reagents:
-
4-Aminophenylboronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
DMSO (Reagent Grade)
-
Toluene (for azeotrope)
-
Boc Anhydride (Boc₂O) (1.5 equiv)
-
Triethylamine (Et₃N)
Step-by-Step Methodology:
-
MIDA Installation (Dean-Stark Method):
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 4-aminophenylboronic acid (10 mmol) and MIDA (12 mmol) in a mixture of DMSO (15 mL) and Toluene (45 mL).
-
Critical Step: Heat the mixture to reflux (bath temp ~120-130°C). The water generated by the condensation must be removed azeotropically.
-
Monitor reaction by TLC (Note: MIDA boronates are silica stable). Reaction is typically complete in 3–12 hours.
-
Concentrate the solvent under high vacuum to remove DMSO.
-
Purification: The residue is often a solid. Triturate with Et₂O or Acetone to remove excess MIDA. If necessary, pass through a short silica plug eluting with EtOAc/Acetone.
-
-
Amine Protection (Boc):
-
Dissolve the crude Aminophenyl MIDA boronate in THF/Water (1:1, 50 mL).
-
Add NaHCO₃ (2.0 equiv) or Et₃N (2.0 equiv).
-
Add Boc₂O (1.5 equiv) slowly at 0°C.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Work-up: Dilute with EtOAc. Wash organic layer with water and brine. Dry over Na₂SO₄.
-
Note: Do not use strong acid washes (e.g., 1M HCl) as this may hydrolyze the MIDA ester. Use dilute citric acid or ammonium chloride if neutralization is needed.
-
-
Validation:
-
¹¹B NMR should show a shift upfield (approx 10-15 ppm) indicative of sp³ boron.
-
MIDA Deprotection & Coupling Cycle
To utilize the boron in a coupling reaction, the MIDA group must be hydrolyzed to release the active boronic acid.[1] This is done in situ or as a discrete step.
Figure 2: The MIDA "Slow Release" mechanism allows for controlled cross-coupling.
Part 3: The Pinacol/Boc Strategy (Standard MedChem)
For standard library synthesis where iterative coupling is not required, the Pinacol (Bpin) ester is preferred due to its lipophilicity and ease of handling. However, Bpin does not prevent protodeboronation of ortho-amino species as effectively as MIDA.
Protocol 2: Pd-Catalyzed Borylation of Bromoanilines
Direct conversion of bromoanilines to Bpin esters is often superior to protecting commercial boronic acids, which may be of variable quality.
Reagents:
-
N-Boc-2-bromoaniline (1.0 equiv) (Protect amine before borylation)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation:
-
Charge a reaction vial with N-Boc-2-bromoaniline (1.0 mmol), B₂pin₂ (1.1 mmol), KOAc (3.0 mmol), and Pd catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous 1,4-Dioxane (5 mL).
-
-
Reaction:
-
Heat to 80–90°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the bromide and appearance of the boronate mass (M+H or M+NH4).
-
-
Work-up (Critical for Boronates):
-
Cool to RT. Filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate.
-
Purification: Pinacol esters are stable to silica gel but can streak. Use a solvent system containing 1% Et₃N to minimize streaking, or use neutral alumina.
-
Storage: Store at 4°C. Ortho-amino Bpin esters are prone to slow hydrolysis and subsequent deboronation if left in solution.
-
Part 4: Troubleshooting & Mechanisms
The Mechanism of Protodeboronation
Understanding why the reaction fails is the key to fixing it.
Figure 3: Pathway of protodeboronation facilitated by internal amine coordination.
Common Issues and Fixes
| Symptom | Diagnosis | Solution |
| Low Yield in Suzuki | Protodeboronation of ortho-amino species. | Switch to MIDA boronate . If using Bpin, use anhydrous conditions (Buchwald precatalysts) to minimize water. |
| No Reaction (Amine Substrate) | Catalyst poisoning by free amine. | Protect amine with Boc or Acetyl before coupling. Free amines bind Pd(II). |
| Fmoc Cleavage | Base used in Suzuki cleaved the Fmoc. | Avoid Fmoc. Use Cbz (if hydrogenation allowed later) or Boc. Alternatively, use weak bases like K₃PO₄ instead of carbonates, but risk remains high. |
| Insoluble Starting Material | Zwitterion formation reduces solubility. | Convert to Pinacol ester or MIDA to break the zwitterion and increase organic solubility. |
References
-
Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society.[2] Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids and Esters. Angewandte Chemie International Edition. Link
Sources
Application Note: Strategic Utilization of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid in Modular Drug Synthesis
Executive Summary
This application note details the strategic deployment of (4-(((benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid (Compound 1 ) as a high-value linchpin in the synthesis of kinase inhibitors and bioactive small molecules. The 3-fluoro-4-aniline motif is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and modulate hydrogen bond acidity.
By utilizing the Cbz (carboxybenzyl) protecting group, researchers can perform robust Suzuki-Miyaura cross-couplings to establish the biaryl core before revealing the aniline for late-stage diversification. This guide addresses the specific challenges associated with this workflow—namely, the suppression of protodeboronation during coupling and the efficient, chemoselective removal of the Cbz group in complex scaffolds.
Strategic Rationale & Chemical Logic
The "Fluorine Effect" and Protodeboronation
The presence of a fluorine atom at the 3-position (ortho to the boronic acid in the starting material, or ortho to the amine in the product) serves two purposes:
-
Bioactivity: It lowers the pKa of the aniline nitrogen, often improving potency against kinase targets (e.g., EGFR, VEGFR) by strengthening hydrogen bonds with the hinge region.
-
Synthetic Challenge: Electron-withdrawing groups (EWGs) like fluorine facilitate protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions. This side reaction competes with the desired cross-coupling, leading to the formation of the defunctionalized arene (Cbz-3-fluoroaniline).
Orthogonality of the Cbz Group
The Cbz group is chosen for its stability under basic Suzuki conditions (unlike certain trifluoroacetamides) and its orthogonality to acid-labile groups (like Boc or t-Butyl esters) that may be present on the coupling partner.
Experimental Workflow
The following workflow describes the three-stage process: Coupling , Deprotection , and Diversification .
Phase 1: Optimized Suzuki-Miyaura Coupling
Goal: Form the C-C biaryl bond while minimizing protodeboronation.
Protocol A: Mild Base Coupling System
Standard carbonate bases (
Materials:
-
Boronic Acid (1): 1.2 equivalents
-
Aryl Halide (Ar-X): 1.0 equivalent (X = Br, I, or activated Cl)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base:
(2.0 M aq. solution) or (anhydrous)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: In a reaction vial, combine Ar-X (1.0 mmol), Boronic Acid 1 (1.2 mmol, 347 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol).
-
Purge: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and
(2.0 M, 1.0 mL). -
Reaction: Heat to 80°C (internal temp). Note: Do not exceed 90°C to prevent Cbz thermal instability or accelerated deboronation.
-
Monitor: Check LC-MS at 2 hours. Look for the product mass [M+H]+ and the protodeboronated byproduct (Mass of 1 - B(OH)2 + H).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography (Hex/EtOAc).[2]
Phase 2: Chemoselective Cbz Deprotection
Goal: Remove the Cbz group to reveal the free aniline without reducing other sensitive motifs (e.g., aryl halides, alkenes).
Protocol B: Hydrogenolysis (Standard) Best for scaffolds without reducible olefins or halogens.
-
Dissolve the biaryl intermediate in MeOH/EtOAc (1:1).
-
Add 10 wt% Pd/C (10% by mass of substrate).
-
Stir under
balloon (1 atm) for 4-16 hours at RT. -
Filter through Celite to remove Pd.
Protocol C: Lewis Acid Mediated (Chemoselective) Best for scaffolds containing reducible groups (e.g., Cl, Br, alkenes).
-
Dissolve substrate in HFIP (Hexafluoroisopropanol).
-
Add AlCl₃ (3.0 equiv).[2]
-
Stir at RT for 2 hours. The Cbz group is cleaved via a push-pull mechanism, generating benzyl chloride and the free amine.
-
Quench with aqueous
.
Phase 3: Late-Stage Diversification
Goal: Generate a library of analogs.
Protocol D: Amide Coupling (General)
-
Dissolve the deprotected 3-fluoroaniline derivative in DMF.
-
Add Carboxylic Acid (R-COOH, 1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).
-
Stir at RT for 1-3 hours.
-
Isolate via prep-HPLC.
Data Summary & Troubleshooting
Table 1: Optimization of Coupling Conditions
| Entry | Catalyst | Base | Solvent | Temp | Yield | Observation |
| 1 | Toluene/EtOH/H2O | 100°C | 45% | Significant protodeboronation observed. | ||
| 2 | Dioxane/H2O | 90°C | 68% | Moderate yield; some hydrolysis of Cbz. | ||
| 3 | Dioxane/H2O | 80°C | 92% | Optimal. Clean conversion. | ||
| 4 | XPhos Pd G2 | THF/H2O | 60°C | 88% | Good for sterically hindered aryl chlorides. |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Coupling) | Catalyst poisoning or oxidation | Re-degas solvents; switch to SPhos Pd G2 for chlorides. |
| High Byproduct (Mass - B(OH)2) | Protodeboronation | Lower temperature to 70°C; switch base to |
| Cbz Loss during Coupling | Hydrolysis (High pH/Temp) | Ensure Temp < 90°C; avoid strong hydroxide bases (NaOH). |
| Incomplete Deprotection | Catalyst poisoning (S/N atoms) | Increase Pd/C loading; add 1 eq. HCl; switch to Protocol C (AlCl3). |
Visualized Pathways
Diagram 1: Synthetic Workflow and Decision Tree
This diagram illustrates the critical path from the boronic acid starting material to the final library, including decision points for deprotection strategies.
Caption: Operational workflow for processing Cbz-protected fluorophenylboronic acids, highlighting the divergence in deprotection strategies based on substrate sensitivity.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Vinayagam, V., et al. (2024).[2][3] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[2] The Journal of Organic Chemistry, 89, 5665-5674.[3] Link
- Lombardino, J. G. (2004). Kinase Inhibitor Drugs. Wiley-Interscience. (Contextual reference for 3-fluoroaniline pharmacophore).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
Sources
Troubleshooting & Optimization
Technical Support: Optimizing Suzuki Coupling with (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid
Ticket ID: #SC-FL-CBZ-001 Status: Open Priority: High Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
You are experiencing low yields with (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid .[1] This substrate presents a classic "perfect storm" of instability:
-
Electronic Destabilization: The fluorine atom at the 3-position (meta to boron) exerts a strong inductive electron-withdrawing effect (
).[1] This significantly increases the rate of protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions. -
Competitive Chelation: The carbamate (Cbz) nitrogen, while protected, can still participate in non-productive coordination with palladium, especially if the catalyst loading is low.
The following guide abandons standard "textbook" Suzuki conditions (e.g.,
Part 1: Root Cause Analysis (The "Why")
The primary failure mode for fluorinated phenylboronic acids is Base-Catalyzed Protodeboronation .[1]
The Mechanism of Failure
In a standard Suzuki cycle, the base plays a dual role: it activates the boronic acid (forming a boronate) and facilitates transmetallation. However, for your substrate, the electron-withdrawing fluorine stabilizes the transition state for the cleavage of the C-B bond, replacing the boron with a proton before it can couple with the palladium center.
Figure 1: The "Race Against Time." Your goal is to make the green path (Transmetallation) faster than the red path (Hydrolysis).
Part 2: Troubleshooting Modules
Module A: Catalyst Selection (The Engine)
Standard catalysts like
| Catalyst Generation | Recommendation | Why? |
| Gen 1 ( | AVOID | Ligand dissociation is slow; susceptible to oxidation; slow turnover allows protodeboronation to dominate.[1] |
| Gen 2 (Pd-PEPPSI-IPr) | Recommended | The NHC ligand creates a highly active "eat-anything" catalyst that is robust against air and moisture.[1] |
| Gen 3 (Buchwald G3/G4) | HIGHLY RECOMMENDED | Pre-catalysts like XPhos Pd G4 or SPhos Pd G4 are designed for difficult substrates.[1] SPhos is particularly good for stabilizing the Pd center against inhibition by amines.[1] |
Module B: The Reaction Environment (Base & Solvent)
Water is the enemy here because it is the proton source for deboronation. However, Suzuki coupling requires some polarity.[1]
-
Base: Switch from Hydroxides (
, ) to Anhydrous Carbonates ( , ) or Phosphates ( ). -
Solvent: Use Anhydrous 1,4-Dioxane or Toluene .[1] If solubility is an issue, use a minimal amount of water (e.g., 10:1 ratio) or use strictly anhydrous conditions with a base that has some organic solubility (like
).
Part 3: The "Rescue" Protocol
If your standard conditions failed, adopt this High-Activity/Low-Water protocol. This protocol uses the "Slow Addition" technique to keep the standing concentration of the boronic acid low, minimizing bimolecular decomposition pathways.
Materials
-
Catalyst: XPhos Pd G4 (preferred) or Pd(OAc)₂ + XPhos (1:2 ratio).[1]
-
Base: Anhydrous
(finely ground).[1] -
Solvent: Anhydrous 1,4-Dioxane.[1]
-
Technique: Syringe Pump (optional but recommended).[1]
Step-by-Step Methodology
-
The Vessel: Charge a flame-dried reaction vial with:
-
Degassing: Seal the vial and sparge with Argon/Nitrogen for 10 minutes. Oxygen aids deboronation mechanisms; remove it.
-
Temperature: Heat the mixture to 80°C .
-
The Slow Addition (CRITICAL):
-
Dissolve your This compound (1.2 - 1.5 equiv) in a separate vial of anhydrous Dioxane.[1]
-
Add this solution to the hot reaction mixture dropwise over 30–60 minutes (or use a syringe pump).
-
Rationale: By adding the unstable acid slowly to an excess of catalyst, you ensure that as soon as the acid enters the solution, it is consumed by the catalyst rather than having time to decompose.
-
-
Monitoring: Monitor by LCMS. Look for the "de-boronated" byproduct (fluorophenyl-NH-Cbz with H instead of B).[1] If this peak is major, your system is still too wet or the base is too strong.
Part 4: Diagnostic Decision Tree
Use this logic flow to determine your next move based on your current results.
Figure 2: Diagnostic logic for post-reaction analysis.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use the Pinacol ester (Bpin) instead of the acid?
A: Yes, and you generally should. Boronic esters are less prone to protodeboronation than free acids.[1][3] If you can synthesize or buy the Bpin analogue, it will likely improve stability. If you cannot buy it, you can convert your acid to the ester by stirring with pinacol and
Q: Why not use
Q: My product is difficult to purify from the de-boronated byproduct. Any tips? A: This is common because the polarity is similar.[1]
-
Prevention: Use the "Slow Addition" protocol to minimize the byproduct.
-
Purification: Try modifying your stationary phase. Amino-functionalized silica often separates amine-containing compounds better.[1] Alternatively, if your product is solid, try triturating with cold ether/pentane, as the byproduct (simple fluoro-aniline derivative) might have different solubility.
Q: What is the "Silver Oxide" method?
A: This is a classic "Hail Mary" for fluorinated boronic acids (Korenaga conditions).[1] You use
References
-
Mechanistic Insight into Protodeboronation
-
Buchwald Precatalysts (XPhos/SPhos)
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.
-
Optimization for Fluorinated Boronic Acids (Ag2O/CsF Conditions)
-
Slow Addition Strategy
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[1]
-
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or similar structures. Here, we address common challenges, side reactions, and purification issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Synthetic Strategy & Core Concepts
Q1: What are the most viable synthetic routes to prepare this compound?
The synthesis of this molecule requires the strategic installation of three distinct functionalities on a phenyl ring: a fluorine atom, a Cbz-protected amine, and a boronic acid. The sequence of these installations is critical to avoiding undesirable side reactions and achieving a high yield. Two primary retrosynthetic strategies are generally considered, with the Palladium-catalyzed Miyaura borylation being the most robust and widely adopted method in modern synthesis.
-
Route A (Preferred): Late-Stage Borylation. This approach involves constructing the Cbz-protected 4-bromo-2-fluoroaniline intermediate first, followed by a Palladium-catalyzed cross-coupling reaction to install the boronic acid (or a boronate ester). This is the preferred route as it utilizes stable, commercially available starting materials and leverages the well-understood Miyaura borylation reaction.[1]
-
Route B: Early-Stage Borylation. This strategy involves starting with a borylated aniline derivative and then performing the Cbz protection. This route is less common because the boronic acid moiety can interfere with the protection step conditions and may require its own protection/deprotection sequence, adding complexity.
The diagram below outlines the logical workflow for the preferred synthetic route (Route A).
Caption: Preferred synthetic workflow for the target molecule.
Section 2: Troubleshooting the Miyaura Borylation Step
The conversion of the aryl bromide to the boronate ester is the most critical and often challenging step. Success hinges on maintaining an active catalytic cycle while suppressing common side reactions.
Q2: My Miyaura borylation reaction shows low or no conversion of the aryl bromide. What are the likely causes and how can I improve the yield?
Low conversion is typically due to catalyst inactivation, suboptimal reaction conditions, or poor reagent quality. The interplay between the palladium source, ligand, base, and solvent is crucial.
Causality: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the diboron reagent, and reductive elimination to release the product and regenerate the Pd(0) catalyst. A failure at any step halts the cycle. The base plays a key role, not in activating the diboron reagent directly, but in forming a more reactive palladium-acetate complex after oxidative addition, which facilitates the transmetalation step.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low borylation yield.
Solutions & Optimization:
-
Reagent Quality: Ensure Bis(pinacolato)diboron (B₂pin₂) is of high purity and handled under an inert atmosphere. Solvents like dioxane, toluene, or DMF must be anhydrous.
-
Catalyst Choice: While PdCl₂(dppf) is a common starting point, electron-rich and sterically hindered phosphine ligands can improve performance, especially for challenging substrates.
-
Base Selection: Potassium acetate (KOAc) is the standard weak base used to avoid competing Suzuki coupling side reactions.[1][2] Stronger bases can promote this unwanted pathway.
| Catalyst / Pre-catalyst | Ligand | Typical Base | Key Considerations & Rationale |
| PdCl₂(dppf) | dppf (built-in) | KOAc | A robust, general-purpose catalyst. Good first choice for screening. |
| Pd(OAc)₂ | SPhos, XPhos | KOAc, K₃PO₄ | Buchwald ligands; highly active systems that can operate at lower temperatures and catalyst loadings.[3] |
| Pd₂(dba)₃ | RuPhos, cataCXium® A | KOAc | Often shows high reactivity and can be effective where other systems fail.[3] |
Table 1. Common catalyst systems for Miyaura borylation.
Q3: I'm observing a significant amount of a byproduct with a mass corresponding to my starting material without the bromine and boron group. What is this, and how can I prevent it?
You are observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5][6] This can occur either to the boronate ester product or, under certain conditions, as protodehalogenation of the starting material.[3]
Causality: The C-B bond is susceptible to cleavage by electrophilic agents (protons). This process can be catalyzed by residual acid or base and is often exacerbated by the presence of water.[7][8] For arylboronic acids, electron-withdrawing groups on the ring, like the fluorine atom in your target molecule, can make the C-B bond more polarized and thus more susceptible to cleavage.[7]
Caption: The protodeboronation side reaction pathway.
Preventative Measures:
-
Strictly Anhydrous Conditions: This is the most critical factor. Use freshly dried solvents and ensure all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon).
-
Control the Base: Use the minimum effective amount of base (typically 1.5-3.0 equivalents). Excess base can promote protodeboronation, especially at higher temperatures.
-
Purified Reagents: Use high-purity starting materials and catalysts to avoid acidic or basic impurities that could catalyze the side reaction.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC or LC-MS and work up the reaction promptly once the starting material is consumed.
Q4: Is the Cbz (Benzyloxycarbonyl) protecting group stable under Miyaura borylation conditions?
Yes, the Cbz group is generally robust and stable under the neutral or mildly basic conditions typical of Miyaura borylation.[9][10][11]
Causality: The Cbz group is a carbamate, which is stable to the weakly basic conditions of KOAc and the temperatures (80-110 °C) used for borylation. It is primarily cleaved under two main conditions, neither of which are present in this reaction:
Therefore, you should not expect cleavage of the Cbz group during the borylation step. If you observe N-debenzylation, it is more likely due to an unexpected side reaction or a contaminated reagent.
Section 3: Hydrolysis and Purification
Q5: I have successfully made the pinacol boronate ester. What is the best way to hydrolyze it to the final boronic acid without causing decomposition?
Deprotection of pinacol esters can be deceptively tricky. While simple acidic hydrolysis can work, it is often slow and can promote protodeboronation of the final, more sensitive boronic acid. A two-step procedure is often more reliable and gives a cleaner product.[14][15][16]
Recommended Two-Step Deprotection Protocol: [14][16]
-
Transesterification: The pinacol ester is first reacted with an excess of a diol that forms a less stable or more easily hydrolyzed intermediate. Diethanolamine is an excellent choice as it forms a stable, crystalline boronate complex that often precipitates from the reaction mixture, simplifying purification.[14]
-
Hydrolysis: The intermediate boronate complex is then easily hydrolyzed under mild acidic conditions to yield the final boronic acid.
This method avoids the harsh conditions that can lead to decomposition or protodeboronation of the electron-deficient final product.
Q6: My final product looks like a single spot on TLC, but the ¹H NMR spectrum shows broad, overlapping peaks. Is my product impure?
Not necessarily. This is a classic characteristic of boronic acids. In solution, and especially in the solid state, boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines .[17]
Causality: Three molecules of the boronic acid can reversibly dehydrate to form a stable six-membered ring. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to peak broadening or the appearance of multiple sets of signals in an NMR spectrum, even for a highly pure sample.
Confirmation and Resolution:
-
Adding D₂O: Add a drop of D₂O to your NMR tube. The water will rapidly hydrolyze the boroxine back to the monomeric boronic acid, typically resulting in a sharp, clean spectrum.
-
¹¹B NMR: If available, ¹¹B NMR spectroscopy is an excellent tool. The boronic acid will show a characteristic broad signal around 28-30 ppm, while the boroxine appears further downfield.
Section 4: Standard Operating Protocols
Protocol 1: Miyaura Borylation of Benzyl (4-bromo-2-fluorophenyl)carbamate
Safety Note: Handle all reagents in a fume hood. Palladium catalysts are toxic and flammable. Solvents are flammable. Wear appropriate PPE.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Benzyl (4-bromo-2-fluorophenyl)carbamate (1.0 eq), Bis(pinacolato)diboron (1.1-1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (or toluene). De-gas the resulting suspension by bubbling nitrogen/argon through it for 15 minutes. Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pinacol boronate ester, which can be used directly or purified by column chromatography on silica gel.
Protocol 2: Two-Step Deprotection of Pinacol Boronate Ester
-
Transesterification: [14] Dissolve the crude pinacol boronate ester (1.0 eq) in diethyl ether. Add diethanolamine (1.1 eq). A white precipitate of the diethanolamine-boronate complex should form within 30-60 minutes. Stir for 2-4 hours to ensure complete conversion.
-
Isolation of Intermediate: Collect the white solid by vacuum filtration and wash it with cold diethyl ether.
-
Hydrolysis: Suspend the isolated solid in a suitable solvent like ethyl acetate. Add 1 M hydrochloric acid (HCl) and stir vigorously until the solid dissolves and two clear layers are formed.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting solid is the target boronic acid. It can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) if necessary.[18]
References
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]
-
Liu, X. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Pinto, R. M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2651. [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Reddit. (2023, November 8). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
-
Wu, T., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2172–2175. [Link]
-
Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Vedejs, E., & Chapman, R. W. (1994). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. The Journal of Organic Chemistry, 59(18), 5391–5393. [Link]
-
ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. Retrieved February 7, 2024, from [Link]
-
Protodeboronation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
-
Leonori, D. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]
-
Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
-
Leny, F., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(23), 5727. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines. Master Organic Chemistry. [Link]
-
Chen, J., et al. (2011). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 8(7), 495–498. [Link]
-
Wu, T., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Protodeboronation and its application in synthesis. Retrieved February 7, 2024, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2019). Borylation. [Link]
-
ResearchGate. (2017). Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?[Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Protodeboronation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Borylation - Wordpress [reagents.acsgcipr.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Purification of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid derivatives
Ticket Subject: Purification & Stability of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid Ticket ID: #B-403-F Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties with the isolation and characterization of This compound . This molecule presents a "perfect storm" of chemical challenges:
-
The Boronic Acid Moiety: Prone to reversible dehydration (boroxine formation) and protodeboronation.
-
The Fluorine Substituent: Inductively withdraws electrons, increasing the Lewis acidity of the boron center and accelerating hydrolytic cleavage.
-
The Cbz Group: Adds lipophilicity but introduces solubility contrasts with the polar boronic acid headgroup.
This guide provides a root-cause analysis and step-by-step troubleshooting protocols.
Issue 1: "My NMR looks impure (Broad/Multiple Peaks)"
Diagnosis: Boroxine-Boronic Acid Equilibrium
You are likely not seeing impurities, but rather the thermodynamic equilibrium between the monomeric boronic acid and its cyclic trimer (boroxine). This dehydration occurs spontaneously in non-aqueous solvents (like
-
Mechanism: 3 molecules of boronic acid release 3 water molecules to form a six-membered
ring. -
Symptom: NMR spectra show broad peaks or two sets of aromatic signals (one for the monomer, one for the trimer).
Troubleshooting Protocol: The "Water Shake" Method
Do not attempt to purify further based solely on a "messy"
-
Run the NMR in
-DMSO: This solvent often breaks hydrogen bonds, but may still show mixtures. -
The Definitive Test: Add 1-2 drops of
(or ) directly to your NMR tube containing the sample in or DMSO.-
Why? The excess deuterium oxide forces the equilibrium back to the monomeric acid species via hydrolysis.
-
Result: If the peaks sharpen and coalesce into a single set, your product is pure.
-
Figure 1: The reversible dehydration of boronic acids. Adding
Issue 2: "The product streaks on Silica / Low Recovery"
Diagnosis: Silanol Interaction
Boronic acids interact hydrogen-bond strongly with the silanol (
Solution A: Recrystallization (Recommended)
Because your molecule contains a lipophilic Cbz group and a polar boronic acid, it is an excellent candidate for mixed-solvent recrystallization. This avoids silica entirely.
Protocol:
-
Dissolve: Dissolve the crude solid in a minimum amount of warm Acetonitrile (MeCN) or Acetone . (Avoid alcohols if you want to prevent temporary ester formation).
-
Precipitate: Slowly add Water dropwise to the warm solution until a persistent cloudiness appears.
-
Cool: Allow the mixture to cool to room temperature, then refrigerate (
). -
Filter: Collect the white precipitate.
-
Note: The Cbz group aids crystallization by providing a hydrophobic lattice packing, while the boronic acid headgroup remains hydrated.
-
Solution B: Modified Flash Chromatography
If you must use chromatography, you must suppress the silanol ionization.
-
Stationary Phase: Standard Silica Gel (
). -
Mobile Phase: DCM : MeOH (95:5 to 90:10).
-
The Critical Additive: Add 1% Acetic Acid to the mobile phase.
Issue 3: "My Yield is Low / Product Disappeared"
Diagnosis: Protodeboronation The C-B bond is liable to cleavage, replaced by a C-H bond.[3] This is accelerated by the Fluorine substituent .
-
The Fluorine Effect: The fluorine atom at the 3-position (ortho to the amine, meta to boron) exerts an inductive electron-withdrawing effect (-I). This makes the boron center more Lewis acidic.
-
The Danger Zone: Under basic conditions (pH > 9) or in the presence of certain metals (Pd, Cu), the boronate anion forms and rapidly hydrolyzes to the de-borylated arene (fluorophenyl carbamate).
Stability Factors Table:
| Parameter | Condition to AVOID | Safe Operating Window |
| pH | > 10 (Strong Base) | pH 1 - 8 |
| Temperature | > 80°C in water/alcohol | < 50°C |
| Catalysts | Pd(0) without base control | Metal-free workups |
| Solvent | Hot aqueous alcohols | Aprotic solvents (DCM, MeCN) |
Workflow: Purification Decision Matrix
Figure 2: Decision matrix for isolating the target boronic acid derivative.
FAQ: Frequently Asked Questions
Q: Can I use the Pinacol ester for purification and then hydrolyze it? A: Yes, this is a robust strategy if direct purification fails.
-
React crude acid with Pinacol (1.1 eq) and
in DCM (Room Temp, 2h). -
Purify the stable ester on silica (Hexane/EtOAc).
-
Hydrolyze using Sodium Periodate (
) in THF/Water/HCl. This oxidative cleavage is mild and preserves the Cbz group.
Q: Is the Cbz group stable to the boronic acid workup?
A: Yes. The Cbz (Benzyloxycarbonyl) group is stable to the acidic and mild basic conditions usually required for boronic acid isolation. However, avoid hydrogenolysis conditions (
Q: Why is my product an oil? A: Cbz-protected boronic acids can form "oils" due to solvent trapping in the boroxine-acid network.
-
Fix: Dissolve the oil in a small amount of DCM and add excess Hexane or Pentane to triturate (crash out) the solid. Sonicate if necessary.
References
-
Boroxine Equilibrium & NMR: Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution."[4] Heterocycles, vol. 57, no.[1][4][5][6][7] 5, 2002. Link
-
Protodeboronation Mechanism: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, vol. 139, no. 37, 2017. Link
-
Purification on Silica (Additives): Oka, N., et al. "Aryl Boronic Esters Are Stable on Silica Gel."[5][8] Organic Letters, vol. 24, no.[5][8][9] 19, 2022.[5][10] (Context on silica instability of free acids). Link[8]
-
Cbz Group Stability: Greene, T. W., & Wuts, P. G. M.[11] Protective Groups in Organic Synthesis. Wiley-Interscience.[11] (General Reference for Cbz stability profiles). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Optimizing reaction conditions for Cbz deprotection
[1][2]
Status: Operational Ticket ID: CBZ-OPT-2026 Subject: Optimization of Benzyloxycarbonyl (Cbz/Z) Removal Conditions Assigned Specialist: Senior Application Scientist
Executive Summary: The Hierarchy of Deprotection
The Cbz group is a cornerstone of peptide and small molecule synthesis due to its stability against basic and mild acidic conditions. However, its removal can become a bottleneck when "standard" conditions fail.
We categorize deprotection strategies into three tiers based on chemoselectivity and efficiency:
-
Tier 1 (The Standard): Catalytic Hydrogenolysis (
, Pd/C). -
Tier 2 (The Alternative): Transfer Hydrogenation (Ammonium Formate/Cyclohexene).[1]
-
Tier 3 (The Problem Solver): Acidolysis or Lewis Acid Mediation (for reducible substrates).
Tier 1: Optimizing Catalytic Hydrogenolysis
The most common method, yet the most prone to "silent" failures.
Standard Operating Procedure (SOP)
Reagents: 10% Pd/C (wet),
The "Hidden" Variable: Amine Poisoning A frequent cause of stalled reactions is the product itself. The free amine generated during deprotection can coordinate strongly to the Pd surface, poisoning the catalyst.[2]
-
Pro-Tip: Run the reaction in acidic methanol (e.g., 1-5% HCl or AcOH in MeOH). This protonates the amine immediately upon formation (
), preventing coordination to the metal center.
Troubleshooting Guide (Q&A)
Q: My reaction stalls at 50% conversion despite fresh catalyst. Why? A: You likely have Catalyst Poisoning .
-
Sulfur/Phosphorus: Does your molecule contain thioethers (Met), thiols (Cys), or phosphines? These irreversibly poison Pd.
-
Fix: Switch to Tier 3 (Acidolysis) . Increasing catalyst loading rarely works for sulfur.
-
-
Amine Inhibition: As mentioned above, the product is inhibiting the catalyst.
-
Fix: Add 1.05 equiv. of HCl or AcOH to the reaction mixture.
-
Q: I need to remove Cbz but I have a halogen (Cl, Br, I) on an aromatic ring. The Pd/C is stripping the halogen too. A: Standard Pd/C causes hydrodehalogenation.
-
Fix 1 (Poisoning): Add ZnBr2 or Pyridine to the reaction mixture. These selectively poison the highly active sites responsible for dehalogenation while permitting Cbz cleavage.
-
Fix 2 (Catalyst Switch): Use Sulfided Platinum on Carbon (Pt(S)/C) . It is highly selective for Cbz removal in the presence of halogens.
Q: Safety Alert: How do I handle dry Pd/C without starting a fire? A: Dry Pd/C is pyrophoric.[3]
-
Protocol: Always use "Wet" Pd/C (typically sold with 50% water content). If you must use dry:
-
Add the solid catalyst to the flask first under Argon/N2.
-
Add a small amount of inert solvent (Toluene/DCM) to wet it before adding the flammable reaction solvent (MeOH).
-
Never add dry catalyst to a beaker of methanol; the static discharge can ignite the vapors.
-
Tier 2 & 3: When Hydrogen is Not an Option
Tier 2: Transfer Hydrogenation (The "No-Gas" Method)
Ideal for labs lacking H2 lines or for scaling up safely.
-
Mechanism: Pd/C catalyzes the transfer of hydrogen from a donor (Ammonium Formate or Cyclohexene) to the Cbz group.
-
Protocol:
-
Note: This releases
and .[4] Ensure good venting.
Tier 3: Acidolysis (The "Chemical Sledgehammer")
Required when the molecule contains double bonds, nitro groups, or sulfur that cannot survive hydrogenation.
-
Reagent: 33% HBr in Acetic Acid.
-
Condition: Room Temperature, 1-3 hours.
-
Warning: This is harsh. It will cleave Boc groups and can hydrolyze sensitive esters.
-
Modern Alternative (Mild): AlCl3 in HFIP (Hexafluoroisopropanol).[3][5]
-
Insight: This emerging method (Vinayagam et al., 2024) allows for Cbz removal at room temperature without affecting benzyl esters or double bonds, offering a "Goldilocks" zone between mild hydrogenation and harsh HBr.
-
Optimization Matrix: Method Selection
| Feature of Substrate | Recommended Method | Why? |
| Standard Amine | Cleanest, easiest workup (filtration). | |
| Contains Sulfur | HBr / AcOH | Sulfur poisons Pd catalysts instantly. |
| Contains Alkene/Alkyne | HBr / AcOH or | Hydrogenation will reduce the double bond. |
| Contains Halogen (Ar-X) | Pt(S)/C + | Sulfided Pt prevents dehalogenation. |
| Acid Sensitive | Hydrogenation (Neutral) | Avoids acid-catalyzed degradation. |
| Large Scale (>100g) | Transfer Hydrogenation | Avoids hazards of large |
Visual Workflows
Decision Tree for Cbz Deprotection
Figure 1: Logic flow for selecting the optimal deprotection strategy based on substrate functionality.
Mechanism of Hydrogenolysis
Figure 2: Simplified mechanistic pathway of Pd-catalyzed Cbz removal.
References & Authority
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (The definitive bible for protection/deprotection chemistry).
-
Vinayagam, V. et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." J. Org.[5] Chem.2024 , 89, 5665–5674.[5][6] (Recent innovation for mild, acid-mediated cleavage).[5]
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate."[6] Tetrahedron Lett.[6]1995 , 36, 3465–3468.[6][7] (Key reference for selective deprotection).
-
BenchChem Technical Support. "Application Notes and Protocols for the Removal of the Cbz Protecting Group." (General industry protocols).
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Preventing decomposition of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
This technical guide is structured as a specialized support resource for researchers working with (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid . It addresses the specific chemical instabilities inherent to fluorinated aryl boronic acids and provides actionable, mechanistic solutions.
Compound: this compound CAS: 874290-59-2 (Generic analog reference) Molecular Formula: C₁₄H₁₃BFNO₄
Emergency Triage: Storage & Handling
Immediate actions to preserve compound integrity upon receipt.
| Parameter | Specification | Reason for Protocol |
| Temperature | 2–8°C (Short term) -20°C (Long term) | Retards the kinetics of spontaneous dehydration to boroxines and oxidative deborylation. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents atmospheric moisture from shifting the boroxine/acid equilibrium and minimizes aerobic oxidation. |
| Container | Amber Glass / Foil Wrapped | While not strictly photosensitive, light can catalyze radical decomposition pathways in the presence of trace impurities. |
| State | Keep Anhydrous | Moisture promotes the formation of the boronate species, which is the precursor to protodeboronation. |
Diagnostic & Troubleshooting (Q&A)
Q1: Why does my NMR spectrum show broad peaks or fractional integration?
Diagnosis: Boroxine-Acid Equilibrium Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydride (boroxine). This is not decomposition but a physical state change driven by dehydration.
-
Observation: You may see multiple sets of peaks or broadening in the aromatic region.
-
The Fix:
-
For NMR: Add a drop of D₂O to the NMR solvent (e.g., DMSO-d₆ or CD₃OD). This forces the equilibrium entirely back to the monomeric boronic acid species [1].
-
For Reactions: The boroxine and boronic acid are equally reactive in Suzuki couplings; no purification is needed if this is the only "impurity."
-
Q2: My yield is low, and I see a "defunctionalized" byproduct. What happened?
Diagnosis: Protodeboronation This is the irreversible cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1]
-
Mechanism: The fluorine atom at the 3-position is electron-withdrawing. This stabilizes the transient aryl anion intermediate formed during base-catalyzed hydrolysis, significantly accelerating the rate of C–B bond cleavage compared to non-fluorinated analogs [2].
-
Trigger: High pH (strong bases like K₂CO₃ or NaOH) and high temperatures.
-
The Fix: Switch to mild, anhydrous bases (e.g., K₃PO₄, KF) and reduce reaction temperature. (See Protocol A below).
Q3: The compound turned into a streak/smear during silica gel chromatography.
Diagnosis: Silica-Induced Degradation Standard silica gel is slightly acidic and contains metal impurities that can catalyze protodeboronation or cause irreversible adsorption via the empty p-orbital of the boron atom [3].
-
The Fix: Avoid standard silica chromatography.
-
Option 1: Use Recrystallization (See Protocol B).
-
Option 2: If chromatography is mandatory, use "B-Silica" (silica pre-treated with boric acid) to block active sites, though this lowers separation efficiency.
-
Visualizing Decomposition Pathways
The following diagram illustrates the competing pathways of reversible dehydration (benign) and irreversible protodeboronation (critical failure).
Caption: Figure 1. The 3-fluoro substituent stabilizes the transition state for protodeboronation (red path), making the compound sensitive to aqueous base.
Validated Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Preventing Protodeboronation)
Use this protocol if standard conditions (Pd(PPh₃)₄ / Na₂CO₃) yield <50%.
-
Solvent System: Use Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) . Minimizing water reduces the concentration of the reactive boronate species [4].[2]
-
Base Selection: Replace Carbonates with Potassium Phosphate Tribasic (K₃PO₄) or Potassium Fluoride (KF) . These provide a "buffered" basicity that activates the boron without rapidly degrading the C-B bond.
-
Catalyst: Use a catalyst with a high turnover frequency (TOF) to outcompete decomposition.
-
Recommended:Pd(dppf)Cl₂ or XPhos Pd G2 .
-
-
Temperature: Do not exceed 80°C . If possible, run at 60°C with longer reaction times.
Protocol B: Purification via Recrystallization
Avoids silica gel completely.
-
Dissolution: Dissolve the crude boronic acid in a minimum amount of hot Ethyl Acetate or Acetone .
-
Precipitation: Slowly add Hexanes or Heptane until the solution becomes slightly turbid.
-
Cooling: Allow the mixture to cool to room temperature, then place in a -20°C freezer overnight.
-
Filtration: Collect the precipitate by vacuum filtration. Wash with cold hexanes.
-
Note: If the compound oils out, re-dissolve and try Dichloroethane (DCE) as the solvent.
-
Protocol C: Stabilization via Esterification (MIDA Boronates)
If the free acid is too unstable for storage, convert it to a MIDA boronate.
-
Reflux the boronic acid with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO.
-
The resulting MIDA boronate is air-stable, silica-compatible, and resistant to protodeboronation.
-
Release the active boronic acid in situ during the coupling reaction using mild aqueous base [5].
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Scale-Up. New Journal of Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2009). MIDA Boronates: A General Solution for Unstable Boronic Acids. Journal of the American Chemical Society.
Sources
Troubleshooting boronic acid homocoupling side reactions
The following guide serves as a Tier-3 Technical Support resource for researchers encountering boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions.
Ticket Type: Reaction Optimization / Impurity Profiling Status: Active Priority: High (Yield Critical)
Diagnostic Center: Identify Your Issue
Select the symptom that best matches your observation to jump to the relevant solution.
Q: My aryl halide is unreacted, but the boronic acid has been fully consumed. What happened? A: You are likely experiencing Oxidative Homocoupling . In the presence of oxygen, the palladium catalyst preferentially activates the boronic acid over the aryl halide. The boronic acid dimerizes (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar), leaving the halide untouched.
-
Root Cause: Incomplete deoxygenation or air leaks.
-
Immediate Action: See .
Q: I see a burst of homocoupling product (1-5%) immediately at the start, but then the cross-coupling proceeds normally. Is this oxygen? A: Likely not. This is Precatalyst Activation . Most Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced to Pd(0) to enter the catalytic cycle. If no external reductant is added, the boronic acid acts as the sacrificial reductant, consuming 2 equivalents of boronic acid to generate one equivalent of active Pd(0) and one equivalent of homocoupled dimer.
-
Root Cause: Stoichiometric reduction of Pd(II) by the nucleophile.
-
Immediate Action: Use a Pd(0) source or account for this loss in your stoichiometry. See .
Q: I am using an electron-rich boronic acid and observing high homocoupling despite using a glovebox. A: This suggests Competitive Transmetallation . Electron-rich boronic acids are highly nucleophilic. If the oxidative addition of the aryl halide is slow (e.g., aryl chlorides, electron-rich halides), the boronic acid may undergo transmetallation twice onto the Pd(II) center, leading to L₂Pd(Ar)₂ which reductively eliminates the homodimer.
-
Root Cause: Reaction kinetics favoring transmetallation over oxidative addition.
-
Immediate Action: See .
Mechanism Insight: Why Homocoupling Happens
Understanding the pathway is critical for selecting the correct suppression strategy.
The Two Pathways
-
Oxidative Pathway (Oxygen-Driven): The dominant pathway in open-air or poorly degassed systems. Pd(0) reacts with O₂ to form a peroxo-palladium species, which acts as an oxidant for the boronic acid [1, 2].
-
Type II Pathway (Precatalyst/Disproportionation): Occurs in the absence of oxygen. It involves the formation of a bis-aryl palladium species (L₂PdAr₂), often during the initial reduction of Pd(II) salts [3].[1]
Figure 1: Dual pathways for boronic acid homocoupling.[2][3][4][5] The yellow path represents the oxygen-mediated cycle (dominant), while the grey path represents stoichiometric precatalyst activation.
Solution Modules & Protocols
Protocol A: The "Zero-Ox" Standard (Deoxygenation)
Use this when oxygen is the suspected culprit (most common).
Theory: Simple vacuum/backfill cycles are often insufficient to remove dissolved oxygen from polar solvents like DMF or Dioxane/Water. Subsurface sparging is required to displace dissolved gas [1].[5]
Step-by-Step:
-
Solvent Prep: Place the reaction solvent (e.g., Toluene/Water mix) in the flask without the catalyst or boronic acid.
-
The Sparge: Insert a long needle connected to an Argon/Nitrogen line directly into the liquid (subsurface). Insert a short vent needle in the septum.
-
Duration: Bubble gas vigorously for 15-20 minutes per 100 mL of solvent.
-
Reagent Addition: Add the base, halide, and boronic acid under a positive pressure of inert gas.
-
Catalyst Last: Add the Pd catalyst last, ideally as a solid or solution that has also been degassed.
-
Seal: Immediately seal the vessel.
Protocol B: Kinetic Control (Slow Addition)
Use this when the boronic acid is electron-rich or the halide is unreactive.
Theory: Homocoupling is second-order with respect to boronic acid concentration (requires two molecules). Cross-coupling is first-order. By keeping the instantaneous concentration of boronic acid low, you statistically favor the cross-coupling pathway.
Step-by-Step:
-
Charge Vessel: Load Aryl Halide (1.0 equiv), Catalyst (e.g., 1-5 mol%), and Base into the flask with 50% of the solvent volume. Heat to reaction temperature.[4]
-
Prepare Feed: Dissolve the Boronic Acid (1.2 - 1.5 equiv) in the remaining 50% of the solvent.
-
Addition: Using a syringe pump, add the boronic acid solution dropwise over 1 to 2 hours .
-
Completion: Stir for an additional 30-60 minutes after addition is complete.
Protocol C: The Formate Scavenger Method
Use this for high-value substrates where yield is critical.
Theory: Potassium Formate (HCOOK) acts as a mild reducing agent. It rapidly reduces Pd(II) species back to Pd(0) without interfering with the cross-coupling cycle, preventing the accumulation of the oxidized species that lead to homocoupling [1].
Recipe:
-
Additive: Potassium Formate (HCOOK)
-
Loading: 0.1 - 0.2 equivalents (relative to halide).
-
Note: This is particularly effective when using Pd(OAc)₂ or other Pd(II) sources.
Quantitative Comparison of Interventions
| Variable | Impact on Homocoupling | Mechanism of Action |
| Oxygen Level | High Impact (Direct Correlation) | Increases Peroxo-Pd species formation. |
| Base Choice | Medium Impact | Stronger bases (e.g., KOtBu) can accelerate transmetallation, potentially increasing homocoupling if halide activation is slow. |
| Solvent | Medium Impact | Ethereal solvents (THF) can form peroxides over time, fueling the reaction. |
| Catalyst State | Medium Impact | Pd(II) precatalysts cause stoichiometric homocoupling (1 equiv dimer per Pd center) during activation.[3] |
Troubleshooting Decision Tree
Figure 2: Logical flow for diagnosing and resolving homocoupling issues.
References
-
Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development. Link
-
Adamo, C., et al. (2006).[6] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[7][8] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fluorinated Boronic Acids in Suzuki-Miyaura Coupling
Status: Operational Subject: Troubleshooting Catalyst Poisoning & Substrate Decomposition Ticket Priority: High (Common Failure Mode in MedChem)
Diagnostic Overview: The "Fluorine Effect"
User Problem: "My reaction turned black immediately," or "I see full consumption of the boronic acid but 0% product yield."
Root Cause Analysis: When working with fluorinated boronic acids (especially polyfluorinated or ortho-fluorinated variants), you are fighting two distinct failure modes that mimic catalyst poisoning:
-
Rapid Protodeboronation (The "False" Poisoning): The catalyst is fine, but the substrate decomposes faster than it can enter the catalytic cycle.
-
Transmetallation Arrest (The "True" Poisoning): The electron-deficient nature of the fluorinated ring slows down transmetallation, leaving the Palladium (Pd) center vulnerable to aggregation (Pd-black) or formation of stable, inactive Pd-F resting states.
Module A: The "Disappearing Reagent" (Protodeboronation)
This is the most frequent cause of failure. Fluorine atoms are highly electronegative; when placed ortho to the boron, they withdraw electron density, making the C-B bond hyper-labile to hydrolysis and protonolysis.
The Mechanism
Under basic conditions (standard Suzuki), the boronic acid forms a boronate "ate" complex. In fluorinated substrates, this complex is prone to ipso-protonation by water or protic solvents, cleaving the C-B bond and releasing the fluorinated arene (Ar-H) instead of the coupled product.
Visualization: The Protodeboronation Trap
The diagram below illustrates how the substrate exits the productive cycle before reaching the catalyst.
Caption: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). For fluorinated substrates, the Red path is often kinetically favored.
Troubleshooting Protocol: Protodeboronation
| Symptom | Diagnosis | Solution |
| Yield is <10% , Boronic acid is gone. | Run GC-MS/NMR on crude. Look for Ar-H (mass = Ar-B(OH)2 minus 44). | Switch to Anhydrous Conditions. Water is the proton source. Use CsF or K3PO4 in dry Dioxane or Toluene. |
| Reaction stalls after 1 hour. | pH drift. As the reaction proceeds, pH changes can accelerate deboronation.[1][2] | Use "Slow Release" Reagents. Switch to MIDA-boronates or Trifluoroborates (Ar-BF3K) which release the active species slowly, keeping concentration low. |
| Starting material remains but catalyst is dead. | Catalyst aggregation due to lack of turnover. | Increase Catalyst Loading or switch to a ligand that accelerates transmetallation (see Module B). |
Module B: The "Stalled Catalyst" (Transmetallation Issues)
If you have solved protodeboronation but yields are still low, you are likely facing Transmetallation Arrest .
The Mechanism[1][3][4][5][6][7][8][9][10]
-
Electronic Drag: Transmetallation requires the transfer of the organic group from Boron to Palladium. Electron-poor (fluorinated) rings have a higher activation energy for this transfer.
-
Fluoride Poisoning: If any decomposition occurs, free fluoride ions (
) can bind to Palladium, forming species. These are thermodynamically stable "sinks" that resist reductive elimination, effectively removing the catalyst from the cycle.
Ligand Selection Strategy
Standard ligands (
-
Bulky: To force reductive elimination.
-
Electron-Rich: To facilitate oxidative addition and stabilize the Pd(0) species preventing "Pd-black" precipitation during the slow transmetallation step.
Recommended Ligands
-
XPhos / SPhos: Excellent general-purpose ligands for hindered/fluorinated substrates.
-
BrettPhos: Specifically useful if forming C-N bonds, but also effective for difficult C-C couplings.
-
P(t-Bu)3: High electron density accelerates oxidative addition, compensating for the sluggish cycle.
"Gold Standard" Protocol: 2,6-Difluorophenyl Coupling
This protocol is designed to minimize protodeboronation while maximizing transmetallation efficiency.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Boron Source: 2,6-Difluorophenylboronic acid (1.5 - 2.0 equiv) Note: Excess required due to sacrificial decomposition.
-
Catalyst:
(2 mol%) + XPhos (8 mol%) ORXPhos-Pd-G2 Precatalyst. -
Base:
(3.0 equiv) - Finely ground, anhydrous. -
Solvent: Toluene/Water (10:1) OR Anhydrous THF if deboronation is severe.
Step-by-Step Workflow:
-
Pre-activation (Critical): In a glovebox or under Argon, mix
and XPhos in the solvent and stir at room temperature for 5-10 minutes until the solution turns from dark purple/black to a clear brownish-orange. This ensures the active species is formed before it meets the "killer" substrate. -
Substrate Addition: Add the Aryl Bromide and Boronic Acid.
-
Base Addition: Add the
. -
Degassing: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and catalyst death.
-
Reaction: Heat to 80-100°C. Monitor by HPLC/UPLC every 30 minutes.
-
Stop Rule: If the reaction turns black (Pd precipitation) and conversion stops, add a fresh "spike" of catalyst/ligand (0.5 mol%).
-
Decision Tree: Troubleshooting Live Reactions
Use this flowchart to diagnose the specific failure mode of your current experiment.
Caption: Step-by-step logic to distinguish between substrate instability (Left branch) and catalyst failure (Right branch).
Frequently Asked Questions (FAQ)
Q: Why does my reaction work with 4-fluorophenylboronic acid but fail with 2,6-difluorophenylboronic acid? A: Sterics and Electronics. The 2,6-substitution creates a "double ortho" effect. The steric bulk hinders the approach to the Palladium center (slowing transmetallation), while the two fluorine atoms inductively withdraw electrons, making the C-B bond significantly more fragile toward base-catalyzed hydrolysis (protodeboronation).
Q: Can I use
Q: I suspect fluoride ions are poisoning my catalyst. How do I fix this?
A: If you believe free fluoride is forming inactive
Q: Should I use MIDA boronates? A: Yes. MIDA boronates are the most effective solution for protodeboronation-prone substrates. They release the active boronic acid slowly (via hydrolysis), keeping the instantaneous concentration of the unstable species low, which statistically favors the catalytic cycle over the second-order decomposition pathway.
References
-
Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Ligand Selection (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorinated Aryl Boronic Acids. The Journal of Organic Chemistry, 73(18), 7113–7119. Link
-
Transmetallation Rates: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link
Sources
Incomplete reaction of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
The following technical guide addresses the incomplete reaction of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid (CAS: 874290-88-9). This document is structured as a Tier-3 Technical Support resource, designed for researchers encountering stalling conversion or low yields in cross-coupling protocols (Suzuki-Miyaura).
Subject: Incomplete Conversion of this compound Ticket Priority: High (Stalled Synthesis) Analyst: Senior Application Scientist
The Diagnostic Framework
Before altering conditions, you must diagnose why the reaction is incomplete. This substrate presents a specific "push-pull" electronic challenge due to the 3-Fluoro (EWG) and 4-NH-Cbz (masked EDG) substituents, which affects the stability of the C-B bond.
Interactive Troubleshooting Logic
Use the following decision matrix to identify your failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of incomplete Suzuki coupling.
Technical FAQs & Solutions
Q1: The reaction stalls at ~60% conversion. The aryl halide remains, but the boronic acid is gone. What happened?
Diagnosis: You are likely experiencing Protodeboronation . Mechanism: The 3-fluoro substituent exerts an inductive electron-withdrawing effect, while the 4-NH-Cbz group (though protected) still donates electron density into the ring. This electronic push-pull can destabilize the C-B bond under basic conditions, leading to hydrolysis (replacing -B(OH)₂ with -H) faster than the transmetalation step.
Corrective Protocol:
-
Reduce Base Strength: Switch from strong bases (e.g., Na₂CO₃, KOtBu) to milder bases like K₃PO₄ or CsF . High pH accelerates deboronation [1].
-
Slow Addition: Do not add all boronic acid at the start. Add 1.5 equivalents in 3 portions over the first hour. This keeps the instantaneous concentration low, favoring the catalytic cycle over the decomposition pathway.
-
Anhydrous Conditions: While Suzuki requires some water (see Q3), too much water promotes hydrolysis. Use anhydrous dioxane/water (10:1) rather than 1:1 mixtures.
Q2: My NMR of the starting material looks messy (broad peaks). Is the reagent impure?
Diagnosis: Likely not impure, but existing as a Boroxine Equilibrium . Explanation: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines. This is reversible. In non-polar solvents (CDCl₃), this exchange is slow on the NMR timescale, causing peak broadening. Validation:
-
Add 1 drop of D₂O or CD₃OD to your NMR tube.
-
Shake and re-run.
-
Result: If the peaks sharpen, your material is pure. The protic solvent shifts the equilibrium back to the monomeric boronic acid species [2].
Q3: I am using anhydrous conditions to prevent deboronation, but the reaction won't start.
Diagnosis: The "Dry" Trap. Mechanism: The Suzuki mechanism requires the formation of a boronate species (Ar-B(OH)₃⁻) to undergo transmetalation. This requires a stoichiometric amount of water or a hydroxide source. If you use strictly anhydrous K₃PO₄ in dry toluene, the boroxine cannot hydrolyze to the active monomer [3]. Solution: Add a controlled amount of water (typically 2–5 equivalents relative to boron) or use "wet" solvents (e.g., Dioxane containing 1-2% water).
Q4: The catalyst turns black and precipitates within 10 minutes.
Diagnosis: Catalyst Decomposition (Pd Black formation). Reason: The amine functionality (even Cbz-protected) or the fluoride might be coordinating weakly to the Pd, displacing labile ligands like PPh₃. Solution: Switch to bulky, electron-rich ligands that bind tightly to Pd and facilitate oxidative addition.
-
Recommendation: Use XPhos Pd G2 or SPhos Pd G2 precatalysts.[1] These are robust against coordination from substrate heteroatoms [4].
Optimized Experimental Protocol
Designed for this compound couplings.
Reagents & Stoichiometry Table
| Component | Equivalents | Role | Notes |
| Aryl Halide | 1.0 | Electrophile | Limiting reagent. |
| Boronic Acid | 1.5 | Nucleophile | Split into 3 portions (0.5 eq each). |
| Catalyst | 0.02 - 0.05 | Pd Source | XPhos Pd G2 (Preferred) or Pd(dppf)Cl₂. |
| Base | 3.0 | Activator | K₃PO₄ (finely ground).[1] |
| Solvent | [0.2 M] | Medium | 1,4-Dioxane / Water (10:1 ratio). |
Step-by-Step Workflow
-
Pre-Activation (Crucial Step):
-
In a vial, dissolve the Boronic Acid (1.5 eq) in the solvent mixture (Dioxane/Water).
-
Stir for 10 minutes before adding to the reaction. This ensures the boroxine trimer is fully hydrolyzed to the reactive monomeric acid.
-
-
Vessel Setup:
-
Charge the reaction vessel with Aryl Halide, Base, and Catalyst.
-
Purge with Argon/Nitrogen for 5 minutes (remove O₂ to prevent homocoupling).
-
-
Controlled Addition:
-
Add the pre-dissolved Boronic Acid solution.
-
Alternative for stubborn cases: Add only 1/3 of the Boronic Acid solution initially. Add the remaining 2/3 via syringe pump or portion-wise over 1 hour at reaction temperature.
-
-
Temperature:
-
Heat to 80°C . Avoid reflux (100°C+) unless necessary, as higher temps favor deboronation over coupling.
-
-
Workup:
-
Dilute with EtOAc. Wash with 0.5 M HCl (mild acid wash helps remove Pd residues and excess boronic species).
-
Note: The Cbz group is stable to mild acid but avoid strong acids like HBr/AcOH which can cleave it.
-
Reaction Pathway Visualization[2]
Figure 2: The chemical pathway showing the critical equilibrium between the storage form (Boroxine) and the active species, alongside the competing decomposition pathway.
Alternative Strategies (If Suzuki Fails)
If the boronic acid proves too unstable despite the above optimizations, consider these "Escape Hatches":
-
Pinacol Ester Protection:
-
Convert the boronic acid to a Pinacol Boronate (Bpin) .
-
Method: Stir the acid with Pinacol (1.1 eq) and MgSO₄ in CH₂Cl₂ for 2 hours. Filter and concentrate.
-
Benefit: Bpin esters are significantly more resistant to protodeboronation and easier to purify [5].
-
-
MIDA Boronates:
-
If slow release is required, synthesize the MIDA boronate.[2] Under hydrolytic conditions, it releases the active acid slowly, keeping the concentration low (simulating the "slow addition" protocol automatically) [6].
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Transactions of the Materials Research Society of Japan, 27(4), 723-726. Link
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Chowdhury, S., et al. (2012). Mechanistic Studies on the Protodeboronation of Arylboronic Acids. Journal of Organic Chemistry, 77(24), 11339–11348. Link
-
Knapp, D. M., et al. (2009). MIDA Boronates are Hydrolytically Stable and Challenging Cross-Coupling Partners. Journal of the American Chemical Society, 131(20), 6961–6963. Link
Sources
Characterization challenges of fluorinated organic compounds
Welcome to the Fluorine Chemistry Technical Assistance Center.
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Topic: Characterization & Purification of Fluorinated Organic Compounds
Introduction
Welcome. If you are here, you likely have a "ghost" in your NMR spectrum or a molecule that refuses to ionize in your mass spec. Fluorine (
This guide is not a textbook; it is a troubleshooting system. We address the three most common failure points in fluorinated compound workflows: Spectral Splitting (NMR) , Ionization Suppression (MS) , and Retentivity Inversion (Purification).
Module 1: NMR Spectroscopy Troubleshooting
The Issue: “My proton and carbon spectra are full of unexplainable multiplets, and I can't assign the structure.”
The Mechanism:
Fluorine-19 (
Diagnostic Table: Coupling Constant ( ) Decoder
Use this table to identify if a split signal is due to Fluorine coupling.
| Interaction | Bond Distance | Typical | Spectral Appearance ( |
| 1 Bond (C-F) | 240 – 320 Hz | Massive doublet/quartet in | |
| 2 Bonds (C-C-F) | 20 – 50 Hz | Distinct splitting in | |
| 2 Bonds (H-C-F) | 45 – 55 Hz | Wide doublet in | |
| 3 Bonds (H-C-C-F) | 5 – 25 Hz | Standard splitting range; confuses H-H coupling assignment. |
Troubleshooting Protocols
Q1: How do I simplify my
-
Protocol: Run a
-decoupled experiment ( ) . -
Why: This pulse sequence irradiates the
frequency during proton acquisition, collapsing all F-H multiplets into singlets (or simple H-H multiplets). -
Result: If a complex multiplet collapses into a singlet upon decoupling, the complexity was caused purely by fluorine.
Q2: I need to determine the spatial orientation of a Fluorine atom relative to a Proton.
-
Protocol: Perform a HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment.
-
Why: Standard NOESY works for H-H spatial correlations. HOESY detects through-space magnetization transfer between
and . -
Critical Parameter: Ensure the mixing time is optimized (typically 300–500 ms) as the cross-relaxation rates differ from H-H systems [1].
Workflow Visualization: NMR Assignment Logic
Figure 1: Decision logic for assigning split signals in fluorinated compounds.
Module 2: Mass Spectrometry (MS) Troubleshooting
The Issue: “I see a strong UV trace, but no signal in the Mass Spec (ESI+).”
The Mechanism:
Fluorine is the most electronegative element (3.98 Pauling scale). In polyfluorinated compounds, this electron-withdrawing nature pulls electron density away from basic sites (like amines), making protonation (
Troubleshooting Protocols
Q1: My compound has multiple Fluorines and won't ionize in ESI Positive mode.
-
Solution A (Switch Mode): Try Negative Mode (ESI-) .
-
Reasoning: The electron-withdrawing fluorines stabilize negative charge. If your molecule has an acidic proton (or can form an adduct), it will fly better as
.
-
-
Solution B (Switch Source): Use APCI (Atmospheric Pressure Chemical Ionization) .[1]
-
Reasoning: APCI relies on gas-phase ion-molecule reactions (plasma) rather than solution-phase acid/base chemistry. It is far superior for non-polar, electron-deficient fluorinated species [2].
-
Q2: I see no molecular ion, only fragments.
-
Explanation: C-F bonds are strong, but adjacent bonds can weaken. In EI (Electron Impact), fluorinated chains often fragment rapidly, showing characteristic losses of
(F) or (HF). -
Protocol: Use "Soft Ionization" (ESI/APCI) with Ammonium Acetate buffer. Look for the Ammonium adduct
, which is often more stable than the protonated species for fluorinated neutrals.
Data: Ionization Source Selection Guide
| Compound Type | Preferred Source | Polarity | Target Ion |
| Mono-fluorinated Amine | ESI | Positive | |
| Perfluoro-alkyl chain | APCI | Negative | |
| Fluorinated Neutral | APCI / APPI | Positive | |
| Fluorinated Acid | ESI | Negative |
Module 3: Purification (Fluorous Solid Phase Extraction)
The Issue: “My fluorinated product co-elutes with non-fluorinated impurities on standard C18 silica.”
The Mechanism: Fluorine imparts "Fluorous" character—it is neither hydrophilic nor truly lipophilic (in the hydrocarbon sense). It is fluorophilic.[2][3] Standard C18 columns often fail to separate a fluorinated product from its non-fluorinated precursor because the polarity shift is insufficient.
The Solution: Fluorous Solid Phase Extraction (F-SPE) F-SPE uses silica bonded with perfluorooctyl (C8F17) chains. It operates on a "catch-and-release" mechanism based on fluorine content [3].
F-SPE Protocol (Step-by-Step)
-
Conditioning:
-
Wash F-SPE cartridge with DMF (to wet) followed by 80:20 MeOH:H2O.[2]
-
-
Loading:
-
Dissolve crude mixture in a minimum volume of DMF. Load onto the cartridge.
-
Note: At this stage, the fluorinated compound binds to the fluorous silica via F-F interactions. Non-fluorinated impurities interact only weakly.
-
-
Fluorophobic Wash (The Cleanup):
-
Elute with 80:20 MeOH:H2O .[2]
-
Result: Non-fluorinated organic impurities elute. The fluorinated product remains bound.
-
-
Fluorophilic Elution (The Release):
-
Elute with 100% MeOH (or THF for highly fluorinated species).
-
Result: The fluorinated product is released.[2]
-
Workflow Visualization: F-SPE Mechanism
Figure 2: Separation logic for Fluorous Solid Phase Extraction (F-SPE).
References
-
University of Bristol. (2019). Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Magnetic Resonance in Chemistry. Link
-
National Institutes of Health (PMC). (2009). Comparison of ESI– and APCI–LC–MS/MS methods. Journal of Chromatography B. Link
-
National Institutes of Health (PMC). (2008). Synthetic applications of fluorous solid-phase extraction (F-SPE).[4] Tetrahedron. Link
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Managing steric hindrance in Suzuki coupling with ortho-substituted boronic acids
Advanced Catalysis Support Center: Sterically Demanding Suzuki-Miyaura Couplings
Status: Operational Ticket ID: SM-ORTHO-001 Subject: Overcoming Steric Hindrance & Protodeboronation in Biaryl Synthesis Assigned Specialist: Senior Application Scientist
Triage & Diagnostic Matrix
Before modifying your reaction, identify the specific failure mode. Steric hindrance in Suzuki coupling typically manifests in two distinct ways. Use this table to diagnose your current experimental result:
| Observation | Diagnosis | Root Cause | Immediate Action |
| Full recovery of halide; Boronic acid missing/converted to arene. | Protodeboronation | The boronic acid hydrolyzed and deborylated faster than the transmetallation step could occur. | Switch to anhydrous conditions (Module 2) or MIDA boronates. |
| Full recovery of both starting materials. | Catalyst Inactivity | The oxidative addition failed, or the active Pd(0) species never formed (common with | Switch to Precatalysts (G3/G4) or PEPPSI systems (Module 1). |
| Black precipitate (Pd black) forms immediately. | Ligand dissociation | The ligand is not bulky/electron-rich enough to stabilize the Pd(0) intermediate. | Use dialkylbiaryl phosphines (SPhos/XPhos). |
| Product formed but yield <20%; significant homocoupling. | Slow Reductive Elimination | Steric bulk is preventing the two rings from coupling, allowing side reactions. | Increase temperature; switch to extremely bulky ligands (XPhos, |
Module 1: The Engine (Ligand Selection)
The Problem: In ortho-substituted systems, the standard "textbook" cycle fails at the Transmetallation step. The steric bulk of the ortho-substituents prevents the boronate from approaching the Palladium center.
The Solution: You generally cannot use simple phosphines like
Recommended Ligand Classes
-
Buchwald Dialkylbiaryl Phosphines (SPhos / XPhos):
-
Mechanism: These ligands possess a distinct "G-interaction" (an interaction between the Pd and the ipso-carbon of the lower ring). This stabilizes the monoligated
species, which is the active catalyst. -
Selection Rule:
-
SPhos: Excellent general purpose for ortho-substitution.
-
XPhos: Superior for di-ortho substitution or when using aryl chlorides.
-
-
-
NHC Ligands (PEPPSI-IPr):
-
Mechanism: N-Heterocyclic Carbenes (NHCs) are strong
-donors that bind tightly to Pd, preventing catalyst decomposition (Pd black). The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a "throw-away" pyridine ligand to ensure rapid activation.
-
Visual Guide: Ligand Decision Tree
Caption: Decision matrix for selecting the optimal ligand/catalyst system based on substrate steric demand and electronic nature.
Module 2: The Enemy (Protodeboronation)
The Mechanism: Protodeboronation is the "silent killer" of hindered Suzuki couplings. Ortho-substituents accelerate this side reaction by twisting the C-B bond out of planarity, relieving strain upon cleavage. It is base-catalyzed.[1][2][3]
The Fix: Anhydrous Conditions If you observe the de-borylated arene (Ar-H) in your LCMS, you must eliminate water.
-
Base: Switch from aqueous bases (Carbonates/Hydroxides) to Anhydrous KF or CsF .
-
Solvent: Dry THF or 1,4-Dioxane.
-
Additive: Molecular sieves (4Å) in the reaction vessel.
Visual Guide: The Steric Bottleneck & Protodeboronation
Caption: The catalytic cycle highlighting where steric hindrance blocks transmetallation, diverting the boronate toward the protodeboronation side-pathway.
Module 3: The Protocol (Gold Standard)
Experimental Design:
Do not use in-situ catalyst generation (mixing
Protocol: Coupling of 2,6-Disubstituted Boronic Acid with Ortho-Substituted Aryl Bromide
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv) — Excess is crucial due to potential deboronation.
-
Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv) — Air stable precatalyst.
-
Base:
(3.0 equiv, finely ground). -
Solvent: THF/Water (10:1) degassed. Note: If protodeboronation occurs, switch to Anhydrous Dioxane + CsF.
-
-
Procedure:
-
Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and XPhos Pd G4 precatalyst.
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).
-
Add the degassed solvent via syringe.
-
Heat to 60°C initially. If no conversion after 1 hour, ramp to 100°C .
-
Why? High temperature helps overcome the activation energy of the sterically hindered transmetallation, but starting low prevents immediate catalyst decomposition.
-
-
Monitor via LCMS.
-
Troubleshooting & FAQs
Q: I am using SPhos, but I still see "Palladium Black" precipitating out after 10 minutes. A: This indicates your reaction environment is too harsh for the resting state of the catalyst, or you have "poisoned" the catalyst.
-
Check: Are you using a primary amine or a pyridine substrate? These can bind to Pd and displace the phosphine.
-
Fix: Switch to PEPPSI-IPr . The NHC ligand binds much tighter than a phosphine and resists displacement by heteroatoms.
Q: My boronic acid is extremely expensive. I cannot afford to use 1.5 equivalents. A: You need to switch to a Slow Release Strategy .
-
Method: Use a MIDA Boronate instead of a boronic acid.[6]
-
Why: MIDA boronates are stable to the base. They slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of free boronic acid low, minimizing protodeboronation while maintaining stoichiometry.
Q: Can I use microwave heating? A: Yes, and it is often recommended for sterically hindered systems.
-
Setting: 100–120°C for 30 minutes.
-
Warning: Microwave heating accelerates both the coupling and the protodeboronation. Ensure your solvent is strictly degassed to prevent oxidative destruction of the ligand at these temperatures.
References
-
Buchwald Ligands (SPhos/XPhos)
- Title: Universal 1,4-Dioxane-Promoted Cross-Coupling of Aryl Chlorides with Boronic Acids.
- Source: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005, 127, 4685–4696.
-
URL:[Link]
-
Protodeboronation Mechanism
- Title: Base-Catalyzed Aryl-B(OH)
- Source: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017, 139, 13156–13165.
-
URL:[Link]
-
PEPPSI Catalyst System
- Title: Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction.
- Source: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. Chem. Eur. J.2006, 12, 4749–4755.
-
URL:[Link]
-
MIDA Boronates
- Title: A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boron
- Source: Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009, 131, 6961–6963.
-
URL:[Link]
Sources
Technical Support Center: Suzuki-Miyaura Reaction Optimization
Topic: Base & Solvent Selection Strategy Ticket ID: SM-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
The Diagnostic Framework: Mechanism-Driven Selection
Before initiating a screen, you must understand why you are choosing a specific base/solvent combination. The choice dictates the transmetallation pathway, which is the rate-determining step in difficult couplings.
The Critical Insight:
Contrary to early textbook definitions, recent kinetic studies suggest that for many catalytic cycles—particularly those involving weak bases (
-
Path A (Boronate): Base attacks Boron first. (Favored by strong bases, anhydrous conditions).
-
Path B (Oxo-Palladium): Base attacks Palladium first (forming Pd-OH). (Favored by weak bases, aqueous/biphasic conditions).
Mechanistic Topology (Visualization)
Figure 1: The dual pathways of Transmetallation. Path B (Yellow) is often kinetically favored in wet/weak-base conditions, highlighting the necessity of water in solvent mixtures.
Troubleshooting & FAQs
Direct solutions to user-reported failure modes.
Q1: My reaction has stalled with <10% conversion. I am using anhydrous THF and . What is wrong?
Diagnosis: Lack of "Activator" (Water).[1] Root Cause: Inorganic bases like Potassium Carbonate are insoluble in anhydrous THF. Without water, the base cannot solubilize to facilitate ligand exchange on the Palladium (forming the active Pd-OH species) or activate the Boron. The Fix:
-
Add 5-10% v/v Water to your THF.
-
Switch to a base that has higher organic solubility, such as
or KOtBu (if functional groups allow). -
Validation: If the reaction turns from a suspension to a biphasic mixture (or clear solution), reactivity usually resumes immediately.
Q2: I am seeing significant Protodeboronation (Ar-H) instead of coupling.
Diagnosis: Base/Temperature Mismatch. Root Cause: This is the most common side reaction, especially with heteroaryl boronic acids (e.g., 2-pyridyl, 2-thienyl). High pH and high temperature accelerate the hydrolytic cleavage of the C-B bond. The Fix:
-
Base Strategy: Switch to a milder base.
-
Recommendation:
(hydrated) or . Phosphate buffers the pH lower than carbonate.
-
-
Solvent Strategy: Reduce water content or switch to anhydrous dioxane with
(anhydrous fluoride source). -
Alternative: Use MIDA boronates or Trifluoroborates (
) which release the active boronic acid slowly, keeping the standing concentration low.[2]
Q3: My substrate is sterically hindered (ortho-substituted). Standard conditions failed.
Diagnosis: Steric crowding preventing Transmetallation.
Root Cause: The approach of the boron species to the Pd center is blocked. Standard bases (
-
Solvent: Switch to Toluene or Xylene (allows temps >100°C).
-
Base: Use
or (historical but toxic) or, more commonly now, with high water content (1:5 ratio). -
Ligand (Critical): You must use a bulky, electron-rich ligand (e.g., SPhos , XPhos ) to create an open pocket for the substrate.
Optimization Protocols
Standardized workflows for determining the optimal system.
Protocol A: The "Standard" Screen (Start Here)
For typical aryl-aryl couplings with no extreme steric/electronic issues.
| Variable | Condition A | Condition B | Condition C |
| Solvent | DME / | Toluene / | 1,4-Dioxane (Dry) |
| Base | |||
| Temp | 80°C | 100°C | 100°C |
| Notes | General purpose. | Good for solubility. | For acid-sensitive groups.[3] |
Protocol B: The "Green" Solvent System
For pharmaceutical process development requiring Class 1/2 solvent avoidance.
Rationale: Alcohols and bio-derived ethers are superior to DMF/DMAc due to lower toxicity and easier workup.
-
Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or
-PrOH (Isopropanol). -
Cosolvent: Water (Essential for inorganic bases).
-
Base:
or . -
Performance: 2-MeTHF forms a clean biphasic system with water, allowing for easy separation of the organic product layer without extraction steps.
Protocol C: The "Difficult Substrate" Matrix
Use this logic tree for specific chemical problems.
Figure 2: Decision Matrix for specific substrate challenges.
Reference Data: Solvent-Base Compatibility Table
| Solvent System | Recommended Base | Substrate Suitability | Key Risk |
| DME / Water | General Purpose | Peroxide formation in DME over time. | |
| DMF or DMAc | High Polarity / Insolubles | Difficult removal of solvent; Catalyst poisoning. | |
| Toluene / Water | Sterically Hindered | Phase transfer limitation (needs vigorous stirring). | |
| 1,4-Dioxane | Heterocycles | Freezing point (12°C) can be annoying in process. | |
| Ethanol / Water | Green / High Reactivity | Transesterification of ester substrates. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Amatore, C., & Jutand, A. (2000). Role of the Base in the Mechanism of the Suzuki-Miyaura Reaction.[2][4][5][6][7][8] Accounts of Chemical Research, 33(5), 314–321. Link
-
Delaney, C. P., et al. (2018).[9] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4401–4416. Link
-
Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 41(3), 59-72. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability of fluorophenylboronic acids under basic conditions
Technical Support Center: Fluorophenylboronic Acid Stability Topic: Troubleshooting & Optimization of Fluorophenylboronic Acids in Basic Media Ticket ID: FPBA-STAB-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silent Killer" of Yields
If you are observing low yields or complete failure in Suzuki-Miyaura couplings involving fluorinated phenylboronic acids (FPBAs), the culprit is likely protodeboronation .
Unlike standard oxidative addition failures, this side reaction is insidious. Under the basic conditions required for transmetallation, the base attacks the boron atom to form a boronate "ate" complex. While this complex is the active species for cross-coupling, it is also the precursor to decomposition. In electron-deficient systems (like fluoro-substituted rings), the C-B bond is weakened, leading to rapid hydrolysis where the boron moiety is replaced by a proton.
The Critical Insight: You are in a race against time. You must accelerate the catalytic cycle (transmetallation) to outcompete the background decomposition rate (
Diagnostic Hub: Is Protodeboronation Your Problem?
Before altering your route, confirm the diagnosis using this checklist.
| Symptom | Observation (LCMS/NMR) | Diagnosis |
| The "Phantom" SM | Boronic acid peak disappears, but no product forms. | High Probability. The boronic acid has decomposed into the volatile defluorinated arene (e.g., 1,3-difluorobenzene). |
| The "H" Mass | Mass spectrum shows a major peak at | Confirmed. Direct observation of the protodeboronated byproduct. |
| Base Sensitivity | Reaction works poorly with | High Probability. High pH accelerates boronate formation, increasing the concentration of the unstable species. |
| Positional Variance | 4-F-PhB(OH) | Confirmed. Ortho-fluorine substituents drastically increase decomposition rates (see Stability Data below). |
Mechanistic Intelligence: The Lloyd-Jones Pathway
To solve the problem, you must understand the mechanism. The decomposition does not happen to the neutral boronic acid; it happens to the boronate anion (the species formed after base addition).
Key Mechanistic Insight: For polyfluorinated systems (e.g., 2,6-difluoro), the pathway shifts from a concerted proton transfer to a unimolecular heterolysis . This means the C-B bond breaks before protonation, generating a transient aryl anion that instantly grabs a proton from water or solvent.
Figure 1: The bifurcated pathway of the boronate complex. Path A leads to the desired Suzuki product. Path B leads to irreversible decomposition via heterolysis, a pathway specifically accelerated by ortho-fluorine substituents [1].
Stability Data: Know Your Substrate
Not all fluorophenylboronic acids are equally fragile.[1] The position of the fluorine atom dictates the half-life (
Table 1: Relative Stability at pH 13 (70°C) Data derived from kinetic studies by Cox & Lloyd-Jones [1].
| Substrate | Stability Class | Approx.[1][2][3][4] Half-Life ( | Recommendation |
| Phenylboronic acid | High | > 10 hours | Standard Suzuki conditions. |
| 4-Fluorophenyl | Moderate | ~ 1 - 2 hours | Avoid prolonged heating; use standard bases. |
| 3-Fluorophenyl | High | > 10 hours | Standard Suzuki conditions. |
| 2-Fluorophenyl | Low | < 10 minutes | Requires Optimization. Use Protocol A or C. |
| 2,6-Difluorophenyl | Critical | < 10 seconds | Strict Protocol Required. Use Protocol A + C or MIDA (Protocol B). |
| Pentafluorophenyl | Critical | < 1 minute | Use anhydrous conditions immediately. |
Optimization Protocols
If your substrate falls into the "Low" or "Critical" stability class, standard aqueous Suzuki conditions (e.g.,
Protocol A: The "Dry" Kinetic Method (Recommended for 2,6-F2)
Concept: Remove the proton source (
-
Solvent: Use strictly anhydrous 1,4-Dioxane or Toluene .
-
Base: Use anhydrous
(finely ground) or .-
Note: Avoid hydroxides or hydrated bases (
).
-
-
Catalyst: Use a highly active precatalyst to ensure rapid transmetallation.
-
Recommendation: XPhos Pd G4 or RuPhos Pd G4 (0.5 - 2 mol%).
-
-
Procedure:
-
Charge the reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (2.0 equiv), and Catalyst inside a glovebox or under Argon flow.
-
Add anhydrous solvent.
-
Seal and heat rapidly to 80-100°C.
-
Why: Without water, the boronate formation is slower (relying on solubility/surface area), but the decomposition pathway is starved of protons [2].
-
Protocol B: The "Slow Release" Method (MIDA Boronates)
Concept: Keep the concentration of the unstable boronate species low ("slow release") so it is consumed by the catalyst immediately upon formation, preventing accumulation and decay.
-
Reagent: Convert your boronic acid to a MIDA boronate (or purchase it).
-
Solvent: THF / Water (10:1).
-
Base:
(anhydrous, 3.0 equiv). -
Mechanism: The MIDA boronate is stable. It slowly hydrolyzes in the presence of water/base to release the active boronic acid in minute quantities.
-
Procedure:
-
Mix MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), and XPhos Pd G3 (2 mol%).
-
Heat to 60°C.
-
Result: The standing concentration of free boronic acid is near zero, suppressing second-order decomposition pathways [3].
-
Protocol C: Catalyst Overdrive (Buchwald-Hartwig Systems)
Concept: If you cannot remove water (e.g., solubility issues), you must make the cross-coupling faster than the decomposition.
-
Ligand Selection: Use bulky, electron-rich phosphines like SPhos or XPhos .
-
SPhos is particularly effective for ortho-substituted boronates due to its specific geometry.
-
-
Catalyst Loading: Increase Pd loading to 3-5 mol% to increase the rate of the productive cycle (
). -
Temperature: Surprisingly, lowering the temperature (to 40-50°C) can sometimes help if the catalyst is active enough (e.g., Pd-G4 series), as decomposition often has a higher activation energy than transmetallation with these advanced catalysts.
Frequently Asked Questions (FAQ)
Q: Can I just use excess boronic acid to compensate for decomposition? A: For moderately unstable substrates (e.g., 4-F-Ph), yes, using 2.0–3.0 equivalents often works. For critically unstable substrates (2,6-difluoro), this usually fails. The decomposition is so rapid that the reaction mixture becomes saturated with the deboronated byproduct (1,3-difluorobenzene), which can actually inhibit the catalyst or complicate purification.
Q: Why does my LCMS show a mass of [M+16] or [M+32]?
A: You are likely seeing oxidation (phenol formation). In the presence of base and air, unstable boronic acids can oxidize to phenols (
-
Fix: Ensure rigorous degassing. Sparge solvents with Argon for 15 minutes or use freeze-pump-thaw cycles.
Q: I read that Trifluoroborates (
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature deprotection of Cbz group during coupling reactions
Topic: Preventing Premature Deprotection of Carboxybenzyl (Cbz/Z) Group During Coupling Audience: Senior Chemists, Peptide Scientists, Drug Development Researchers
The Cbz Stability Paradox
The Carboxybenzyl (Cbz or Z) group is a cornerstone of organic synthesis due to its unique orthogonality: stable to basic conditions (unlike Fmoc) and mildly acidic conditions (unlike Boc).[1] However, this stability relies on a delicate electronic balance.
The Problem: Premature deprotection during coupling reactions is rarely a result of the coupling reagents themselves (e.g., HATU, EDC). Instead, it is almost always caused by environmental contaminants or mechanistic mimicry .
If you are observing Cbz loss, your reaction environment is likely inadvertently mimicking one of its two cleavage pathways:
-
Catalytic Hydrogenolysis: Trace metals + Hydrogen donors.
-
Acid-Assisted Nucleophilic Attack: Strong Lewis acids or "Push-Pull" mechanisms in acidic media.
Troubleshooting Guide: Diagnosing the Loss
Use this decision matrix to identify the root cause of your Cbz loss.
Figure 1: Diagnostic logic flow for identifying the source of Cbz instability.
Deep Dive: The "Phantom" Hydrogenation
Scenario: You synthesized an amine via hydrogenation (e.g., reducing a nitro group or nitrile) and are now coupling it to a Cbz-protected amino acid. The Cbz group disappears.[1]
Mechanism: This is Transfer Hydrogenation .[2][3][4] Even if you removed the hydrogen balloon, trace Palladium (Pd) remains in the amine. If your coupling solvent is an alcohol (MeOH, EtOH) or if you use formate buffers/additives, the Pd catalyzes the transfer of hydrogen from the solvent to the Cbz group, cleaving it [1].
Prevention Protocol: Metal Scavenging
Objective: Remove trace catalytic metals (< 5 ppm) before introducing the Cbz-protected partner.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve the amine intermediate (suspected Pd carrier) in a non-protic solvent (DCM or THF). |
| 2 | Scavenger Addition | Add SiliaMetS® Thiol or QuadraPure™ TU (0.5 eq relative to expected metal mass, or 5-10 wt%). |
| 3 | Incubation | Stir at RT for 2–4 hours. Note: Simple filtration through Celite is often insufficient for homogeneous Pd species. |
| 4 | Filtration | Filter through a 0.45 µm PTFE membrane. |
| 5 | Coupling | Proceed with coupling using DMF or DCM (Avoid alcohols or formates). |
Deep Dive: The Acid-Scavenger Trap (SPPS)
Scenario: You are performing Solid Phase Peptide Synthesis (SPPS). You used Cbz-Lys(Z)-OH and cleaved the peptide from the resin using TFA. The Cbz group is partially or fully lost.
Mechanism: While Cbz is stable to pure TFA, it is sensitive to the "Push-Pull" mechanism created by scavengers. Thioanisole (often used to scavenge t-butyl cations) acts as a soft nucleophile. In high concentrations of TFA (strong acid), the carbonyl oxygen is protonated, activating the benzylic carbon. Thioanisole then attacks the benzyl group via an
Mechanism Visualization
Figure 2: The "Push-Pull" cleavage mechanism of Cbz in the presence of TFA and Thioanisole.
Prevention Protocol: The "Hard Acid" Cocktail
To retain Cbz during resin cleavage, you must avoid soft nucleophiles (thioanisole, thiols) if possible.
Recommended Cleavage Cocktail (Cbz-Safe):
-
Reagent K (Modified): TFA / Phenol / Water / TIPS (82.5 : 5 : 5 : 2.5)
-
Note:Avoid Thioanisole and EDT (Ethanedithiol).
-
Temperature: Strictly 0°C to Room Temperature (Do not heat).
-
Time: Limit exposure to < 2 hours.
FAQ: Expert Troubleshooting
Q: I am using T3P (Propylphosphonic anhydride) for coupling, and my Cbz is degrading. Why? A: T3P is generally safe, but it is often supplied in ethyl acetate or DMF. If your reaction mixture is left for extended periods (overnight) with excess base (DIEA/TEA), you may trigger hydantoin formation if the Cbz-amino acid is at the N-terminus of a dipeptide. This cyclization releases the benzyl alcohol, effectively removing the group.
-
Fix: Monitor reaction conversion closely and quench immediately upon completion. Maintain pH < 8.[4]
Q: Can I use Triethylsilane (TES) with Cbz? A: Yes, TES is generally safer than Thioanisole. However, in very high TFA concentrations over long periods, TES can still participate in hydride transfer. For maximum safety, use Triisopropylsilane (TIPS) , which is bulkier and less reactive toward the Cbz benzylic position [3].
Q: I see a "M-91" peak in MS, but the Cbz seems intact by NMR. What is this? A: This is a common artifact in Mass Spectrometry (In-Source Fragmentation). The benzyl cation (mass 91) flies off easily in the MS source.
-
Verification: Always validate Cbz integrity via 1H NMR (Look for the benzylic protons at ~5.1 ppm and the aromatic ring protons). Do not rely solely on LCMS.
Summary of Stability Conditions
| Condition | Cbz Stability | Risk Factor |
| 50% TFA / DCM | Stable | Safe for short durations (Boc removal). |
| 95% TFA / Thioanisole | Unstable | High risk of partial cleavage (Push-Pull). |
| H2 / Pd-C | Labile | Intended cleavage method. |
| Pd (trace) + MeOH | Unstable | "Phantom" transfer hydrogenation. |
| HBr / AcOH | Labile | Standard strong acid cleavage method. |
| T3P / HATU / EDC | Stable | Safe, provided no Lewis acids are added. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (General mechanism of catalytic transfer hydrogenation).
-
Kiso, Y., et al. (1980). The interaction of the benzyloxycarbonyl group with various scavengers in acid. Chemical & Pharmaceutical Bulletin. (Details the thioanisole/TFA cleavage mechanism).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of peptide protecting group stability).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Fluorophenylboronic acids are indispensable reagents for introducing the fluorophenyl motif, a privileged scaffold in modern pharmaceuticals and advanced materials. However, the seemingly subtle change in the fluorine atom's position on the phenyl ring—ortho, meta, or para—gives rise to significant differences in reactivity. This guide provides an in-depth comparison of these three isomers, grounded in experimental data and mechanistic principles, to empower scientists in making informed decisions for their synthetic strategies.
The Decisive Role of Fluorine Placement: An Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1] The reactivity of the boronic acid partner is a key determinant of the reaction's success, and in the case of fluorophenylboronic acids, is governed by a delicate interplay of electronic and steric effects. While all three isomers are valuable synthetic tools, their performance in a Suzuki-Miyaura coupling can vary dramatically. A general trend observed for substituted phenylboronic acids is a reactivity order of para > meta >> ortho .[1] This trend is largely dictated by the steric hindrance imposed by the ortho-substituent, which can impede the crucial transmetalation step of the catalytic cycle.[2][3]
Unraveling the Reactivity Puzzle: Electronic and Steric Effects
The reactivity of each fluorophenylboronic acid isomer is a consequence of the combined influence of fluorine's inductive and resonance effects, as well as steric factors.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the phenyl ring through the sigma bond. This electron-withdrawing effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions. A more electron-deficient boronic acid is generally less nucleophilic and thus less reactive in the transmetalation step.
-
Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the pi-system of the phenyl ring. This effect is most pronounced at the ortho and para positions, where it can partially counteract the inductive effect. The meta position is not affected by resonance.
-
Steric Hindrance: The physical bulk of a substituent at the ortho position can sterically hinder the approach of the palladium complex to the boronic acid group, thereby slowing down or even inhibiting the transmetalation step.[1]
Para-Fluorophenylboronic Acid: The Reliable Workhorse
The para isomer is generally the most reactive of the three. At the para position, the strong -I effect of fluorine is partially offset by its +R effect. This results in a balanced electronic profile that allows for efficient participation in the Suzuki-Miyaura coupling. The fluorine atom is also sufficiently distant from the boronic acid group to avoid any steric hindrance. Experimental data from a study on Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl derivatives showed a high turnover frequency (TOF) of 67.1 h⁻¹ for the reaction of 4-fluorophenylboronic acid at 110 °C.[4]
Meta-Fluorophenylboronic Acid: A Balance of Effects
The meta isomer exhibits intermediate reactivity. At the meta position, the fluorine atom exerts a significant inductive electron-withdrawing effect with no counteracting resonance donation. This increased electron-withdrawing character can deactivate the boronic acid towards transmetalation compared to the para isomer. However, the absence of significant steric hindrance allows it to be a viable coupling partner in many cases.
Ortho-Fluorophenylboronic Acid: The Sterically Challenged Isomer
The ortho isomer is consistently the least reactive. The primary reason for this diminished reactivity is the significant steric hindrance imposed by the fluorine atom's proximity to the boronic acid group. This steric clash can disfavor the formation of the necessary palladium-boronate complex for transmetalation. Furthermore, the strong inductive effect of the ortho-fluorine atom deactivates the boronic acid. In some cases, intramolecular hydrogen bonding between the fluorine and the boronic acid's hydroxyl groups can also influence its reactivity profile.
Quantitative Comparison of Reactivity
| Isomer | Key Influencing Factors | Expected Relative Reactivity | Representative Experimental Data (Yield/Rate) |
| Ortho-Fluorophenylboronic Acid | - Strong Steric Hindrance- Strong Inductive Effect (-I) | Lowest | Typically low yields and slow reaction rates. |
| Meta-Fluorophenylboronic Acid | - Strong Inductive Effect (-I)- No Resonance Effect (+R) | Intermediate | Moderate to good yields, slower than para. |
| Para-Fluorophenylboronic Acid | - Balanced Inductive (-I) and Resonance (+R) Effects- No Steric Hindrance | Highest | Good to excellent yields and fast reaction rates. (e.g., TOF of 67.1 h⁻¹ at 110 °C)[4] |
Experimental Protocol for a Comparative Kinetic Study
To provide a self-validating system for comparing the reactivity of the three isomers, the following detailed experimental protocol for a Suzuki-Miyaura coupling reaction with in-situ monitoring by ¹⁹F NMR is proposed. This method allows for the direct and accurate measurement of the consumption of each fluorophenylboronic acid isomer over time.
Objective:
To determine the relative reaction rates of ortho-, meta-, and para-fluorophenylboronic acid in a Suzuki-Miyaura coupling reaction with 4-bromoanisole under identical conditions.
Materials:
-
ortho-Fluorophenylboronic acid
-
meta-Fluorophenylboronic acid
-
para-Fluorophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Trifluorotoluene (internal standard for ¹⁹F NMR)
-
NMR tubes
-
Standard laboratory glassware and stirring equipment
Workflow for Comparative Kinetic Analysis
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species. This boronate then coordinates to the palladium(II) center, followed by the transfer of the aryl group from boron to palladium. The steric and electronic properties of the fluorophenylboronic acid directly impact the rate of this transfer. The steric bulk of an ortho-fluorine atom can create an unfavorable energetic barrier for the formation of the required transition state, thus slowing down the reaction. Conversely, the electron-donating resonance effect of a para-fluorine can enhance the nucleophilicity of the aryl ring, facilitating its transfer to the palladium center.
Conclusion
The choice between ortho-, meta-, and para-fluorophenylboronic acid is a critical decision in synthesis design. The para-isomer stands out as the most reactive and reliable choice for Suzuki-Miyaura couplings due to its favorable electronic properties and lack of steric hindrance. The meta-isomer offers a viable alternative, though its reactivity may be attenuated by the strong inductive effect of the fluorine atom. The ortho-isomer presents the most significant challenge due to severe steric hindrance and should be used with the expectation of lower yields and slower reaction rates, potentially requiring more forcing conditions or specialized catalyst systems. By understanding the interplay of electronic and steric effects, and by employing robust analytical techniques for reaction monitoring, researchers can navigate the subtleties of these valuable reagents to achieve their synthetic goals with greater efficiency and predictability.
References
-
Gomez-Benitez, V., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Available at: [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Magritek. (2019). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
A Researcher's Guide to Phenylboronic Acid Reactivity: The Positional Impact of Fluorine Substitution
For researchers and professionals in drug development and materials science, phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, valued for its ability to modulate key properties such as metabolic stability, binding affinity, and acidity (pKa).[3][4][5] Consequently, understanding how the placement of a fluorine atom on a phenylboronic acid ring influences its reactivity is of paramount importance.
This guide provides an in-depth comparison of ortho-, meta-, and para-fluorophenylboronic acids. We will move beyond simple descriptions to explore the underlying electronic and steric principles that govern their behavior, supported by experimental data and actionable laboratory protocols.
The Duality of Fluorine: Inductive vs. Resonance Effects
The reactivity of a substituted phenylboronic acid is fundamentally dictated by the electronic properties of its substituent. Fluorine is unique in that it exerts two opposing electronic forces:
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This effect weakens with distance.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, a resonance-donating effect.
The net impact on the ring's electron density—and thus its reactivity—depends on the position of the fluorine atom, as the inductive effect is distance-dependent while the resonance effect is primarily exerted at the ortho and para positions.[6][7]
Caption: Interplay of inductive and resonance effects by position.
A Tale of Three Isomers: Impact on Acidity (pKa)
The acidity of a boronic acid is a critical parameter influencing its reactivity, particularly in forming the reactive boronate species required for the Suzuki-Miyaura coupling's transmetalation step.[8] Introducing an electron-withdrawing fluorine atom generally increases the Lewis acidity of the boron center, thereby lowering the compound's pKa.[9][10] However, this effect is highly dependent on the fluorine's position.
-
para-Fluorophenylboronic acid: This isomer exhibits the highest pKa (least acidic) among the three. The electron-withdrawing inductive effect and the electron-donating resonance effect act in opposition, partially neutralizing each other's impact on the acidity of the distal boronic acid group.[9]
-
meta-Fluorophenylboronic acid: At the meta position, the resonance effect is negligible, allowing the powerful inductive effect to dominate.[9] This pronounced electron withdrawal significantly acidifies the boronic acid, resulting in a lower pKa compared to the para isomer.
-
ortho-Fluorophenylboronic acid: This isomer is typically the most acidic. The strong inductive effect is compounded by the potential for an intramolecular hydrogen bond between the fluorine and a hydroxyl proton of the boronic acid, which stabilizes the neutral acid form and enhances its acidity.[9][11]
Comparative Acidity Data
| Compound | pKa | Rationale for Acidity |
| Phenylboronic Acid | 8.83 | Baseline |
| 4-Fluorophenylboronic Acid | 8.77 | Weakest acidifying effect; -I and +R effects compete.[9] |
| 3-Fluorophenylboronic Acid | 8.29 | Stronger acidification; dominant -I effect.[9] |
| 2-Fluorophenylboronic Acid | 8.08 | Strongest acidification; -I effect plus potential intramolecular H-bonding.[9] |
Note: pKa values can vary slightly based on experimental conditions. The values presented are representative.
Reactivity in Suzuki-Miyaura Cross-Coupling
While acidity is a key factor, the performance of fluorophenylboronic acids in the Suzuki-Miyaura coupling is more complex. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12] The transmetalation step, where the aryl group is transferred from boron to palladium, is often rate-limiting and is influenced by a delicate balance of factors.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Here's how fluorine's position can create divergent outcomes:
-
Lewis Acidity of Boron: Increased acidity (lower pKa) in the ortho and meta isomers can facilitate the formation of the tetracoordinate boronate anion [ArB(OH)₃]⁻ upon reaction with a base. This step is crucial for an efficient transmetalation.[8]
-
Nucleophilicity of the Phenyl Ring: The transmetalation involves the transfer of the phenyl group to the palladium center. The strong electron-withdrawing nature of fluorine reduces the electron density of the ring, decreasing the nucleophilicity of the ipso-carbon (the carbon bonded to boron).[1][2] This effect can slow down the transfer.
-
Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of the palladium complex to the boron center, potentially impeding the transmetalation step and slowing the overall reaction rate.
The resulting reactivity is a trade-off. The meta and ortho isomers are more acidic, which is favorable, but their rings are more electron-deficient and the ortho isomer suffers from steric hindrance. The para isomer is less acidic but possesses a more electron-rich ring than the other two.
Comparative Suzuki Coupling Performance
The following data summarizes the typical relative performance of fluorophenylboronic acids in a standard Suzuki-Miyaura coupling with an aryl bromide.
| Boronic Acid | Typical Yield/Rate | Causality |
| 4-Fluorophenylboronic Acid | High | Good balance: moderate acidity for boronate formation and sufficient ring nucleophilicity for transmetalation.[9] |
| 3-Fluorophenylboronic Acid | Moderate to High | High acidity favors boronate formation, but the strongly deactivated ring can slow the transmetalation step. |
| 2-Fluorophenylboronic Acid | Low to Moderate | While highly acidic, the combination of a deactivated ring and significant steric hindrance often leads to lower yields or requires more forcing conditions. |
Experimental Protocols
To ensure trustworthy and reproducible results, the following self-validating protocols are provided for the characterization and comparison of fluorophenylboronic acid isomers.
Protocol 1: Determination of pKa via Potentiometric Titration
This method provides a reliable measure of a compound's acidity by monitoring pH changes during titration with a standardized base.
Materials:
-
Fluorophenylboronic acid isomer (e.g., 2-F-PBA, 3-F-PBA, 4-F-PBA)
-
Standardized 0.1 M NaOH solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Preparation: Accurately weigh ~0.5 mmol of the fluorophenylboronic acid and dissolve it in 50 mL of CO₂-free deionized water in the beaker with stirring.
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
-
Titration: Immerse the pH electrode in the solution. Record the initial pH.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
Data Logging: After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point: Continue the titration well past the equivalence point (the region of sharpest pH change).
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point). Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to precisely determine the equivalence point.
Protocol 2: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling
This workflow uses HPLC to monitor reaction progress, allowing for a direct comparison of the reactivity of the different isomers under identical conditions.
Caption: Workflow for comparative kinetic analysis via HPLC.
Procedure:
-
Stock Solutions: Prepare stock solutions of the aryl halide (e.g., 4-bromoanisole), a suitable base (e.g., K₂CO₃), and an internal standard (e.g., dodecane) in the reaction solvent (e.g., 1,4-dioxane/water).
-
Reaction Setup: In three separate, identical reaction vessels, add the aryl halide solution, base solution, and internal standard. Add an equimolar amount of 2-F-PBA, 3-F-PBA, and 4-F-PBA to their respective vessels.
-
Initiation: To each vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄) simultaneously to start the reactions (t=0). Begin vigorous stirring and heating to the desired temperature (e.g., 80 °C).
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing a diluent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the product relative to the internal standard.
-
Data Interpretation: Plot the percent conversion to product versus time for each of the three isomers. The resulting curves will provide a direct visual and quantitative comparison of their reaction rates.
Conclusion
The position of a single fluorine atom on a phenylboronic acid ring has a profound and predictable impact on its chemical properties and reactivity. The interplay between inductive withdrawal, resonance donation, and steric effects creates a unique reactivity profile for each isomer.
-
Acidity is most significantly enhanced at the ortho and meta positions, driven by induction and intramolecular interactions.
-
In Suzuki-Miyaura coupling, the para isomer often provides a superior balance of moderate acidity and high ring nucleophilicity, leading to efficient coupling.
-
The meta isomer's reactivity is a compromise between beneficial high acidity and detrimental ring deactivation.
-
The ortho isomer is frequently the least reactive in cross-coupling due to a combination of steric hindrance and strong ring deactivation, despite being the most acidic.
For the medicinal chemist or materials scientist, this guide underscores a critical principle: substituent placement is not a trivial choice. A thoughtful, mechanistically-grounded selection of the appropriately substituted building block, like a fluorophenylboronic acid, is essential for optimizing synthetic outcomes and achieving desired molecular properties.
References
-
Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
-
Tang, H., et al. (2020). Phenylboronic acid-functionalized vertically ordered mesoporous silica films for selective electrochemical determination of fluoride ion in tap water. ResearchGate. [Link]
-
Kubiak, R., et al. (2022). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [Link]
-
Nobre, J. T., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]
-
Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Haskel, A., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]
-
Reddit User Discussion. (2023). Meta vs Ortho/Para with FC-Alkylation. Reddit. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Das, S., et al. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [Link]
-
ResearchGate Publication. (2019). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Li, M., et al. (2012). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mahrous, M. (2014). (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. Chemistry Steps. [Link]
-
Amatore, C., et al. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Yamada, N., et al. (2024). Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. ACS Publications. [Link]
-
Ye, Y., et al. (2013). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2017). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. YouTube. [Link]
-
Al-Karmalawy, A. A., et al. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Maleki, A., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Chemistry Steps. (n.d.). Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Chemistry Steps. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation of Reaction Products: A Comparative Spectroscopic Guide
This guide serves as a technical comparative analysis of spectroscopic methodologies for the structural confirmation of reaction products. It is designed for senior researchers and drug development professionals who require rigorous, self-validating workflows to meet regulatory and scientific standards.
Executive Summary: The Verification Bottleneck
In modern drug discovery and organic synthesis, the "bottleneck" often shifts from synthesis to structural verification. A reaction product is not a "product" until its identity is confirmed with orthogonal data. This guide compares the performance of the primary spectroscopic "products" (methodologies) available to the researcher—High-Field NMR, Benchtop NMR, High-Resolution Mass Spectrometry (HRMS), and Vibrational Circular Dichroism (VCD) —and integrates them into a self-validating workflow.
Comparative Analysis of Spectroscopic Architectures
We evaluate these techniques not merely as standalone tools, but as competing alternatives for specific analytical "jobs to be done" (e.g., connectivity, stereochemistry, throughput).
Table 1: Performance Matrix of Structural Elucidation Tools
| Feature | High-Field NMR (600+ MHz) | Benchtop NMR (60-100 MHz) | HRMS (Q-TOF/Orbitrap) | VCD (Vibrational Circular Dichroism) |
| Primary Utility | Full de novo structure & connectivity.[1] | Routine ID, reaction monitoring, flow chem. | Molecular formula, trace analysis. | Absolute configuration (Stereochem) in solution. |
| Sensitivity (LOD) | mg range (lower sensitivity). | pg to ng range (High Sensitivity). | mg range (requires high conc). | |
| Resolution | Excellent (dispersion of complex multiplets). | Low (overlap in complex regions). | Ultra-High (>100k resolving power). | N/A (Broad bands). |
| Sample State | Solution (Solvent dependent). | Solution (Neat or solvent). | Solution/Gas. | Solution (No crystals needed).[2] |
| Destructive? | No. | No. | Yes (but minimal consumption). | No. |
| Capital Cost | High ( | Low ($). | High ( | Medium ( |
| "Killer App" | 2D Correlations (HMBC/NOESY). | Point-of-need QA/QC.[4][6] | Exact Mass & Isotope Pattern.[7] | Stereochem without crystals. |
Technical Insight: The Causality of Choice
-
Why HRMS First? HRMS is the "Gatekeeper." Before investing time in 2D NMR, HRMS confirms if the reaction actually formed a product with the correct elemental composition (Mass Defect Analysis). It filters out gross synthetic failures immediately.
-
Benchtop vs. High-Field: Benchtop NMR is the "Triage" tool. It effectively screens reaction mixtures to see if the major product has formed. However, it fails in de novo elucidation due to second-order effects and peak overlap. High-Field is reserved for the final "Certificate of Analysis" quality data.
-
VCD vs. X-Ray: X-ray crystallography is the gold standard but represents a "stochastic bottleneck"—you cannot force a crystal to grow. VCD is the deterministic alternative; if the molecule is chiral and soluble, VCD (paired with DFT calculations) yields absolute configuration in 24-48 hours [1, 2].
The "Self-Validating" Protocol: An Integrated Workflow
A self-validating protocol is a system where the output of Step
Phase 1: The Identity Anchor (HRMS)
Objective: Establish the Molecular Formula and Unsaturation Number.
-
Acquisition: Inject sample (1-10 µM) into ESI-Q-TOF or Orbitrap.
-
Validation Check:
-
Mass Accuracy: Must be < 5 ppm error.
-
Isotope Pattern: The M+1 and M+2 abundances must match theoretical values (critical for Cl/Br/S containing compounds) [3].
-
-
Calculation: Calculate Double Bond Equivalents (DBE) or Degree of Unsaturation:
-
Self-Validation Trigger: If DBE calculated from MS does not match the expected structure, STOP . Do not proceed to NMR. Re-evaluate synthesis.
-
Phase 2: The Connectivity Map (NMR)
Objective: Map atoms to the DBE framework.
-
1H NMR (Proton Count): Integrate all peaks.
-
Self-Validation: Total integral must equal proton count from HRMS formula. If signals are missing (e.g., OH/NH), perform a D₂O shake . If integrals are too high, check for solvent/impurity overlap.
-
-
13C NMR (Carbon Count): Acquire UDEFT or Proton-Decoupled 13C.
-
Self-Validation: Count distinct carbons. If count < Formula Carbon count, suspect symmetry or dynamic exchange.
-
-
2D Correlation (The Logic Engine):
-
HSQC: Identify all C-H pairs. (Differentiates CH, CH₂, CH₃).
-
HMBC: The "Superglue." Connects spin systems across heteroatoms and quaternary carbons (2-3 bond correlations).
-
COSY/TOCSY: Traces the contiguous carbon chain.
-
Phase 3: Stereochemical Confirmation
Objective: Relative and Absolute Configuration.
-
NOESY/ROESY: Determine relative stereochemistry (cis/trans, endo/exo) via through-space interactions (< 5 Å).
-
Absolute Configuration Decision:
Visualization of Logic Pathways
Diagram 1: Structural Elucidation Decision Matrix
This diagram illustrates the decision process for selecting the correct spectroscopic tool based on the sample state and the specific structural question (Connectivity vs. Stereochemistry).
Caption: Decision matrix for selecting spectroscopic methods based on sample properties and data validation checkpoints.
Diagram 2: The "Self-Validating" NMR Pulse Sequence
This diagram details the specific logic used inside the NMR workflow to ensure connectivity is assigned correctly, avoiding common pitfalls like misinterpreting 2-bond vs 3-bond couplings.
Caption: Logical flow of NMR pulse sequences. HSQC establishes the base nodes, while HMBC and COSY build the edges (connections) between them.
References
-
Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Drug Discovery Today, vol. 12, no. 23-24, 2007.
-
Freedman, T. B., et al. "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chirality, vol. 15, no.[3][8] 9, 2003.
-
FDA Guidance for Industry #118. "Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues."[9] U.S. Food and Drug Administration, 2003.
-
Polavarapu, P. L. "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules." Natural Product Communications, 2007.
-
Elyashberg, M., et al. "Computer-Assisted Structure Elucidation of Organic Compounds: A Review." Magnetic Resonance in Chemistry, 2009.
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- 2. researchgate.net [researchgate.net]
- 3. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. labcompare.com [labcompare.com]
- 6. 264. Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study - Magritek [magritek.com]
- 7. biotools.us [biotools.us]
- 8. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Technical Comparison Guide: Purity Assessment of Synthesized (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Executive Summary: The Boronic Acid Paradox
Synthesizing (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid (hereafter Cbz-F-PBA ) presents a unique analytical challenge. Unlike standard organic intermediates, aryl boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).
This guide objectively compares the three dominant methodologies for assessing the purity of Cbz-F-PBA: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Mannitol Titration .
The Core Insight: HPLC is superior for identifying organic impurities (e.g., protodeboronation byproducts), but it frequently fails to accurately determine the mass balance (assay) due to the boroxine-monomer equilibrium. Conversely, qNMR provides an absolute assay value but requires careful internal standard selection.
The Physicochemical Challenge
Before selecting a method, one must understand the species in the vial. The "purity" of a boronic acid is often a composite of the free acid and the boroxine.
Diagram 1: The Boronic Acid-Boroxine Equilibrium
This diagram illustrates the dehydration-driven equilibrium that confounds standard chromatographic integration.
Caption: The reversible dehydration of Cbz-F-PBA. In dry solvents (DMSO), the equilibrium shifts; on reverse-phase HPLC columns, it smears.
Comparative Analysis of Methods
Method A: HPLC-UV/MS (The Impurity Profiler)
Best For: Detecting synthetic byproducts (e.g., aniline precursors, de-borylated species). Weakness: "Ghost" peaks and peak broadening caused by on-column interaction between boron and silanols.
-
Mechanism: Uses a C18 column with an acidic mobile phase to force the equilibrium toward the monomeric form.
-
Critical Limitation: The Cbz group is UV-active, but the response factor of the boroxine trimer differs from the monomer. Standard integration often overestimates purity if the boroxine is not accounted for.
Method B: 1H/19F qNMR (The Absolute Assay)
Best For: Determining the "Effective Weight %" (Assay). Weakness: Lower sensitivity for trace impurities (<0.1%).
-
Mechanism: Uses an Internal Standard (IS) with a known relaxation delay to quantify the molar ratio of the target protons against the IS protons.
-
Advantage: The Fluorine atom on the phenyl ring allows for 19F qNMR , which eliminates interference from residual solvents and the Cbz protecting group signals.
Method C: Sorbitol/Mannitol Titration
Best For: Rapid, low-cost bulk assessment. Weakness: Non-specific. Any acidic impurity counts as "product."
-
Mechanism: Boronic acids form a stable, acidic complex with cis-diols (like mannitol), releasing a proton that can be titrated with NaOH.
Performance Data Comparison
| Feature | Method A: HPLC-UV | Method B: 1H qNMR | Method C: Titration |
| Precision (RSD) | High (< 0.5%) | Medium (< 1.0%) | Low (~ 2-5%) |
| Specificity | Excellent (Separates impurities) | High (Structural proof) | Poor (Acidic impurities interfere) |
| Assay Accuracy | Low (Equilibrium artifacts) | Gold Standard (Absolute) | Medium (Stoichiometry varies) |
| Sample Req. | < 1 mg | 10–20 mg | > 100 mg |
| Time per Run | 15–30 mins | 10–60 mins | 10 mins |
| Boroxine Handling | Converts on column (variable) | Measures Total Boron Species | Measures Total Boron Species |
Recommended Experimental Protocols
Protocol 1: The "Gold Standard" qNMR Workflow
Use this method to assign the purity value on the Certificate of Analysis.
Reagents:
-
Solvent: DMSO-d6 (Prevents hydroxyl exchange broadening).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Dimethyl sulfone.
Step-by-Step:
-
Weighing: Accurately weigh ~15 mg of Cbz-F-PBA and ~10 mg of IS into the same vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition (1H):
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Critical: Boronic acids have long T1 relaxation times).
-
Scans: 16 or 32.
-
Temperature: 298 K.[1]
-
-
Processing: Phase and baseline correct manually.
-
Calculation:
Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[2]
Protocol 2: Robust HPLC Method for Impurity Profiling
Use this method to check for the de-borylated impurity (4-((Cbz)amino)-3-fluorobenzene).
Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid suppresses silanol ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).
-
Note: The boronic acid peak may tail. If "double peaks" appear, increase column temperature to 40°C to speed up the monomer-boroxine exchange.
Strategic Decision Workflow
This diagram guides the researcher on which method to deploy based on the development stage.
Caption: Analytical workflow. qNMR is reserved for samples that have already passed the HPLC impurity threshold.
References
-
Almac Group. (2023).[3] HPLC vs. qNMR: A Comparison for Pharmaceutical Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism.[4][5] Retrieved from [Link]
-
MDPI. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. Retrieved from [Link]
-
Boron Molecular. (2024). Product Guide: 4-cyano-3-fluorophenylboronic acid pinacol ester and derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Comparative Guide: Impact of Fluorination on Metabolic Stability in Drug Discovery
Introduction: The Strategic Use of Fluorine
In modern medicinal chemistry, the strategic replacement of hydrogen with fluorine (bioisosterism) is a cornerstone technique for optimizing drug properties. While fluorine is often introduced to modulate potency or membrane permeability, its most profound impact is frequently on metabolic stability .
High attrition rates in drug discovery are often driven by poor pharmacokinetics (PK), specifically rapid hepatic clearance. Cytochrome P450 (CYP450) enzymes typically target electron-rich C-H bonds for oxidation. By substituting these "metabolic soft spots" with C-F bonds, researchers can significantly extend the half-life (
This guide provides an objective technical comparison of fluorinated vs. non-fluorinated analogues, detailing the mechanistic basis for stability, the standard experimental workflow for assessment, and data interpretation strategies.
Mechanistic Basis: Why Fluorine Blocks Metabolism
The metabolic stability conferred by fluorination rests on three physicochemical pillars. Understanding these is essential for rational design rather than random trial-and-error.
A. Bond Dissociation Energy (BDE)
The primary mechanism is thermodynamic. The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.
-
C-H Bond Energy: ~98-100 kcal/mol
-
C-F Bond Energy: ~116-120 kcal/mol
CYP450 enzymes operate via a high-energy iron-oxo radical intermediate (
B. Steric Shielding and Lipophilicity
The van der Waals radius of Fluorine (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å). This allows it to mimic hydrogen sterically while providing a "shield" that prevents the enzyme's heme center from accessing adjacent susceptible carbons. However, researchers must be cautious: fluorine increases lipophilicity (
Diagram 1: CYP450 Blockade Mechanism
The following diagram illustrates the kinetic failure of CYP450 to oxidize a fluorinated site compared to a non-fluorinated analogue.
Caption: Comparative mechanism of CYP450 interaction. The C-F bond strength prevents the H-abstraction step required for oxidation.
Experimental Protocol: Liver Microsomal Stability Assay
To objectively compare analogues, the Liver Microsomal Stability Assay is the industry standard. It isolates Phase I metabolism (CYP450) without the confounding factors of transporters or Phase II conjugation (unless co-factors are added).
Reagents & System
-
Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Substrate Concentration: 1
M (ensures first-order kinetics, ). -
Protein Concentration: 0.5 mg/mL microsomal protein.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
Step-by-Step Workflow
-
Preparation: Thaw microsomes on ice. Dilute test compounds (Analogue H and Analogue F) to 2
M in phosphate buffer (pH 7.4). -
Pre-incubation: Mix 30
L of microsomes with 30 L of compound solution. Incubate at 37°C for 5 minutes. -
Initiation: Add 60
L of pre-warmed NADPH regenerating system to start the reaction. -
Sampling: At specific time points (
min), remove aliquots. -
Quenching: Immediately transfer aliquot into ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide or Warfarin). This precipitates proteins and stops the reaction.
-
Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion depletion.
Diagram 2: Experimental Workflow
Caption: Standardized workflow for assessing metabolic stability using liver microsomes and LC-MS/MS quantification.
Data Analysis & Comparative Metrics
The raw data from the LC-MS/MS (Peak Area Ratio of Analyte/Internal Standard) is converted into metabolic stability metrics.
Key Equations
-
Elimination Rate Constant (
): Determined from the slope of vs. time. -
Half-Life (
): -
Intrinsic Clearance (
):
Interpretation Guide
-
High Clearance:
(Rapid metabolism, likely poor bioavailability). -
Low Clearance:
(Stable, likely good exposure).
Comparative Case Study: Risperidone Analogues
To illustrate the impact of fluorination, we examine the data for Risperidone (an antipsychotic) and its fluorinated analogue, 9-Fluoro-Risperidone .[1] In this case, fluorine was introduced specifically to block hydroxylation at the 9-position, a known metabolic soft spot.
Comparative Data Table
| Metric | Risperidone (Non-Fluorinated) | 9-Fluoro-Risperidone (Fluorinated) | Impact of Fluorination |
| Metabolic Site | C-9 Position (C-H) | C-9 Position (C-F) | Site blocked sterically & electronically |
| ~12 minutes | > 190 minutes | >15x Increase in Stability | |
| High | Low | Shift from High to Low Clearance | |
| Primary Metabolite | 9-Hydroxy-Risperidone | Minimal / Defluorinated products (rare) | Metabolic shunting to other sites |
Data derived from comparative studies on CYP-mediated hydroxylation [1, 2].[1]
Analysis of the Result
The introduction of fluorine at the C-9 position resulted in a dramatic increase in metabolic stability.
-
Blockade: The C-F bond prevented the formation of the 9-hydroxy metabolite, which is the major clearance pathway for the parent drug.
-
Lipophilicity Trade-off: While stability improved, the addition of fluorine increased
. In some contexts, this can lead to higher non-specific binding in microsomes, which must be corrected for using equilibrium dialysis to find the unbound intrinsic clearance ( ).
Conclusion
Replacing a hydrogen atom with fluorine is a validated strategy to arrest metabolic clearance at specific sites.[1][2] However, it is not a "magic bullet."
-
Success depends on location: Fluorine must be placed exactly at the site of metabolic attack (determined by Metabolite ID studies).
-
Check for shunting: Blocking one site may simply shunt metabolism to a secondary site (e.g., N-dealkylation).
-
Validation: The microsomal stability assay described above is the definitive method for confirming whether the structural modification translated to actual kinetic stability.
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[1][2][3][4] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[5] Journal of Medicinal Chemistry. Link
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier/Academic Press. (Standard reference for Microsomal Assay Protocols).
Sources
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Clonazepam - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
The Computational Chemist’s Guide to Boronic Acid Reactivity: From Stability to Suzuki Coupling
Topic: Quantum Mechanical Calculations for Predicting Reactivity of Boronic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Boron Paradox
In modern drug discovery, boronic acids are the workhorses of C–C bond formation, primarily via the Suzuki-Miyaura Coupling (SMC). Yet, they present a persistent paradox: the electronic features that make a boronic acid highly reactive toward cross-coupling (e.g., high Lewis acidity, facile rehybridization) often render it unstable, prone to rapid protodeboronation or oxidative degradation.
For a process chemist or medicinal chemist, "reactivity" is a double-edged sword. You need to predict two competing rates:
- (Transmetallation): The rate of productive coupling with the Palladium catalyst.
- (Protodeboronation): The rate of destructive hydrolysis of the C–B bond.
This guide objectively compares three quantum mechanical (QM) approaches to predicting these outcomes, ranging from rapid descriptor-based screening to high-fidelity Transition State (TS) modeling.
Comparative Analysis of Computational Approaches
We evaluate three distinct methodologies for predicting boronic acid behavior.
Method A: Global Reactivity Descriptors (Fukui/N-Indices)
Best for: High-throughput virtual screening of thousands of substrates.
This approach uses Ground State (GS) properties of the neutral boronic acid or its "ate" complex to infer reactivity without modeling the reaction path.
| Feature | Performance | Notes |
| Throughput | High | Single-point energy calculation (seconds/molecule). |
| Accuracy | Low-Medium | Good for trends within a homologous series; fails for complex heteroaromatics. |
| Key Metric | Global Nucleophilicity ( | Derived from HOMO energies; correlates with transmetallation rate in simple aryls. |
| Limitations | Blind to Sterics | Cannot account for ortho-substituent clashes during Pd-coordination. |
Method B: Intermediate Stability & Speciation (The "Goldilocks" Approach)
Best for: Optimizing reaction conditions (pH, base, solvent).
This method focuses on calculating the thermodynamic stability of the tetrahedral boronate anion (
| Feature | Performance | Notes |
| Throughput | Medium | Geometry optimization required (minutes/molecule). |
| Accuracy | High | Excellent for predicting pH-dependent speciation and hydrolytic instability. |
| Key Metric | Predicts the concentration of the active transmetallating species. | |
| Limitations | Static | Does not capture the kinetic barrier of the actual C–C bond forming step. |
Method C: Full Transition State (TS) Modeling
Best for: Troubleshooting failed reactions and mechanistic elucidation.
This involves locating the saddle point (TS) for the transmetallation step (B to Pd transfer) or the rate-determining step of protodeboronation.
| Feature | Performance | Notes |
| Throughput | Low | Requires complex TS search algorithms (hours/days per molecule). |
| Accuracy | Very High | The only way to capture specific ligand-substrate interactions (e.g., dispersion). |
| Key Metric | Direct correlation to experimental reaction rate constants ( | |
| Limitations | Complexity | High risk of finding the wrong conformer or pathway (e.g., oxo-Pd vs. boronate path). |
Decision Framework & Workflows
The following diagram illustrates the logical flow for selecting the appropriate computational strategy based on your specific chemical problem.
Figure 1: Decision tree for selecting computational methods based on substrate stability and screening volume.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize Density Functional Theory (DFT) with the
Protocol 1: Predicting Protodeboronation Instability (Method B)
Objective: Determine if a heteroaryl boronic acid will decompose before coupling.
The Mechanism: Heteroaryl boronic acids (e.g., 2-pyridyl) often decompose via a zwitterionic intermediate where the N-atom is protonated and the Boron is coordinated by hydroxide.
Step-by-Step Workflow:
-
Conformational Search:
-
Generate conformers for the neutral boronic acid (
) and the anionic boronate ( ). -
Software: Spartan, Crest, or RDKit.
-
-
Geometry Optimization (DFT):
-
Functional:
B97X-D or M06-2X. -
Basis Set: def2-SVP (optimization).
-
Solvation: SMD model (water or dioxane/water mix to mimic reaction conditions).
-
Key Step: Locate the transition state for C–B bond cleavage. For 2-pyridyl systems, look for a specific H-bond between the B-OH and the protonated Pyridyl-NH.
-
-
Single Point Energy Refinement:
-
Basis Set: def2-TZVPP (high accuracy).[1]
-
Calculate Gibbs Free Energy (
).
-
-
Data Interpretation:
-
Calculate the activation barrier
. -
Threshold: If
at room temperature, the reagent is likely unstable and requires rapid anhydrous coupling (e.g., using MIDA boronates or anhydrous bases like ).
-
Protocol 2: Modeling the Transmetallation Step (Method C)
Objective: Predict the cross-coupling barrier for a specific Pd-catalyst.
Step-by-Step Workflow:
-
Model System Preparation:
-
Catalyst: Truncate large ligands (e.g., replace cyclohexyl with methyl) only if steric bulk is not the core question. For high accuracy, use the full ligand (e.g.,
). -
Active Species: Model the "pre-transmetallation" complex:
interacting with .
-
-
Transition State Search:
-
Reaction Coordinate: Scan the distance between
and of the boronic acid while simultaneously stretching the or bond. -
Functional:
B97X-D (crucial for dispersion between ligands). -
Basis Set:
-
C, H, B, O, P: 6-31G(d,p) or def2-SVP.
-
Pd: SDD or LANL2DZ (with Effective Core Potential).
-
-
-
Validation:
-
Verify the TS has exactly one imaginary frequency corresponding to the B-to-Pd transfer.
-
Self-Validation Check: The imaginary vector must show the C-B bond breaking and C-Pd bond forming.
-
Supporting Data: Accuracy vs. Cost
The table below summarizes the expected error margins and computational costs for these methods, based on benchmarks from recent literature (e.g., J. Am. Chem. Soc. and J. Org. Chem.).[2][3][4][5][6][7][8][9][10][11][12]
| Method | Functional/Basis | Mean Absolute Error (MAE) | Comp. Cost (Relative) | Recommended Use Case |
| B3LYP/6-31G * | Hybrid GGA | 3–5 kcal/mol | 1x | Avoid for Pd-catalysis (fails to capture dispersion). |
| M06-2X/def2-TZVPP | Meta-Hybrid | 1–2 kcal/mol | 4x | Excellent for main-group thermochemistry (Protodeboronation). |
| Range-Separated | <1 kcal/mol | 5x | Gold Standard for Transmetallation TS barriers. | |
| PM6/PM7 | Semi-empirical | >10 kcal/mol | 0.01x | Only for very rough steric conformational searching. |
Mechanistic Visualization: The "Boronate" Pathway
Understanding the exact species present in solution is vital. The diagram below depicts the widely accepted "Boronate Pathway" for Suzuki coupling, which is the dominant mechanism for boronic acids under aqueous basic conditions.
Figure 2: The "Boronate Pathway" mechanism. The formation of the boronate anion (green) is the critical speciation step predicted by Method B, while the TS (red) is the barrier calculated in Method C.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3][7][8] Link
-
Braga, A. A. C., et al. (2005).[7] Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.[3][7][8] Link
-
Perrin, D. M. (2022).[12] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of Organic Chemistry. Link
-
Goossen, L. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation. The Journal of Physical Chemistry A. Link
-
Watson, A. J. B., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. Journal of Organic Chemistry. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Crystallographic Characterization of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic Acid
This guide provides a technical analysis of the crystallographic characterization of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid , a specialized organoboron compound used in protease inhibition and glucose sensing.
Executive Summary & Application Scope
Product: this compound (N-Cbz-4-amino-3-fluorophenylboronic acid). Core Utility: This molecule serves as a "tuned" crystallographic fragment. The fluorine substituent modulates the pKa (~7.8) to match physiological pH, while the Cbz (carboxybenzyl) group provides a hydrophobic handle for lattice stabilization and protein binding pocket occupancy.
Performance Verdict:
Compared to its non-fluorinated and deprotected counterparts, this derivative offers superior lattice order potential due to the Cbz-mediated
Comparative Analysis: Product vs. Alternatives
The following table contrasts the crystallographic and physicochemical performance of the target molecule against its direct precursors and analogs.
Table 1: Physicochemical & Crystallographic Performance Matrix[1]
| Feature | Target Product (Cbz-Protected, 3-Fluoro) | Alternative A (Free Amine, 3-Fluoro) | Alternative B (Non-Fluorinated Cbz) |
| pKa (Boronic Acid) | ~7.8 (Physiological Range) | 7.8 | ~8.8 (Too High for pH 7.4 binding) |
| Crystallization Motif | Head-to-Head Dimer + Cbz | Head-to-Head Dimer + H-bond Network | Head-to-Head Dimer |
| Lattice Stability | High (Hydrophobic locking via Cbz) | Moderate (Prone to zwitterionic disorder) | High |
| Solubility | High in MeOH/DMSO; Low in Water | High in Water/Acid; Low in Organics | High in MeOH/DMSO |
| Phasing Potential | Weak Anomalous (F) | Weak Anomalous (F) | None (Requires external heavy atom) |
| Primary Challenge | Boroxine Formation (Dehydration) | Oxidation of free amine | Boroxine Formation |
Key Insight: The 3-fluoro substituent is the critical differentiator. By lowering the pKa from ~8.8 (standard phenylboronic acid) to 7.8, the target molecule exists in equilibrium between the trigonal planar
Structural Mechanics & Interaction Pathways
To understand the crystallographic behavior, we must analyze the competing intermolecular forces. The boronic acid group drives dimerization, while the Cbz group drives layer formation.
Diagram 1: Crystallographic Interaction Network
This diagram illustrates the hierarchical assembly of the molecule in the crystal lattice.
Caption: Hierarchical assembly: Boronic acid dimerization (Red) forms the primary ribbon, while Cbz stacking (Green) stabilizes the 3D lattice.
Experimental Protocol: Crystallization & Data Collection
This protocol is optimized for minimizing boroxine (anhydride) formation, a common failure mode in boronic acid crystallography.
Phase 1: Synthesis & Purification (Prerequisite)
Based on the Das et al. scaffold.
-
Starting Material: 4-bromo-2-fluoroaniline.[1]
-
Protection: React with Benzyl chloroformate (Cbz-Cl) to protect the amine.
-
Borylation: Lithium-halogen exchange (
-BuLi, -78°C) followed by Trimethyl borate ( ). -
Hydrolysis: Acidic hydrolysis to yield the free boronic acid.
-
Validation:
F-NMR must show a single peak (approx -110 to -120 ppm) to ensure no defluorination occurred.
Phase 2: Crystallization Workflow
Method: Vapor Diffusion (Hanging Drop). Target Concentration: 10 mg/mL in DMSO or Methanol.
| Parameter | Condition A (High Success) | Condition B (Alternative) |
| Precipitant | 20-30% PEG 3350 | 1.5 M Ammonium Sulfate |
| Buffer | 0.1 M HEPES pH 7.5 | 0.1 M MES pH 6.0 |
| Additive | 5% Glycerol (Prevents dehydration) | 10 mM CaCl2 |
| Temperature | 4°C (Slows kinetics) | 20°C |
Critical Step - The "Water Trap":
Boronic acids can dehydrate to form cyclic boroxines (
Phase 3: Data Collection & Refinement
-
Cryoprotection: The Cbz group makes the crystal hydrophobic. Use the mother liquor supplemented with 25% Glycerol or Ethylene Glycol .
-
Beamline Strategy:
-
Energy: 12.7 keV (Standard) or 7.1 keV (Optimized for F-anomalous signal if phasing is required, though weak).
-
Exposure: Limit exposure time; Cbz groups are radiation-hard, but the C-B bond can be sensitive to radiolysis.
-
-
Refinement Targets:
-
Restraints: Explicitly define the B-O bond length (~1.36 Å) and O-B-O angle (~118-120°).
-
Geometry: Check for planarity of the phenyl ring vs. the boronic acid group.[2] A twist of 15-30° is common to relieve steric strain from the ortho-fluorine.
-
Structural Insights & Validation
When analyzing your solved structure, verify these three markers to confirm the "Product" performance:
-
The Fluorine Position:
-
In the electron density map (
), the fluorine atom (Pos 3) should exhibit higher electron density than the ring carbons but less than oxygen. -
Validation: The C-F bond length should refine to ~1.35 Å . If it drifts to 1.50 Å, you may have modeled a carbon or water incorrectly.
-
-
The Boronic Acid Geometry:
-
Check for Tetrahedral Intermediates : If crystallized at pH > 8.0, the boron may adopt a tetrahedral
geometry ( ). At pH < 7.0, it should be trigonal planar . -
The Dimer: Expect the characteristic
hydrogen-bonded dimer unless blocked by protein side chains (in complex structures).
-
-
Cbz Conformation:
-
The carbamate linker usually adopts a trans conformation. The benzyl ring often engages in T-shaped or parallel-displaced
-stacking with symmetry mates.
-
Diagram 2: Experimental Workflow
Step-by-step logic for successful structure determination.
Caption: Workflow highlights the critical 19F-NMR checkpoint and the optimization loop for hydration control.
References
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003).[1] "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters, 44(42), 7719-7722.
- Core reference for the synthesis and base scaffold crystallography.
-
Rettig, S. J., & Trotter, J. (1977).[2] "Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2." Canadian Journal of Chemistry, 55(17), 3071-3075.
- Foundational text on boronic acid dimeriz
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.
- Authoritative source on pKa modulation by fluorine and protecting group str
-
Cusack, M., et al. (2014). "Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids." Crystal Growth & Design, 14(11), 5912–5921.
- Detailed analysis of how fluorine affects crystal packing in boronic acids.
Sources
Safety Operating Guide
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid proper disposal procedures
Executive Summary: Operational Directive
As a Senior Application Scientist, I must emphasize that the disposal of (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid requires a protocol that goes beyond standard organic waste handling. This compound contains three distinct functional moieties—a boronic acid, a fluorinated aromatic ring, and a benzyloxycarbonyl (Cbz) protected amine—that dictate its segregation logic.
Immediate Action Required:
-
Classification: Segregate as Solid Halogenated Organic Waste .
-
Critical Incompatibility: Do NOT mix with strong aqueous acids or oxidizers. Boronic acids are susceptible to protodeboronation, and the Cbz group can degrade to release benzyl cations and CO₂ under acidic stress, potentially pressurizing waste containers.
-
Disposal Path: High-temperature incineration at a facility equipped with scrubbers for hydrogen fluoride (HF) capture.
Part 1: Chemical Hazard & Stability Profile
To ensure safety, you must understand the "Why" behind the disposal steps. This compound is not just "chemical waste"; it is a reactive intermediate with specific stability profiles.
| Property | Specification | Operational Implication |
| Chemical Structure | Boronic acid + Fluorobenzene + Cbz-Amine | Requires halogenated waste stream. |
| Physical State | Solid (Powder/Crystalline) | minimize dust generation (H335). |
| Reactivity | Acid-sensitive (Cbz, Boronic acid) | Do not co-mingle with acidic waste streams (e.g., TFA, HCl). |
| Combustibility | Organic solid | Suitable for incineration (Waste Code D001 potential if mixed with solvents). |
| Toxicity Class | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, N95/P100 if dusting) required. |
Mechanism of Instability:
-
Protodeboronation: In the presence of strong acids or metal catalysts, the boronic acid group can cleave, releasing boric acid and the fluorinated aniline derivative.
-
Cbz Deprotection: Strong acids (HBr/AcOH) or hydrogenolysis conditions remove the Cbz group, releasing CO₂ gas. Operational Rule: Never dispose of this solid in a container with residual hydrogenation catalysts (Pd/C) or strong acids to prevent container over-pressurization.
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to be self-validating. If you cannot check off a step, stop and reassess.
Phase 1: Pre-Disposal Stabilization
-
Quench Active Reactions: If the material is coming from a reaction mixture, ensure all reagents (especially oxidizers like peroxides) are quenched.
-
Solvent Removal: If the material is in solution, rotovap to a solid residue if possible. Liquid waste is significantly more expensive to dispose of and carries higher leak risks.
-
Inerting: If the material is old or degraded, verify it has not formed peroxides (unlikely for this specific structure, but good practice for Cbz-ethers).
Phase 2: Packaging & Labeling
-
Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Why HDPE? It is resistant to potential HF generation if trace moisture reacts with the fluorine moiety over long storage.
-
-
Secondary Containment: Place the HDPE jar into a clear, sealable plastic bag (4 mil thickness) to contain any dust on the exterior.
-
Labeling: Apply a hazardous waste label with the following specific descriptors:
-
Constituents: this compound (90%+).
-
Hazards: Irritant, Halogenated.
-
Phase 3: Waste Stream Segregation
-
Stream: Halogenated Organic Solids .
-
Rationale: The presence of the Fluorine atom (F) mandates this classification. If incinerated in a non-halogenated kiln, the release of HF gas can damage the incinerator's refractory lining and violate EPA emission standards.
Part 3: Visual Workflow (Decision Logic)
The following diagram illustrates the critical decision nodes for disposing of this specific boronic acid derivative.
Caption: Operational decision tree for the segregation and packaging of fluorinated boronic acid waste.
Part 4: Regulatory Framework (RCRA & EPA)
While this specific compound is likely not "P-listed" or "U-listed" (unless it is a specific commercial chemical product being discarded unused), it falls under Characteristic Waste guidelines if not handled correctly.
-
Waste Codes:
-
Non-Specific: Typically classified under D001 (Ignitable) if mixed with solvents, or generally as non-RCRA regulated hazardous waste unless TCLP testing proves toxicity.
-
Best Practice: Assign internal code for Halogenated Organics .
-
-
EPA 40 CFR 262.11: You are required to determine if the waste is hazardous. Due to the Fluorine content and Boronic Acid reactivity, treating it as Non-Regulated is operationally risky. Always default to Hazardous Waste .
Part 5: Emergency Procedures
Scenario: Spill of Solid Powder
-
Evacuate & Ventilate: Dust can cause respiratory irritation (H335).[1] Clear the immediate area.[1][2][3]
-
PPE: Don Safety Goggles, Nitrile Gloves, and an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Scoop material into a waste container. Wipe the area with a mild soap solution (boronic acids are soluble in basic water, but avoid strong base to prevent degradation).
-
Disposal: Place cleanup materials in the same Halogenated Organic Waste container.
Scenario: Skin Exposure
References
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Benzyloxy-3-fluorophenylboronic acid. Retrieved from
-
Sigma-Aldrich. (2025).[1][3] Product Specification and Safety: (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid.[6] Retrieved from [6]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Organic Chemistry Portal. Protection of Amino Groups: Cbz-Protected Amino Groups. Retrieved from
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. The compound, (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid, a member of the versatile boronic acid family, presents unique handling considerations due to its combination of a fluorinated aromatic ring and a reactive boronic acid moiety. This guide provides an in-depth, experience-driven framework for its safe handling, emphasizing not just the "what" but the "why" behind each procedural step. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that extends from initial handling to final disposal.
Hazard Analysis: An Inferred Profile
Direct, comprehensive toxicological data for this specific molecule is not extensively published. Therefore, a critical aspect of our safety protocol involves inferring its hazard profile from closely related analogs and the constituent functional groups. Safety Data Sheets (SDS) for similar compounds, such as 4-fluorophenylboronic acid and other N-protected aminophenylboronic acids, consistently highlight several key hazards.[1][2][3]
Primary Assumed Hazards:
-
Skin Irritation (H315): Phenylboronic acids are known to be skin irritants.[2][4][5][6]
-
Serious Eye Irritation (H319): As a fine, potentially dusty solid, the compound poses a significant risk of causing serious eye irritation upon contact.[1][2][4][5][6]
-
Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[2][3][4][5][7]
-
Harmful if Swallowed (H302): Oral toxicity is a potential concern with this class of compounds.[1][3][5]
The presence of the fluorine atom and the benzyloxycarbonyl protecting group do not mitigate these base-level hazards. Chronic exposure to boron-containing compounds can also carry risks, including potential reproductive toxicity, making consistent and correct use of PPE non-negotiable.[7][8]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any personal protective equipment is selected, we must implement higher-level safety controls. PPE is the last line of defense, not the first.
-
Engineering Controls: All handling of this compound in its solid form or in volatile solvents must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to minimize inhalation exposure and contains any potential spills.
-
Administrative Controls: A Standard Operating Procedure (SOP) specific to this compound or the class of arylboronic acids must be established. This includes mandatory training for all personnel on the specific hazards and handling procedures.[9] Whenever possible, avoid working with this compound alone in the laboratory.[9]
Mandated Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the hazards identified in Section 1. The goal is to create an impermeable barrier between the researcher and the chemical.
| Protection Area | Required PPE | Rationale & Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against dust and splashes.[9][10] A face shield, worn over goggles, is mandatory during any operation with a heightened risk of splashing, such as during dissolution or reaction quenching.[9] |
| Hand | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Nitrile gloves offer good resistance to a range of chemicals.[11] Double-gloving is recommended to protect against undetected pinholes and to allow for the safe removal of the outer glove if contamination occurs.[9] |
| Body | Flame-Resistant Laboratory Coat | A buttoned lab coat protects the skin and personal clothing from contamination.[9][10] |
| Respiratory | None (with proper engineering controls) | When all work is performed within a certified fume hood, dedicated respiratory protection is typically not required. If engineering controls are insufficient or a large spill occurs outside the hood, a respirator with an appropriate cartridge would be necessary.[9][10] |
Procedural Guidance: A Step-by-Step Safe Handling Workflow
This protocol outlines the essential steps for safely using the compound, from preparation to immediate cleanup. The causality behind each step is crucial for building a robust safety culture.
Experimental Workflow Diagram
Caption: Safe handling workflow for arylboronic acids.
Step-by-Step Methodology:
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary glassware, solvents, and other reagents are present. This minimizes traffic in and out of the containment area.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and goggles are securely fitted.
-
Weighing: As a solid, the compound may be electrostatically charged. Use an anti-static weigh boat or brush to carefully transfer the material onto a tared balance inside the fume hood. Avoid any actions that could generate dust.
-
Dissolution: Add the weighed solid to the reaction solvent slowly. Do not add solvent directly onto the pile of solid, which can cause it to aerosolize. Gently swirl the flask to aid dissolution.
-
Post-Handling Decontamination: After use, decontaminate any surfaces, spatulas, or glassware that came into contact with the compound. A suitable solvent like acetone followed by soap and water is generally effective.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. The outer pair of gloves should be removed first, followed by the face shield and goggles. The lab coat is next, and the inner gloves are removed last.
Emergency and Disposal Protocols
Spill Management
For a small, contained solid spill within the fume hood:
-
Do not allow it to become airborne.
-
Gently cover the spill with a solvent-wetted paper towel to prevent dust formation.
-
Wipe the area from the outside-in, placing the used towels into a designated hazardous waste bag.
-
Perform a final decontamination of the area.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1] If irritation occurs or persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[4]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Boronic acids can be converted to water-soluble boronate salts by treatment with a basic solution, which may be a required step for certain aqueous waste streams, but this should be verified with your institution's environmental health and safety (EHS) office.[13]
-
Disposal: All waste must be disposed of through a licensed disposal company, following all local and national regulations.[8][14] Never dispose of this chemical down the drain.[14]
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluorophenylboronic acid.
- Fisher Scientific. (2023, September 29). Safety Data Sheet: (2-Methylpropyl)boronic acid.
- Fluorochem. (2024, December 19). Safety Data Sheet: (3-(Neopentyloxy)phenyl)boronic acid.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 4-Benzyloxy-2-chloropyrimidine-5-boronic acid.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- ECP Labchem. (n.d.). Safety Data Sheet: Boric acid AR Granular.
- Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
- BASF. (n.d.). Safety data sheet.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Benzyloxy-3-fluorophenylboronic acid.
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
- Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!
- Kosturska, I. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- BLD Pharmatech. (2026, January 28). Safety Data Sheet: (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet: 1-Boc-pyrazole-4-boronic acid pinacol ester.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- ChemScene. (n.d.). (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- 3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
- Occupational Safety and Health Administration (OSHA). (n.d.). BORIC ACID.
- GOV.UK. (2026, February 3). PFAS Plan: building a safer future together.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- PubChem. (n.d.). 4-Fluorophenylboronic acid.
- Sigma-Aldrich. (n.d.). (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.
- Sigma-Aldrich. (n.d.). (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid.
- BLDpharm. (n.d.). (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.no [fishersci.no]
- 3. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
